molecular formula C4H11NO2 B1225494 3-Methylamino-1,2-propanediol CAS No. 40137-22-2

3-Methylamino-1,2-propanediol

货号: B1225494
CAS 编号: 40137-22-2
分子量: 105.14 g/mol
InChI 键: WOMTYMDHLQTCHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methylamino-1,2-propanediol is a secondary amine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(methylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMTYMDHLQTCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903807
Record name 3-(Methylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40137-22-2
Record name 3-(Methylamino)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40137-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylamino)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040137222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylamino-1,2-propanediol (CAS: 40137-22-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol, with the Chemical Abstracts Service (CAS) number 40137-22-2 , is a key organic intermediate with significant applications in the pharmaceutical industry.[1] Structurally, it is a secondary amine and a diol, rendering it a versatile building block for the synthesis of more complex molecules.[2] Its primary use is as a crucial precursor in the manufacture of non-ionic X-ray contrast agents, most notably iopromide.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in drug development.

Chemical and Physical Properties

This compound is typically a viscous, clear, colorless to pale yellow liquid under standard conditions.[2] Its miscibility with water and its chemical reactivity are attributed to the presence of hydroxyl and secondary amine functional groups. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40137-22-2[1]
Molecular Formula C₄H₁₁NO₂[1]
Molecular Weight 105.14 g/mol [1]
Appearance Viscous clear liquid[2]
Boiling Point 247 °C[2]
Density 1.095 g/mL at 20 °C[2]
Flash Point 152 °C[2]
Water Solubility Miscible[2]
Refractive Index 1.474 - 1.478
Synonyms N-Methyl-3-amino-1,2-propanediol, 3-(Aminomethyl)-1,2-propanediol, 3-Methylamino-propane-1,2-diol

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the ring-opening of an epoxide with methylamine. The following experimental protocol details a common laboratory-scale synthesis.

Synthesis from 2,3-Epoxy-1-propanol (Glycidol)

This method involves the nucleophilic attack of methylamine on the epoxide ring of glycidol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_purification Purification Glycidol Glycidol Cooling (0-10°C) Cooling (0-10°C) Glycidol->Cooling (0-10°C) 1. Add Methylamine Methylamine Methylamine->Cooling (0-10°C) 2. To Stirring (3 hours at 0°C) Stirring (3 hours at 0°C) Cooling (0-10°C)->Stirring (3 hours at 0°C) Evaporation Evaporation Stirring (3 hours at 0°C)->Evaporation Reaction Mixture This compound This compound Distillation Distillation Evaporation->Distillation Crude Product Distillation->this compound Purified Product GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection & Analysis A 0.1 mL of Sample C Dissolve A->C B 2 mL Methanol B->C D Inject 0.2 µL GC System C->D Prepared Sample E FID Detector D->E F Data Acquisition E->F G Purity Calculation F->G Iopromide_Synthesis A 5-[(2-Methoxy)acetamido]- 2,4,6-triiodoisophthaloyl dichloride C Amidation Reaction A->C B This compound B->C D Intermediate: 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N- methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride C->D F Second Amidation D->F E 2,3-Dihydroxypropylamine E->F G Iopromide F->G

References

3-Methylamino-1,2-propanediol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Weight of 3-Methylamino-1,2-propanediol

This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is a secondary amine and a chiral building block used in the synthesis of various pharmaceutical products.[1][2] It is also known by several synonyms, including:

  • N-METHYL-3-AMINO-1,2-PROPANEDIOL[3][]

  • 3-(AMINOMETHYL)-1,2-PROPANEDIOL[3][]

  • 3-METHYLAMINO-PROPANE-1,2-DIOL[3][]

  • 2,3-Dihydroxy-N-methylpropylamine[]

  • 3-(methylamino)propane-1,2-diol[][5]

Molecular Formula and Weight

The molecular formula for this compound is C4H11NO2.[1][3][][5][6][7][8] Its molecular weight is approximately 105.14 g/mol .[5][7][8]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of its constituent atoms. The standard atomic weights for Carbon, Hydrogen, Nitrogen, and Oxygen are:

  • Carbon (C): [12.0096, 12.0116] u[9][10]

  • Hydrogen (H): [1.00784, 1.00811] u[11][12][13]

  • Nitrogen (N): [14.00643, 14.00728] u[14]

  • Oxygen (O): [15.99903, 15.99977] u[15][16]

For practical calculations, the conventional atomic weights are often used:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[11]

  • Nitrogen (N): 14.007 u[17][18]

  • Oxygen (O): 15.999 u[15][19]

The calculation based on these values is as follows:

(4 x 12.011) + (11 x 1.008) + (1 x 14.007) + (2 x 15.999) = 48.044 + 11.088 + 14.007 + 31.998 = 105.137 u

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC4H11NO2[1][3][][5][6][7][8]
Molecular Weight105.14 g/mol [5][7][8]
Calculated Molecular Weight105.137 g/mol
CAS Number40137-22-2[3][][6][7][8]
Density1.095 g/mL at 20 °C[6]
Boiling Point247 °C[]

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical properties and reactivity.

molecular_structure cluster_main This compound C1 C C2 C C1->C2 O1 O C1->O1 H1 H C1->H1 H2 H C1->H2 C3 C C2->C3 O2 O C2->O2 H3 H C2->H3 N N C3->N H4 H C3->H4 H5 H C3->H5 C4 C N->C4 H6 H N->H6 H7 H C4->H7 H8 H C4->H8 H9 H C4->H9 H10 H O1->H10 H11 H O2->H11 H12 H H13 H

Caption: Molecular structure of this compound.

References

3-Methylamino-1,2-propanediol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylamino-1,2-propanediol

Introduction

This compound, also known as MAPD, is a reactive organic compound classified as a secondary amine and a diol.[1][2] Its chemical structure features a propane backbone with hydroxyl groups on carbons 1 and 2, and a methylamino group on carbon 3. This bifunctional nature makes it a valuable intermediate in various chemical syntheses.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methods for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow, viscous liquid at room temperature.[1][2][4] It is miscible with water.[2][5] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name 3-(methylamino)propane-1,2-diol[][7]
Synonyms N-Methyl-3-amino-1,2-propanediol, 3-Methylamino-propane-1,2-diol, MAPD[5][8]
CAS Number 40137-22-2[4][5]
EC Number 254-809-0[8][9]
Molecular Formula C₄H₁₁NO₂[1][5][10]
Molecular Weight 105.14 g/mol [5][][10]
Appearance Colorless to pale yellow viscous liquid[2][4][11]
Melting Point 69°C (estimate)[1][2][12]
Boiling Point 247 °C[1][4][5]
Density 1.095 g/mL at 20 °C[1][2][5]
Flash Point 152 °C (305.6 °F)[1][4][11]
Water Solubility Miscible[2][5]
Refractive Index (n20/D) 1.474 - 1.478[2][5]
pH 11.5 (100g/l in H₂O at 20°C)[2][4]
pKa 14.09 ± 0.20 (Predicted)[2][13]

Synthesis and Production

This compound can be synthesized through several routes. The most commonly cited methods involve the reaction of a C3 building block with methylamine.

Synthesis from 3-Chloro-1,2-propanediol (CPD)

A primary industrial method for producing MAPD involves the reaction of 3-chloro-1,2-propanediol with monomethylamine in an alkaline environment, typically using sodium hydroxide to neutralize the resulting hydrochloric acid.[1][2][14] The product is then purified through a series of steps, including distillation.[1][8]

Synthesis from Glycidol (2,3-Epoxy-1-propanol)

Another documented laboratory-scale synthesis involves the ring-opening of glycidol with methylamine.[1][2] In this procedure, a 40% aqueous solution of methylamine is cooled, and glycidol is added slowly to control the exothermic reaction.[1][2] After stirring, excess methylamine and water are removed by evaporation under vacuum, and the final product is purified by distillation.[1][2]

G General Synthesis Workflow from Glycidol cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product R1 Methylamine (40% aq. solution) P1 Cool Methylamine to 0°C R1->P1 R2 Glycidol (2,3-Epoxy-1-propanol) P2 Slowly add Glycidol (T ≤ 10°C) R2->P2 P1->P2 P3 Stir mixture at 0°C for 3 hours P2->P3 P4 Evaporate excess methylamine and water (in vacuo) P3->P4 P5 Purify by vacuum distillation (103-105°C @ 0.5 mm Hg) P4->P5 FP This compound P5->FP

Caption: Workflow for the synthesis of this compound from Glycidol.

Reactivity and Stability

Stability : this compound is stable under normal storage conditions.[4][15] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][11]

Reactivity and Incompatible Materials :

  • It is incompatible with strong oxidizing agents and acids.[4]

  • As a reactive compound, it serves as a precursor in the synthesis of organic acids.[1][3]

  • Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

  • Hazardous polymerization is not expected to occur.[4]

Applications in Research and Development

This compound is primarily used as a chemical intermediate and building block in organic synthesis.[3]

  • Pharmaceutical Intermediates : It is a precursor for the synthesis of various pharmaceutical products.[12][14] For instance, the chiral S-enantiomer is utilized in the production of the local anesthetic drug levobupivacaine.[14]

  • Industrial Applications : It is used as an intermediate in the manufacturing of polyethylene glycols and particle coatings.[2][3]

  • Synthesis of Chiral Amines : The compound is important in the production of chiral amines, which are key intermediates for pharmaceuticals and agrochemicals.[14]

While no specific signaling pathways involving this compound have been detailed, its analogs, such as certain 3-(dialkylamino)propane-1,2-diol derivatives, have been studied for their biological activities, including effects on the cardiovascular system.[16]

G Role of MAPD as a Chemical Intermediate cluster_pharma Pharmaceutical Synthesis cluster_industrial Industrial Synthesis MAPD This compound (MAPD) ChiralAmine Chiral Amines MAPD->ChiralAmine Precursor PEG Polyethylene Glycols MAPD->PEG Intermediate for Coatings Particle Coatings MAPD->Coatings Intermediate for OrganicAcids Organic Acids MAPD->OrganicAcids Used in synthesis of Levobupivacaine Levobupivacaine (Local Anesthetic) ChiralAmine->Levobupivacaine Intermediate for

Caption: Logical diagram illustrating the applications of this compound.

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

Due to the high viscosity of this compound, direct injection is often not feasible for GC analysis.[17] A dilution method is required. A patent describes a method for detecting its purity using gas chromatography.[17][18]

Objective : To determine the purity of this compound and separate it from various impurities.

Methodology :

  • Sample Preparation : Dissolve the this compound sample in a suitable solvent (e.g., chromatographically pure methanol) to reduce its viscosity before injection.[18] Note: Solvents like acetone can react with the compound, while others like ethanol may not provide adequate separation of all components.[17]

  • Chromatographic Conditions :

    • Column : DB 1701, 30 m, 0.32 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas : Helium or Nitrogen.[8][18]

    • Injector Temperature : 200 °C.[8]

    • Column Temperature : A key parameter is the column temperature, which is set between 240 to 260 °C.[17][18]

    • Detector : Flame Ionization Detector (FID) at 260 °C.[8]

    • Derivatization (Optional but common for similar compounds) : In some analyses of aminopropanediols, derivatization with agents like trifluoroacetic anhydride (TFAA) is used to improve volatility and peak shape.[8][19]

G Gas Chromatography Purity Analysis Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing S1 Obtain MAPD Sample S2 Dissolve in Methanol (to reduce viscosity) S1->S2 S3 Inject Sample into GC S2->S3 S4 Separation on DB 1701 Column (240-260°C) S3->S4 S5 Detection by FID S4->S5 S6 Generate Chromatogram S5->S6 S7 Integrate Peaks S6->S7 S8 Calculate Purity (%) S7->S8

Caption: Experimental workflow for purity analysis of MAPD by Gas Chromatography.

Safety and Handling

This compound is classified as a hazardous chemical.[4] It is corrosive and can cause severe skin burns and eye damage.[4][7] It may also cause respiratory irritation.[4][11]

Table 2: Hazard and Safety Information

CategoryInformationReference(s)
Hazard Codes Xi (Irritant)[2][5][13]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[2][5][13]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2][5][13]
Hazard Class 8 (Corrosive substances)[2][5]
Packing Group II[2][5]
Personal Protective Equipment (PPE) Use with adequate ventilation. Wear protective gloves, clothing, and eye/face protection. Facilities should be equipped with an eyewash station and a safety shower.[4][11]
First Aid Measures Eyes : Immediately flush with plenty of water for at least 15 minutes. Skin : Flush skin with plenty of water for at least 15 minutes. Inhalation : Move to fresh air.[11]
Toxicity LD50 orally in Rabbit: > 2000 mg/kg[2][13]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure allows for the synthesis of a wide range of downstream products. A thorough understanding of its chemical properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol (MAPD), with CAS Number 40137-22-2, is a versatile chiral building block and a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Structurally, it is a secondary amine and a diol, featuring both a methylamino group and two hydroxyl groups.[2][3] This unique combination of functional groups imparts specific physical and chemical characteristics that are critical for its application in organic synthesis.[4] This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate its synthesis and structure-property relationships.

Core Physical and Chemical Properties

The physical properties of this compound are well-documented across various chemical suppliers and safety data sheets. However, some discrepancies exist in the reported values, particularly for its physical state at room temperature and its melting point. While some sources describe it as a white crystalline powder, many others classify it as a clear, colorless to pale yellow viscous liquid.[1][2][5][6] This variation may be attributable to the presence of impurities or different polymorphic forms.

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₁₁NO₂[1][4][5][7]
Molecular Weight 105.14 g/mol [4][5][7]
Appearance Clear colorless to pale yellow viscous liquid[2][3][5][6]
or White/almost white crystalline powder[1]
Melting Point 69 °C (estimate)[2][3][8]
138-140 °C[1]
Boiling Point 247 °C (at 760 mmHg)[2][5][8][9]
102 °C (at 4 mmHg)[10]
Density 1.095 g/mL at 20 °C[2][5][9]
1.141 g/cm³[1]
Specific Gravity 1.10 (20/20)[10]
Flash Point 152 °C[2][5][8][9]
Water Solubility Completely miscible[3][9][10]
Solubility (Other) Soluble in ethanol and ether[1]
pH ~11.5 (100 g/L in H₂O at 20 °C)[3][6][11][12]
pKa 14.09 ± 0.20 (Predicted)[2][3][12]
Log Pow -1.79[11]
Refractive Index n20/D 1.476[3][8]
1.474 - 1.478[9]
Vapor Pressure 0.00467 mmHg at 25 °C[8]

Experimental Protocols for Property Determination

The following sections outline standard methodologies for determining the key physical properties of a chemical substance like this compound. These are generalized protocols intended to provide a framework for laboratory practice.

Determination of Melting Point

The melting point is determined using a digital melting point apparatus, which allows for precise temperature control and observation.

  • Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The significant discrepancy in reported values (69 °C vs. 138-140 °C) necessitates careful, high-purity sample analysis.[1][2][3][8]

Determination of Boiling Point

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg). For high-boiling substances, vacuum distillation is used to determine the boiling point at reduced pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, vacuum source (if needed).

  • Procedure (Atmospheric Pressure):

    • A sample of the liquid is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • The liquid is heated gently until it boils.

    • The temperature is recorded when it stabilizes, indicating the vapor-liquid equilibrium point. This stable temperature is the boiling point.[2][9]

  • Procedure (Reduced Pressure):

    • The procedure is similar, but the system is connected to a vacuum pump and a manometer.

    • The pressure is lowered to the desired level and held constant.

    • The temperature at which the liquid boils at this reduced pressure is recorded.[10]

Determination of Density

The density of the liquid is determined using a pycnometer or a digital density meter.

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and placed in a water bath at a specific temperature (e.g., 20 °C) to equilibrate.

    • The pycnometer is removed, dried, and weighed again.

    • The process is repeated with a reference substance of known density (e.g., deionized water).

    • The density of the sample is calculated using the formula: Density = (mass of sample / mass of water) * density of water.[2][5][9]

Determination of Solubility

Solubility is assessed by observing the formation of a homogeneous solution when the solute is mixed with a solvent.

  • Apparatus: Vials or test tubes, vortex mixer, calibrated pipettes.

  • Procedure (Qualitative):

    • A small, measured amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

    • The mixture is agitated vigorously using a vortex mixer.

    • The solution is observed for clarity. The substance is deemed soluble or miscible if a single, clear phase results.[1][9]

  • Procedure (Quantitative):

    • A saturated solution is prepared by adding excess solute to the solvent and stirring until equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured to determine the concentration.

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships, which are essential for technical understanding.

Synthesis Workflow

This compound is commonly synthesized by reacting 3-chloro-1,2-propanediol with methylamine in an alkaline environment.[1][2][3] This process involves nucleophilic substitution followed by purification.

Synthesis_Workflow Reactants Reactants: - 3-Chloro-1,2-propanediol - Methylamine (40% aq.) - Sodium Hydroxide (Base) Reaction Nucleophilic Substitution Reaction Vessel (0-10°C) Reactants->Reaction Charge Stirring Stirring (3 hours at 0°C) Reaction->Stirring Evaporation In Vacuo Evaporation (Remove excess methylamine and water) Stirring->Evaporation Transfer Purification Purification (Vacuum Distillation) Evaporation->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Physical Property Characterization Workflow

A logical workflow is followed to characterize the physical properties of a newly synthesized or procured chemical compound.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Solution Properties Sample Sample of This compound Appearance Visual Inspection (Color, State) Sample->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint Distribute for Analysis BoilingPoint Boiling Point Determination Appearance->BoilingPoint Distribute for Analysis Density Density Measurement Appearance->Density Distribute for Analysis Solubility Solubility Screening Appearance->Solubility Distribute for Analysis FlashPoint Flash Point Measurement BoilingPoint->FlashPoint RefractiveIndex Refractive Index Measurement pH_pKa pH and pKa (Predicted/Measured) Solubility->pH_pKa

Caption: Standard workflow for physical property characterization.

Structure-Property Relationships

The molecular structure of this compound directly influences its physical properties. The presence of polar functional groups is key to its high water solubility and basicity.

Structure_Properties Structure This compound C₄H₁₁NO₂ FG Key Functional Groups Structure->FG OH Two Hydroxyl (-OH) Groups FG->OH NH Secondary Amine (-NH) Group FG->NH Props Resulting Physical Properties OH->Props Solubility High Water Solubility (Miscible) OH->Solubility H-Bonding NH->Props NH->Solubility H-Bonding Basicity Basic Nature (pH ~11.5) NH->Basicity Lone Pair Reactivity Reactive Nucleophile NH->Reactivity Nucleophilic Site Props->Solubility Props->Basicity Props->Reactivity

Caption: Relationship between functional groups and physical properties.

References

An In-depth Technical Guide to 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1,2-propanediol (MAPD), CAS No. 40137-22-2, is a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] As a chiral building block, it serves as a crucial component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known applications. It also includes detailed experimental protocols derived from available literature and visual representations of key synthetic pathways to aid researchers in their work with this compound.

Chemical Structure and Properties

This compound is a secondary amine and a propanediol, featuring both a secondary amine group and two hydroxyl groups.[2][3] This bifunctional nature makes it a reactive compound suitable for a variety of chemical transformations.[2][4]

Chemical Structure:

The key physicochemical and identification properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 3-(methylamino)propane-1,2-diol[5][]
Synonyms MAPD, N-Methyl-3-amino-1,2-propanediol, 3-Methylaminopropane-1,2-diol[][7]
CAS Number 40137-22-2[4][8]
Molecular Formula C₄H₁₁NO₂[4][8]
Molecular Weight 105.14 g/mol [4][8]
Appearance Colorless to pale yellow viscous liquid[][9]
Melting Point ~69°C (estimate)[2][3]
Boiling Point 247 °C[2][3][]
Density 1.095 g/mL at 20 °C[2][3]
Flash Point 152 °C[2][3]
Water Solubility Miscible[3][7]
Refractive Index 1.4720-1.4780 @ 20°C[7][10]
pKa 14.09 ± 0.20 (Predicted)[3]
InChI Key WOMTYMDHLQTCHY-UHFFFAOYSA-N[5]
SMILES CNCC(CO)O[4][]

Synthesis of this compound

Several synthetic routes for this compound have been documented. The most common methods involve the ring-opening of an epoxide or the substitution reaction of a chlorodiol.

Synthesis from 2,3-Epoxy-1-propanol (Glycidol)

This method involves the nucleophilic attack of methylamine on the epoxide ring of glycidol.

Synthesis_from_Glycidol A 2,3-Epoxy-1-propanol (Glycidol) C Reaction Mixture A->C B Methylamine (40% aq.) B->C D Purification (Evaporation & Distillation) C->D Stir at 0-10°C, 3h E This compound D->E 103-105°C @ 0.5 mmHg

Caption: Synthesis of MAPD from Glycidol and Methylamine.

Experimental Protocol:

  • A 40% aqueous solution of methylamine (172 mL, 2 mol) is cooled to 0°C in a reaction vessel.[2][3]

  • 2,3-Epoxy-1-propanol (25 g, 0.34 mol) is added dropwise to the methylamine solution, ensuring the reaction temperature is maintained at or below 10°C.[2][3]

  • The resulting mixture is stirred for 3 hours at 0°C to complete the reaction.[2][3]

  • Post-reaction, excess methylamine and water are removed by evaporation under reduced pressure (in vacuo).[2][3]

  • The crude product is then purified by vacuum distillation at 103-105°C and 0.5 mm Hg to yield pure this compound.[2][3]

Synthesis from 3-Chloro-1,2-propanediol

This alternative pathway involves the reaction of 3-chloro-1,2-propanediol with methylamine in an alkaline environment.[1][3]

Synthesis_from_Chloropropanediol A 3-Chloro-1,2-propanediol D Reaction in Solvent (Water or Alcohol) A->D B Monomethylamine B->D C Sodium Hydroxide (Base) C->D Alkaline Environment E Purification Steps D->E F This compound E->F

Caption: Synthesis of MAPD from 3-Chloro-1,2-propanediol.

Experimental Protocol:

  • 3-Chloro-1,2-propanediol is dissolved in a suitable solvent, such as water, ethanol, or methanol.[1]

  • Monomethylamine is added to the solution.[3][11]

  • A strong base, typically sodium hydroxide, is added to facilitate the reaction in an alkaline environment.[1][3][11]

  • The reaction mixture is stirred, likely with heating, to drive the substitution reaction to completion.

  • Following the reaction, the product undergoes a series of purification steps to isolate the this compound.[11]

Applications in Research and Drug Development

This compound is a valuable intermediate in various synthetic applications.

  • Pharmaceutical Synthesis: As a chiral compound, MAPD is a key building block for synthesizing pharmaceutical products.[1] The S-enantiomer is notably used in the production of the local anesthetic drug, levobupivacaine.[1] Its analogs are also precursors for antidepressants like (S)-Duloxetine.[12]

  • Contrast Media: The broader class of aminopropanediols are crucial intermediates for X-ray contrast media.[11][13]

  • Fine Chemicals: It is used to produce chiral amines, which are important intermediates for agrochemicals and other fine chemicals.[1]

  • Other Industrial Uses: The compound serves as an intermediate in the manufacturing of polyethylene glycols and particle coatings.[2][3][4]

While direct biological activity data for MAPD is limited in the public domain, studies on closely related analogs, such as 3-(dialkylamino)propane-1,2-diols, have revealed a range of biological effects, including immunosuppressive and cardiovascular activities.[14] These findings suggest that MAPD derivatives could be promising candidates for further investigation in drug discovery programs.

Safety and Toxicology

This compound is classified as a hazardous chemical and requires careful handling. It is reported to cause severe skin burns, eye damage, and respiratory tract irritation.[9][15]

ParameterValueOrganismReference(s)
GHS Hazard Class Skin Corrosion/Irritation (Category 1C)N/A[15]
Serious Eye Damage/Irritation (Category 1)N/A[15]
Specific target organ toxicity (single exposure, respiratory irritation) (Category 3)N/A[15]
LD50 (Oral) > 2000 mg/kgRabbit[3]

Handling and First Aid:

  • Personal Protective Equipment (PPE): Wear suitable protective gloves, clothing, and eye/face protection.[9][15] Handle in a well-ventilated area or under a chemical fume hood.[15]

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][15]

    • Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[9]

  • Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][16]

Experimental Protocols for Analogs

Cardiovascular_Assessment_Workflow A Animal Preparation (Anesthetized Rat) B Cannulation (e.g., Carotid Artery, Jugular Vein) A->B C Baseline Measurement (Heart Rate, Blood Pressure) B->C D Intravenous Administration of Test Compound (MAPD Analog) C->D E Continuous Monitoring & Data Acquisition D->E F Data Analysis (Change from Baseline) E->F G Report Results (Transient Cardiovascular Effects) F->G

Caption: Workflow for In Vivo Cardiovascular Assessment of an Analog.

Protocol Outline (for 3-Amino-1,2-propanediol Analogs):

  • Animal Model: Anesthetized rats are typically used for this type of study.[14]

  • Surgical Preparation: The carotid artery and jugular vein are cannulated for blood pressure measurement and intravenous compound administration, respectively.

  • Stabilization & Baseline: After a stabilization period, baseline cardiovascular parameters, including heart rate and mean arterial blood pressure, are recorded.

  • Compound Administration: The test compound (an analog of MAPD) is administered intravenously.

  • Data Collection: Cardiovascular parameters are continuously monitored and recorded for a defined period post-administration to observe any changes.

  • Analysis: The recorded data is analyzed to determine the effect of the compound on heart rate and blood pressure, typically reported as the change from the baseline.[14]

Conclusion

This compound is a foundational chemical intermediate with a well-defined profile and established synthetic routes. Its utility, particularly in the synthesis of chiral pharmaceuticals, underscores its importance in drug development and fine chemical manufacturing. While direct biological data on MAPD is sparse, the activities of its analogs suggest a potential for discovering novel biological functions through derivatization. This guide provides core technical information to support and facilitate further research and application of this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1,2-propanediol (3-MAPD) is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring both amino and diol functionalities, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-MAPD, offering detailed experimental protocols, comparative quantitative data, and characterization information to support research and development in the pharmaceutical and chemical industries. The synthesis routes discussed herein include the reaction of 3-chloro-1,2-propanediol with methylamine, the ring-opening of glycidol with methylamine, and a green synthesis approach starting from glycerol.

Introduction

This compound, with the chemical formula C₄H₁₁NO₂, is a colorless to pale yellow viscous liquid. It is a chiral compound, and its enantiomers are valuable in the synthesis of stereospecific pharmaceuticals. The compound's utility as a precursor for active pharmaceutical ingredients necessitates robust and efficient synthesis methods that yield high purity and are scalable for industrial production. This guide details the most prevalent and effective synthesis strategies for 3-MAPD.

Synthesis Pathways

The synthesis of this compound can be primarily achieved through three main pathways:

  • Pathway 1: Synthesis from 3-Chloro-1,2-propanediol and Methylamine

  • Pathway 2: Synthesis from Glycidol and Methylamine

  • Pathway 3: Green Synthesis from Glycerol

This section will provide a detailed exploration of each pathway, including the underlying chemical principles and experimental methodologies.

Pathway 1: Synthesis from 3-Chloro-1,2-propanediol and Methylamine

This is one of the most common industrial methods for producing 3-MAPD. The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol (CPD) by methylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol

Materials:

  • 3-Chloro-1,2-propanediol (CPD)

  • Monomethylamine (aqueous solution, e.g., 40%)

  • Sodium hydroxide (NaOH)

  • Methanol (optional, as a solvent)[1]

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, 3-chloro-1,2-propanediol is dissolved in an aqueous solution of monomethylamine.

  • An alkaline environment is established by the addition of sodium hydroxide.[2]

  • The reaction mixture is stirred at a controlled temperature, typically ranging from ambient temperature to a moderately elevated temperature, for a specified duration to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is worked up to isolate the product. This typically involves distillation to remove excess methylamine and water.

  • The crude product is then purified by vacuum distillation to obtain high-purity this compound.[2]

Logical Relationship Diagram: Pathway 1

G CPD 3-Chloro-1,2-propanediol Reaction Nucleophilic Substitution CPD->Reaction Methylamine Methylamine Methylamine->Reaction NaOH Sodium Hydroxide (Base) NaOH->Reaction Neutralization Neutralization NaOH->Neutralization Product This compound HCl HCl (byproduct) HCl->Neutralization NaCl NaCl Water Water Reaction->Product Reaction->HCl Neutralization->NaCl Neutralization->Water

Caption: Nucleophilic substitution of 3-chloro-1,2-propanediol with methylamine.

Pathway 2: Synthesis from Glycidol and Methylamine

This pathway involves the ring-opening of the epoxide ring of glycidol by methylamine. This reaction is generally highly regioselective, with the nucleophilic attack of the amine occurring at the less sterically hindered carbon of the epoxide.

Experimental Protocol

Materials:

  • Glycidol (2,3-epoxy-1-propanol)

  • Methylamine (40% solution in water)

Procedure:

  • A 40% aqueous solution of methylamine (e.g., 172 ml, 2 mol) is cooled to 0°C in a reaction flask.[2]

  • Glycidol (e.g., 25g, 0.34 mol) is added dropwise to the cooled methylamine solution, ensuring the temperature is maintained at or below 10°C.[2]

  • The reaction mixture is stirred at 0°C for approximately 3 hours.[2]

  • After the reaction is complete, excess methylamine and water are removed by evaporation under vacuum.[2]

  • The resulting crude product is purified by vacuum distillation at 103-105°C and 0.5 mm Hg to yield pure this compound.[2]

Experimental Workflow Diagram: Pathway 2

G Start Start Cool Cool Methylamine Solution (0°C) Start->Cool Add Add Glycidol Dropwise (≤10°C) Cool->Add Stir Stir at 0°C for 3 hours Add->Stir Evaporate Evaporate Excess Methylamine and Water (in vacuo) Stir->Evaporate Distill Vacuum Distillation (103-105°C, 0.5 mm Hg) Evaporate->Distill End Pure this compound Distill->End

Caption: Step-by-step workflow for the synthesis of 3-MAPD from glycidol.

Pathway 3: Green Synthesis from Glycerol

A more environmentally friendly approach utilizes glycerol, a readily available and renewable resource, as the starting material. This process typically involves the conversion of glycerol to an intermediate, such as glycidol, which is then reacted with methylamine. A patented green synthesis method describes the preparation of glycidol from chlorohydrin followed by amination.[3]

Experimental Protocol (Conceptual Outline)

Materials:

  • Glycerol

  • Monomethylamine (liquid)

  • Catalyst (as specified in proprietary methods)

Procedure:

  • A high-pressure reactor is charged with glycerol and liquid monomethylamine, typically in a molar ratio where methylamine is in large excess (e.g., 1:10 glycerol to methylamine).

  • The reactor is pressurized and heated to a specific temperature (e.g., 50°C) to facilitate the amination reaction.

  • After the reaction period, the reactor is cooled, and excess methylamine is recovered.

  • The crude product is then purified by distillation, with the main fraction collected under vacuum at a specific temperature range (e.g., 98.1-101.0°C at 0.0990~0.0998MPa vacuum) to yield high-purity this compound.[2]

Signaling Pathway Diagram: Green Synthesis Concept

G Glycerol Glycerol (Renewable Feedstock) Intermediate Intermediate (e.g., Glycidol) Glycerol->Intermediate Conversion Product This compound Intermediate->Product Amination Methylamine Methylamine Methylamine->Product

Caption: Conceptual overview of the green synthesis pathway from glycerol.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yields

Synthesis PathwayStarting MaterialsKey Reaction ConditionsReported YieldReported Purity
Pathway 1 3-Chloro-1,2-propanediol, Methylamine, NaOHVaries; typically ambient to moderate temperatures--
Pathway 2 Glycidol, Methylamine0-10°C, 3 hours->98.0%
Pathway 3 Glycerol, MonomethylamineHigh pressure, 50°C98.52-98.99%[3]99.87-99.96%[3]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₄H₁₁NO₂[4][5]
Molecular Weight 105.14 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid
Boiling Point 103-105°C at 0.5 mm Hg[2]
¹H NMR Spectrum available
¹³C NMR Data available for analogous compounds[6][7]
IR Spectroscopy Data available for analogous compounds

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography (GC): A suitable method for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-NH) groups.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of method often depending on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The reaction of glycidol with methylamine offers a direct route with good yields, while the "green synthesis" from glycerol presents a promising sustainable alternative. The traditional method using 3-chloro-1,2-propanediol remains a viable industrial process. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important chemical intermediate.

References

A Technical Guide to 3-(Methylamino)propane-1,2-diol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-(methylamino)propane-1,2-diol[1]

This technical guide provides a comprehensive overview of 3-(methylamino)propane-1,2-diol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its significant applications in the pharmaceutical industry.

Core Chemical and Physical Properties

3-(Methylamino)propane-1,2-diol is a viscous, clear, and colorless to pale yellow liquid.[][3] It is miscible with water and is recognized as a key building block in the synthesis of more complex molecules.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-(methylamino)propane-1,2-diol.

PropertyValueReference
CAS Number 40137-22-2[1][3]
Molecular Formula C₄H₁₁NO₂[1][3]
Molecular Weight 105.14 g/mol [1][3]
Boiling Point 247 °C[][3]
Density 1.095 g/mL at 20 °C[][3]
Flash Point 152 °C[3]
Refractive Index (n20/D) 1.476[3]
pKa 14.09 ± 0.20 (Predicted)[3]
¹H NMR Spectrum Data available[4]
IR Spectra Data available[1]
Mass Spectrometry Data available (GC-MS)[1]
Purity (Typical) >98.0% (GC)[5]

Key Applications in Drug Development

While direct biological activity of 3-(methylamino)propane-1,2-diol is not extensively documented, its primary significance lies in its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and diagnostic agents.

Its most notable application is as a key starting material for the synthesis of Iopromide , a low-osmotic, non-ionic X-ray contrast agent used to enhance the visibility of internal body structures during imaging procedures.[6] The purity and quality of 3-(methylamino)propane-1,2-diol are therefore critical, as they directly impact the safety and efficacy of the final diagnostic product.[6]

Furthermore, structurally related dialkylamino-propanediols are used in the synthesis of cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA).[7] These lipids are essential components of lipofection reagents used for gene delivery in biomedical research and gene therapy.[7][8]

Experimental Protocols

The following sections provide detailed protocols for the synthesis and analysis of 3-(methylamino)propane-1,2-diol.

Synthesis of 3-(Methylamino)propane-1,2-diol

This protocol is based on the reaction of 2,3-epoxy-1-propanol with methylamine.[3]

Materials:

  • 2,3-epoxy-1-propanol (glycidol)

  • 40% Methylamine solution in water

  • Anhydrous solvents for work-up and purification (e.g., methanol, toluene)

Procedure:

  • Reaction Setup: Cool a 40% aqueous solution of methylamine (approx. 6 molar equivalents) to 0 °C in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Addition of Epoxide: Add 2,3-epoxy-1-propanol (1 molar equivalent) dropwise to the cooled methylamine solution, ensuring the reaction temperature is maintained at or below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 3 hours to complete the nucleophilic ring-opening of the epoxide.

  • Solvent Removal: After the reaction is complete, remove the excess methylamine and water under reduced pressure (in vacuo).

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction at 103-105 °C at 0.5 mm Hg to obtain pure 3-(methylamino)propane-1,2-diol.[3]

Purity Analysis by Gas Chromatography (GC)

This protocol provides a method for determining the purity of 3-(methylamino)propane-1,2-diol and separating its impurities.[6][9]

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[6]

  • Column: DB-1701 (30m × 0.32mm × 0.5µm) quartz capillary column or similar.[6]

  • Carrier Gas: Nitrogen, with a flow rate of 30-40 mL/min.[9]

  • Injector Temperature: 280 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Column Temperature: 240-260 °C (Isothermal).[6][9] An optimal temperature may be 260 °C.[9]

Procedure:

  • Sample Preparation: Due to the high viscosity of the analyte, direct injection is not recommended.[6] Prepare a sample solution by dissolving approximately 0.1 mL of 3-(methylamino)propane-1,2-diol in 2 mL of chromatography-grade methanol.[6]

  • Injection: Inject 1 µL of the prepared sample solution into the gas chromatograph.

  • Analysis: The resulting chromatogram will allow for the quantification of the main component and the separation of various impurities. This method avoids the need for complex derivatization steps.[9]

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving 3-(methylamino)propane-1,2-diol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Glycidol 2,3-Epoxy-1-propanol Reaction Nucleophilic Ring-Opening (0-10 °C, 3h) Glycidol->Reaction Methylamine Methylamine (aq) Methylamine->Reaction Workup Solvent Evaporation (in vacuo) Reaction->Workup Purification Vacuum Distillation (103-105 °C @ 0.5 mmHg) Workup->Purification FinalProduct 3-(Methylamino)-1,2-propanediol Purification->FinalProduct

Workflow for the synthesis of 3-(methylamino)propane-1,2-diol.

Application_Pathway cluster_pharma Pharmaceutical Synthesis cluster_research Analog Application Pathway MAPD 3-(Methylamino)- 1,2-propanediol Iopromide Iopromide (Non-ionic Contrast Agent) MAPD->Iopromide Key Intermediate Analogs Related Dialkylamino- propanediols CationicLipids Cationic Lipids (e.g., DOTMA) Analogs->CationicLipids serves as intermediate for GeneDelivery Gene Delivery Vectors CationicLipids->GeneDelivery is a component of

Key application pathways for 3-(methylamino)propane-1,2-diol.

GC_Analysis_Workflow Sample Sample: 3-(Methylamino)-1,2-propanediol Preparation Sample Preparation: Dissolve in Methanol (0.1 mL in 2 mL) Sample->Preparation Injection GC Injection (1 µL) Preparation->Injection Separation Chromatographic Separation (DB-1701 Column, 260 °C) Injection->Separation Detection FID Detection Separation->Detection Result Data Analysis: Purity & Impurity Profile Detection->Result

Experimental workflow for GC-based purity analysis.

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 3-Methylamino-1,2-propanediol

This technical guide provides a comprehensive overview of the safety information for this compound (CAS No. 40137-22-2), tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical suppliers.

This compound, also known as 3-(Methylamino)propane-1,2-diol, is a viscous liquid that is colorless to pale yellow.[1] It is used as a laboratory chemical and as an intermediate in the synthesis of organic acids, polyethylene glycols, and other fine chemicals.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H11NO2[2][4]
Molecular Weight 105.14 g/mol [4][5]
Appearance Colorless to pale yellow viscous liquid[1][2]
Boiling Point 247 °C / 476.6 °F[1][2]
Flash Point 152 °C / 305.6 °F[1][2]
Density 1.095 g/mL at 20 °C[2]
pH 11.5[1]
Water Solubility Miscible[4]

Hazard Identification and Classification

This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1H314: Causes severe skin burns and eye damage
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation

Source:[1]

Diagram 1: Hazard Identification and Response Workflow

cluster_ID Hazard Identification cluster_Controls Exposure Controls cluster_Exposure Exposure Event cluster_Response First Aid & Emergency Response Start Chemical Handling Hazard_ID Hazard Identification (Skin Corrosion 1C, Eye Damage 1, Resp. Irrit. 3) Start->Hazard_ID Eng_Controls Engineering Controls (Fume Hood, Eyewash, Safety Shower) Hazard_ID->Eng_Controls PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Protective Clothing) Eng_Controls->PPE Exposure Exposure Occurs PPE->Exposure First_Aid Initiate First Aid (See First Aid Diagram) Exposure->First_Aid Personnel Exposure Spill_Control Spill Control (Absorb with inert material) Exposure->Spill_Control Environmental Release Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention

Caption: Workflow for identifying hazards and initiating appropriate control and response measures.

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The hazard classifications are based on data from structurally similar compounds and computational models. The primary hazards are related to its corrosive nature.[1][6]

Table 3: Summary of Toxicological Endpoints

EndpointClassification/EffectNotes
Acute Oral Toxicity Not classified; May be harmful if swallowedNo LD50 data available.[6]
Acute Dermal Toxicity Not classified; May be harmful if absorbed through the skinNo LD50 data available.[6]
Acute Inhalation Toxicity Category 3; May cause respiratory irritationCauses respiratory tract irritation.[1][6]
Skin Corrosion/Irritation Category 1C; Causes severe skin burnsThe product causes burns of skin and mucous membranes.[1]
Serious Eye Damage/Irritation Category 1; Causes serious eye damageThe product causes burns of eyes.[1]
Carcinogenicity No data availableNot listed by ACGIH, IARC, NTP, or CA Prop 65.[6]
Mutagenicity No data availableNo information found.[6]

Experimental Protocols

While specific experimental reports for this compound are not available, the classifications for skin and eye irritation are typically determined using standardized methods, such as those described by the Organisation for Economic Co-operation and Development (OECD).

Generalized Protocol for Acute Dermal Irritation/Corrosion (based on OECD TG 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Procedure: A small area of the animal's dorsal skin is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch. The patch is secured with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observations: After the exposure period, the patch is removed. The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

  • Scoring: The reactions are scored on a scale (e.g., 0 for no effect to 4 for severe effects). A substance is considered corrosive if it causes irreversible tissue damage (necrosis). It is classified as an irritant based on the mean scores for erythema and edema over a set observation period.

Generalized Protocol for Acute Eye Irritation/Corrosion (based on OECD TG 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Animal Model: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held closed for approximately one second. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

  • Scoring: Lesions are scored based on a standardized scale. A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage or significant physical decay of vision. It is classified as an irritant (Category 2) if it produces reversible eye irritation within a defined period.

Diagram 2: First Aid Response Workflow for Exposure

cluster_Routes Route of Exposure cluster_Actions Immediate First Aid Actions cluster_Medical Medical Follow-up Start Exposure Event Route Identify Route Start->Route Inhalation Inhalation: 1. Remove to fresh air. 2. Keep at rest. 3. If not breathing, give artificial respiration. Route->Inhalation Inhalation Skin Skin Contact: 1. Immediately remove all contaminated clothing. 2. Rinse skin with plenty of water/shower for at least 15 minutes. Route->Skin Skin/Hair Eye Eye Contact: 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 minutes. Route->Eye Eyes Ingestion Ingestion: 1. Rinse mouth. 2. DO NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. Route->Ingestion Ingestion Medical_Attention Immediately call a POISON CENTER or doctor/physician. Show them the Safety Data Sheet. Inhalation->Medical_Attention Skin->Medical_Attention Eye->Medical_Attention Ingestion->Medical_Attention

Caption: Decision workflow for first aid measures following exposure to this compound.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

  • Handling: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing.[1][6] Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.[1]

  • Storage: Store in a designated corrosives area.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up. Incompatible materials include strong oxidizing agents and acids.[1]

Potential Metabolic Pathway

No specific studies on the metabolism of this compound were found. However, studies on the structurally similar compound 3-(phenylamino)propane-1,2-diol (PAP) indicate that metabolism may proceed via hydroxylation of the aromatic ring (not present in the target compound) and oxidation of the alcohol groups to carboxylic acids. By analogy, a potential metabolic pathway for this compound could involve oxidation.

Diagram 3: Hypothetical Metabolic Pathway Disclaimer: This diagram illustrates a potential metabolic pathway by analogy to similar compounds and has not been experimentally verified for this compound.

cluster_Metabolism Hypothetical Phase I Metabolism Parent This compound Oxidation1 Oxidation via Alcohol Dehydrogenase (ADH) Parent->Oxidation1 Metabolite1 Intermediate Aldehyde Oxidation1->Metabolite1 Oxidation2 Oxidation via Aldehyde Dehydrogenase (ALDH) Metabolite1->Oxidation2 Metabolite2 2-Hydroxy-3-(methylamino)propanoic acid (Carboxylic Acid Metabolite) Oxidation2->Metabolite2 Excretion Conjugation & Excretion Metabolite2->Excretion

Caption: A hypothetical metabolic pathway involving the oxidation of the primary alcohol group.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically focusing on the boiling point, of 3-Methylamino-1,2-propanediol (MAPD). This document includes quantitative data, experimental methodologies, and a schematic representation of its synthesis pathway, designed for professionals in research and development.

Physicochemical Data

This compound (CAS: 40137-22-2) is a versatile chiral building block used in the synthesis of various pharmaceutical and fine chemical products. Its physical and chemical characteristics are summarized below.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueConditionsReference(s)
Boiling Point ~247 °CAtmospheric Pressure[1][2][3][4][5]
102 °C4 mmHg[6][7]
103-105 °C0.5 mmHg[1][8]
Density 1.095 g/mL20 °C[1][2][3][8]
1.09 g/mLNot Specified[4]
Flash Point 152 °CClosed Cup[1][2][3][5][6][7][9]
Refractive Index 1.474 - 1.47820 °C[3][5]
1.47620 °C[8][9]
Melting Point 69 °CEstimate[1][8]
Water Solubility MiscibleNot Specified[3][6][8]
pH ~11.5100 g/L in H₂O at 20°C[4][8]

Experimental Protocols

General Protocol for Boiling Point Determination by Vacuum Distillation

The boiling point of a high-boiling liquid like this compound is typically determined using a vacuum distillation apparatus. This method allows for the substance to boil at a lower temperature, preventing potential decomposition that might occur at its atmospheric boiling point.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer port

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle

Procedure:

  • The sample of this compound is placed in the round-bottom flask.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is lowered to a desired, stable value (e.g., 0.5 mmHg), which is monitored by a manometer.

  • The sample is heated gently and stirred continuously.

  • The temperature is recorded when the liquid boils and a steady stream of condensate is observed dripping from the condenser into the receiving flask. This temperature is the boiling point at the recorded pressure.

  • The purification of the product by distillation at 103-105 °C and a pressure of 0.5 mm Hg has been reported.[1][8]

Synthesis Workflow

This compound can be synthesized through various routes. A common and illustrative method involves the reaction of a starting material with methylamine.[1][8] The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.

G start_material Starting Material (e.g., 2,3-epoxy-1-propanol or 3-chloro-1,2-propanediol) reaction Reaction Step (Ring-opening / Substitution) start_material->reaction methylamine Methylamine Solution (Aqueous) methylamine->reaction evaporation In Vacuo Evaporation (Removal of excess methylamine and water) reaction->evaporation Crude Product distillation Vacuum Distillation (Purification) evaporation->distillation Concentrated Product product Purified Product (this compound) distillation->product

Caption: Generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Methylamino-1,2-propanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylamino-1,2-propanediol (3-MAPD), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to its hydrophilic nature, stemming from the presence of two hydroxyl groups and a secondary amine, 3-MAPD exhibits distinct solubility behavior in various organic solvents. This document consolidates available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

This compound, with the chemical formula C₄H₁₁NO₂, is a clear, colorless to pale yellow viscous liquid at room temperature.[1][2] Its molecular structure, featuring both hydrogen bond donor (hydroxyl and amine groups) and acceptor sites, governs its miscibility and solubility in different solvent classes. The principle of "like dissolves like" is central to understanding its behavior; polar solvents are generally more effective at dissolving this polar molecule.

Qualitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below. It is important to note that "soluble" is a qualitative term and does not specify the extent of solubility. "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution.[3][4]

Solvent ClassSolventSolubility/Miscibility
Protic Solvents WaterMiscible[5][6][7]
Alcohols (general)Soluble[8]
EthanolSoluble[9]
MethanolSoluble (inferred from use as a reaction solvent)[9]
Ethereal Solvents EtherSoluble[9]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[10][11][12]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

1. Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps or sealed ampoules

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a minimum of 24 hours to allow the undissolved 3-MAPD to settle. Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm pore size) that is chemically resistant to the solvent and does not absorb the solute. The filtration step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound. A calibration curve prepared with known concentrations of 3-MAPD in the same solvent is required for accurate quantification.

  • Data Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess 3-MAPD to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Establish Equilibrium separate Settle or Centrifuge equilibrate->separate Achieve Saturation withdraw Withdraw & Filter Supernatant separate->withdraw Isolate Saturated Solution dilute Dilute Sample withdraw->dilute Prepare for Analysis quantify Quantify Concentration (e.g., GC/HPLC) dilute->quantify Measure Concentration result Solubility Data (g/100mL or mol/L) quantify->result Final Calculation

Solubility Determination Workflow

Conclusion

References

3-Methylamino-1,2-propanediol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1,2-propanediol (MAPD), a chiral amino alcohol, has emerged as a crucial building block in the stereoselective synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine and a diol, allows for diverse chemical modifications, making it an attractive starting material for complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of (R)- and (S)-3-Methylamino-1,2-propanediol, with a focus on its role in the development of chiral active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug development.

Introduction

The chirality of drug molecules is a critical determinant of their pharmacological activity, pharmacokinetic profile, and toxicological properties. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient and controlled production of single-enantiomer drugs. This compound (MAPD) is one such versatile chiral building block. Its two stereocenters and multiple functional groups provide a scaffold for the synthesis of a wide range of complex chiral molecules. This guide will delve into the synthetic routes to obtain racemic and enantiomerically enriched MAPD, methods for its chiral resolution, and its applications as a precursor in pharmaceutical synthesis.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[1]
Molecular Weight 105.14 g/mol [1]
CAS Number 40137-22-2[1]
Appearance Viscous clear liquid[2]
Boiling Point 247 °C (at 760 mmHg)[2]
102 °C (at 4 mmHg)[3]
Density 1.095 g/mL at 20 °C[4]
Flash Point 152 °C[3]
Solubility Miscible with water[4]

Synthesis of Racemic this compound

The synthesis of racemic MAPD can be achieved through several routes. The most common methods involve the aminolysis of a suitable three-carbon precursor.

Synthesis from 3-Chloro-1,2-propanediol

A widely used method for the preparation of MAPD is the reaction of 3-chloro-1,2-propanediol with methylamine.[5] This nucleophilic substitution reaction proceeds readily, with the amine displacing the chloride.

G 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol Racemic this compound Racemic this compound 3-Chloro-1,2-propanediol->Racemic this compound + Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->Racemic this compound Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Racemic this compound Catalyst

Caption: Synthesis of Racemic MAPD from 3-Chloro-1,2-propanediol.

Experimental Protocol (Adapted from the synthesis of 3-amino-1,2-propanediol[6][7]):

  • Reaction Setup: In a pressure reactor equipped with a stirrer, thermometer, and pressure gauge, charge 3-chloro-1,2-propanediol and an aqueous solution of methylamine (e.g., 40%). A molar excess of methylamine is used to favor the formation of the desired product and minimize side reactions.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 50-80 °C. The reaction is typically carried out for 3-10 hours, with the progress monitored by a suitable analytical technique such as gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methylamine and water are removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield pure racemic this compound.

Quantitative Data (Based on analogous 3-amino-1,2-propanediol synthesis[6][7]):

ParameterValue
Yield 75-90%
Purity >99% (by GC)
Green Synthesis from Glycidol

A more environmentally friendly approach utilizes glycidol as the starting material, which reacts with methylamine in a ring-opening reaction.[8] This method avoids the use of chlorinated compounds.

G Glycidol Glycidol Racemic this compound Racemic this compound Glycidol->Racemic this compound + Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->Racemic this compound G Racemic MAPD Racemic MAPD Diastereomeric Salts Diastereomeric Salts Racemic MAPD->Diastereomeric Salts Chiral Acid (e.g., (+)-Tartaric Acid) Chiral Acid (e.g., (+)-Tartaric Acid) Chiral Acid (e.g., (+)-Tartaric Acid)->Diastereomeric Salts Less Soluble Salt ((R)-MAPD-(+)-Tartrate or (S)-MAPD-(+)-Tartrate) Less Soluble Salt ((R)-MAPD-(+)-Tartrate or (S)-MAPD-(+)-Tartrate) Diastereomeric Salts->Less Soluble Salt ((R)-MAPD-(+)-Tartrate or (S)-MAPD-(+)-Tartrate) Fractional Crystallization More Soluble Salt More Soluble Salt Diastereomeric Salts->More Soluble Salt Remains in Solution Pure (R)-MAPD Pure (R)-MAPD Less Soluble Salt ((R)-MAPD-(+)-Tartrate or (S)-MAPD-(+)-Tartrate)->Pure (R)-MAPD Liberation with Base Pure (S)-MAPD Pure (S)-MAPD More Soluble Salt->Pure (S)-MAPD Liberation with Base Base Base Base->Pure (R)-MAPD Base->Pure (S)-MAPD G cluster_R Synthesis of (R)-MAPD cluster_S Synthesis of (S)-MAPD (R)-Glycidol (R)-Glycidol (R)-3-Methylamino-1,2-propanediol (R)-3-Methylamino-1,2-propanediol (R)-Glycidol->(R)-3-Methylamino-1,2-propanediol + Methylamine_R Methylamine (CH3NH2) Methylamine_R->(R)-3-Methylamino-1,2-propanediol (S)-Glycidol (S)-Glycidol (S)-3-Methylamino-1,2-propanediol (S)-3-Methylamino-1,2-propanediol (S)-Glycidol->(S)-3-Methylamino-1,2-propanediol + Methylamine_S Methylamine (CH3NH2) Methylamine_S->(S)-3-Methylamino-1,2-propanediol G (S)-MAPD (S)-MAPD Protection/Activation Protection/Activation (S)-MAPD->Protection/Activation Chiral API Precursor Chiral API Precursor Protection/Activation->Chiral API Precursor Reaction with Coupling Partner Coupling Partner Coupling Partner->Chiral API Precursor

References

An In-depth Technical Guide to the Physicochemical and Thermochemical Properties of 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Methylamino-1,2-propanediol (MAPD). While specific experimental thermochemical data for this compound is limited in publicly accessible literature, this document outlines the standard experimental and computational methodologies employed for determining such properties for structurally similar amino alcohols. This guide is intended to serve as a foundational resource for professionals in research and drug development.

Physicochemical Properties of this compound

This compound, also known as MAPD, is a chiral amino alcohol with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its physical and chemical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C4H11NO2[1][2][3]
Molecular Weight 105.14 g/mol [2][3]
CAS Number 40137-22-2[1][2]
Appearance White or almost white crystalline powder; Clear colorless to pale yellow viscous liquid[1][4][5]
Melting Point ~69 °C (estimate) to 138-140 °C[1][4]
Boiling Point ~247 °C[4][5]
Density ~1.095 g/mL at 20 °C[4][6]
Refractive Index n20/D 1.476[4]
Flash Point ~152 °C[4][5]
Water Solubility Miscible[1][4]
pH ~11.5 (100g/l, H2O, 20℃)[4][5]
pKa 14.09 ± 0.20 (Predicted)[4]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-chloro-1,2-propanediol with methylamine in the presence of a strong base like sodium hydroxide.[1][5][6] Another described method is the reaction of 2,3-epoxy-1-propanol with methylamine at low temperatures.[4][6]

Synthesis_of_MAPD cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_chloro 3-chloro-1,2-propanediol reaction_step Reaction 3_chloro->reaction_step + methylamine Methylamine methylamine->reaction_step + base Strong Base (e.g., NaOH) base->reaction_step solvent Water or Organic Solvent solvent->reaction_step MAPD This compound reaction_step->MAPD

A simplified workflow for the synthesis of this compound.

Thermochemical Properties: General Methodologies

Combustion Calorimetry: High-precision combustion calorimetry is a primary experimental method for determining the energy of combustion of organic compounds.[7] From this, the standard enthalpy of formation can be derived.

  • Sample Preparation: The amino alcohol sample is typically pelletized or, if liquid, encapsulated in a combustible container of known energy of combustion.

  • Calorimeter Setup: The sample is placed in a bomb calorimeter, which is a constant-volume vessel filled with high-pressure oxygen. The bomb is submerged in a known mass of water in an insulated container.

  • Combustion: The sample is ignited, and the complete combustion reaction occurs. The heat released by the combustion is absorbed by the water and the calorimeter, causing a temperature rise.

  • Data Analysis: The temperature change is precisely measured to calculate the heat of combustion. Corrections are made for the ignition energy and the combustion of any auxiliary materials. The standard enthalpy of formation is then calculated using Hess's law.

Transpiration Method for Enthalpy of Vaporization: The standard molar enthalpy of vaporization can be determined by measuring the temperature dependence of vapor pressure using the transpiration method.[7]

  • Apparatus: A stream of an inert gas is passed at a known flow rate through or over the substance under investigation, which is maintained at a constant temperature.

  • Saturation: The inert gas becomes saturated with the vapor of the substance.

  • Condensation and Measurement: The vapor is then condensed or trapped at a lower temperature, and the amount of condensed substance is determined, often by gas chromatography.

  • Calculation: From the amount of substance transported and the volume of gas used, the partial pressure of the substance at that temperature can be calculated. By repeating this at different temperatures, the enthalpy of vaporization can be derived from the Clausius-Clapeyron equation.

Quantum-chemical calculations are powerful tools for predicting the thermochemical properties of molecules, especially when experimental data is scarce.[7] Methods like G3B3, G3MP2, and G4 are used to establish and verify experimental results.[7]

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done using a lower-level theory, such as density functional theory (DFT).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: High-level single-point energy calculations are then performed on the optimized geometry to obtain a more accurate electronic energy.

  • Thermochemical Data Calculation: The enthalpy of formation is often calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.

Thermochem_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample Sample Preparation comb_cal Combustion Calorimetry exp_sample->comb_cal transpiration Transpiration Method exp_sample->transpiration exp_data Raw Data (ΔT, vapor pressure) comb_cal->exp_data transpiration->exp_data exp_results ΔHc°, ΔHvap° exp_data->exp_results validation Data Validation & Comparison exp_results->validation Validation comp_geom Geometry Optimization comp_freq Frequency Calculation comp_geom->comp_freq comp_energy High-Level Energy Calculation comp_freq->comp_energy comp_data Thermochemical Analysis comp_energy->comp_data comp_results Calculated ΔHf°, Cp° comp_data->comp_results comp_results->validation Validation

A generalized workflow for determining thermochemical properties of amino alcohols.

Hazardous Combustion Products

In the event of a fire, the thermal decomposition of this compound can lead to the release of irritating gases and vapors. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Conclusion

This compound is a valuable chiral building block with well-documented physical properties. While specific experimental thermochemical data for this compound remains to be published, established experimental and computational methodologies provide a clear pathway for its determination. The protocols outlined in this guide for combustion calorimetry, vapor pressure measurements, and quantum-chemical calculations are standard practices for characterizing the thermochemistry of amino alcohols and can be readily applied to MAPD. Such data would be invaluable for process safety, reaction engineering, and further development of its applications in the pharmaceutical and chemical industries.

References

Potential Research Applications of 3-Methylamino-1,2-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol (MAPD) is a versatile chiral building block crucial in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a secondary amine and two hydroxyl groups, provides multiple reactive sites for chemical modification. This guide explores the core research applications of MAPD, focusing on its role as a key intermediate in the development of cardiovascular and anesthetic drugs. We will delve into synthetic methodologies, present available quantitative data on derivative compounds, and illustrate the relevant biological signaling pathways.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of MAPD is essential for its application in synthesis.

PropertyValueReference
CAS Number 40137-22-2--INVALID-LINK--
Molecular Formula C₄H₁₁NO₂--INVALID-LINK--
Molecular Weight 105.14 g/mol --INVALID-LINK--
Appearance Clear, colorless to pale yellow viscous liquid--INVALID-LINK--
Boiling Point 247 °C--INVALID-LINK--
Density 1.095 g/mL at 20 °C--INVALID-LINK--
Solubility Miscible in water--INVALID-LINK--

Core Research Application: Synthesis of Beta-Adrenergic Blockers

MAPD and its analogs are fundamental precursors in the synthesis of aryloxypropanolamine beta-blockers, a class of drugs widely used to manage cardiovascular diseases like hypertension, angina, and arrhythmias.[1] The general synthetic scheme involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting epoxide with an appropriate amine.[2]

Example: Synthesis of Metoprolol Analogues

Metoprolol is a selective β1-receptor blocker.[3] Research into novel analogues aims to improve efficacy and reduce side effects. The synthesis of metoprolol analogues can be adapted from established methods where a derivative of MAPD would serve as the amine component for the epoxide ring opening.

Experimental Protocol: Synthesis of Aryloxypropanolamines (General)

This protocol outlines the general steps for synthesizing aryloxypropanolamine beta-blockers, a process where this compound can be a key reagent.

  • Epoxide Formation:

    • A substituted phenol (e.g., 4-(2-methoxyethyl)phenol for metoprolol synthesis) is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form a glycidyl ether intermediate.[2]

  • Nucleophilic Substitution (Ring Opening):

    • The glycidyl ether intermediate is then reacted with an amine. In the context of this guide, this compound would be the nucleophile.

    • The reaction is typically carried out in a suitable solvent like ethanol or methanol.[4]

    • The mixture is refluxed for several hours to ensure the completion of the reaction.

  • Purification:

    • The resulting aryloxypropanolamine is purified using standard techniques such as distillation or chromatography to yield the final product.

Experimental Workflow: Synthesis of Beta-Blockers

G cluster_epoxide_formation Epoxide Formation cluster_ring_opening Nucleophilic Ring Opening cluster_purification Purification Phenol Substituted Phenol GlycidylEther Glycidyl Ether Intermediate Phenol->GlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Base Base (e.g., NaOH) Base->GlycidylEther Aryloxypropanolamine Aryloxypropanolamine (Beta-Blocker) GlycidylEther->Aryloxypropanolamine MAPD This compound MAPD->Aryloxypropanolamine Purification Distillation/Chromatography Aryloxypropanolamine->Purification FinalProduct Purified Beta-Blocker Purification->FinalProduct

A generalized workflow for the synthesis of beta-blockers using MAPD.
Signaling Pathway: Beta-Adrenergic Receptor Blockade

Beta-blockers exert their effects by antagonizing beta-adrenergic receptors.[5] This blockade prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby mitigating the downstream signaling cascade that leads to increased heart rate and contractility.[6][7]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein G Protein (Gs) beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channels Ca2+ Channels pka->ca_channels Phosphorylates cardiac_contraction Increased Cardiac Contraction & Heart Rate ca_channels->cardiac_contraction Increased Ca2+ influx leads to catecholamines Norepinephrine/ Epinephrine catecholamines->beta_receptor Activates beta_blocker Beta-Blocker (e.g., Metoprolol) beta_blocker->beta_receptor Blocks

Mechanism of action of beta-blockers on the beta-adrenergic signaling pathway.
Quantitative Data: Cardiovascular Effects of Metoprolol Analogues in Rats

A study on novel analogues of metoprolol demonstrated significant hypotensive and bradycardiac activity in rats.[8] While these analogues were not directly synthesized from MAPD, the data provides a relevant example of the type of biological activity that can be expected from this class of compounds.

CompoundDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
Analogue 7 (2S,2'S)10↓ 25 ± 3↓ 60 ± 8
Analogue 7 (2R,2'S)10↓ 22 ± 4↓ 55 ± 7
Analogue 8 (2R,2'R)10↓ 30 ± 5↓ 75 ± 10
Analogue 8 (2S,2'R)10↓ 28 ± 4↓ 70 ± 9

Data adapted from Melgar-Fernández et al., Bioorg. Med. Chem. Lett., 2004.[8]

Experimental Protocol: In Vivo Cardiovascular Assessment in Rats

This protocol describes a method for assessing the hypotensive and bradycardiac effects of compounds in anesthetized rats.

  • Animal Preparation:

    • Male Wistar rats are anesthetized (e.g., with urethane).

    • The right carotid artery and left jugular vein are cannulated for blood pressure measurement and drug administration, respectively.[9]

  • Hemodynamic Measurements:

    • The arterial cannula is connected to a pressure transducer to record blood pressure and heart rate continuously.[10]

  • Drug Administration:

    • A baseline recording of blood pressure and heart rate is obtained.

    • The test compound (e.g., a metoprolol analogue) is administered intravenously at various doses.

  • Data Analysis:

    • The changes in mean arterial pressure and heart rate from baseline are calculated for each dose.

    • Dose-response curves can be generated to determine the potency of the compound.

Core Research Application: Synthesis of Local Anesthetics

The (S)-enantiomer of this compound is a reported intermediate in the synthesis of levobupivacaine, a long-acting local anesthetic.[4] This highlights the importance of MAPD in developing another significant class of therapeutic agents.

Example: Synthesis of Levobupivacaine

The synthesis of levobupivacaine involves the N-alkylation of a piperidine derivative. While detailed, proprietary synthetic routes may vary, the core structure of levobupivacaine incorporates a chiral amine moiety that can be derived from (S)-MAPD.

Experimental Protocol: Synthesis of N-Alkyl Piperidine Carboxamides (General)

This generalized protocol outlines the key steps in the synthesis of N-alkyl piperidine carboxamides like levobupivacaine.

  • Amidation:

    • (S)-Pipecolic acid is converted to its acid chloride.

    • The acid chloride is then reacted with 2,6-dimethylaniline to form the corresponding amide.[11]

  • N-Alkylation:

    • The resulting piperidine-2-carboxamide is N-alkylated. A functionalized derivative of (S)-3-Methylamino-1,2-propanediol could be used as the alkylating agent, though other routes often employ simpler alkyl halides.

  • Purification and Salt Formation:

    • The crude product is purified.

    • For pharmaceutical use, the free base is often converted to a salt (e.g., hydrochloride) to improve solubility and stability.[12]

Experimental Workflow: Synthesis of Local Anesthetics

G cluster_amidation Amidation cluster_alkylation N-Alkylation cluster_final_steps Final Processing PipecolicAcid (S)-Pipecolic Acid AcidChloride Pipecolyl Chloride PipecolicAcid->AcidChloride Amide Piperidine-2-carboxamide AcidChloride->Amide Dimethylaniline 2,6-Dimethylaniline Dimethylaniline->Amide LocalAnestheticBase Local Anesthetic (Free Base) Amide->LocalAnestheticBase MAPD_derivative Functionalized (S)-MAPD (or other alkylating agent) MAPD_derivative->LocalAnestheticBase Purification Purification LocalAnestheticBase->Purification SaltFormation Salt Formation (e.g., with HCl) Purification->SaltFormation FinalProduct Purified Local Anesthetic Salt SaltFormation->FinalProduct

A generalized workflow for the synthesis of local anesthetics.
Signaling Pathway: Sodium Channel Blockade

Local anesthetics produce their effect by blocking voltage-gated sodium channels in nerve membranes.[13] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and the sensation of pain.[4][14]

G cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular na_channel Voltage-Gated Sodium Channel na_ion_in Na+ na_channel->na_ion_in no_nerve_impulse Blocked Nerve Impulse na_channel->no_nerve_impulse Influx Prevented na_ion_out Na+ na_ion_out->na_channel Influx nerve_impulse Nerve Impulse (Action Potential) na_ion_in->nerve_impulse Causes Depolarization local_anesthetic Local Anesthetic (e.g., Levobupivacaine) local_anesthetic->na_channel Blocks

Mechanism of action of local anesthetics on voltage-gated sodium channels.

Conclusion

This compound is a valuable and versatile chiral intermediate with significant potential in pharmaceutical research and development. Its primary applications lie in the synthesis of beta-adrenergic blockers and local anesthetics, two classes of drugs with immense therapeutic importance. The methodologies and biological pathways detailed in this guide provide a foundational understanding for researchers looking to leverage the synthetic potential of MAPD in the discovery of novel therapeutic agents. Further research into derivatives of MAPD could unveil new pharmacological activities and expand its application in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Iopromide Utilizing 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging, such as computed tomography (CT) scans and angiography, to enhance the visibility of internal body structures. Its synthesis is a multi-step process that requires precise control of reaction conditions to ensure high purity and yield. This document provides detailed application notes and protocols for the synthesis of iopromide, with a specific focus on the key step involving the reaction with 3-Methylamino-1,2-propanediol. The purity of this compound is crucial as it directly impacts the final product's quality and its suitability for clinical applications[1].

Synthesis Pathway Overview

The synthesis of iopromide from 5-amino-2,4,6-triiodoisophthalic acid involves a series of chemical transformations. A common route proceeds by first protecting the amino group, followed by the sequential introduction of the two side chains. The final step often involves the reaction with this compound to complete the iopromide molecule. An alternative strategy involves performing the amidation reactions on a non-iodinated benzene ring, with iodination as one of the final steps[2]. This can offer advantages in terms of cost and handling of intermediates[2].

A representative synthetic scheme is outlined below, starting from 5-amino-2,4,6-triiodoisophthalic acid.

Synthesis_Pathway A 5-Amino-2,4,6-triiodoisophthalic acid B 5-Amino-2,4,6-triiodoisophthalic acid dimethyl ester A->B Esterification (Methanol, Acid catalyst) C 5-(Methoxyacetamido)-2,4,6-triiodoisophthalic acid dimethyl ester B->C Acylation (Methoxyacetyl chloride) D 5-(Methoxyacetamido)-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid methyl ester C->D Amidation 1 (3-Amino-1,2-propanediol) E Iopromide D->E Amidation 2 (this compound)

Caption: General synthetic pathway for Iopromide.

Experimental Protocols

The following protocols are derived from established synthetic methods described in patent literature[3].

Step 1: Esterification of 5-amino-2,4,6-triiodoisophthalic acid
  • Reaction Setup: In a suitable reaction vessel, suspend 5-amino-2,4,6-triiodoisophthalic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or an organic acid).

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to achieve complete esterification, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the catalyst. The product, 5-amino-2,4,6-triiodoisophthalic acid dimethyl ester, can be isolated by crystallization and filtration.

Step 2: Acylation of the Amino Group
  • Reaction Setup: Dissolve the 5-amino-2,4,6-triiodoisophthalic acid dimethyl ester from Step 1 in an appropriate aprotic solvent.

  • Reagent Addition: Add methoxyacetyl chloride to the solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature until the acylation is complete (monitored by TLC or HPLC).

  • Work-up: Isolate the product, 5-(methoxyacetamido)-2,4,6-triiodoisophthalic acid dimethyl ester, by precipitation and filtration.

Step 3: First Amidation with 3-Amino-1,2-propanediol
  • Reaction Setup: Dissolve the product from Step 2 in a suitable solvent such as ethylene glycol monomethyl ether (EGME).

  • Reagent Addition: Add 3-amino-1,2-propanediol to the reaction mixture. The molar ratio of 3-amino-1,2-propanediol to the diester is typically in the range of 1.0-1.5:1[3].

  • Catalysis: A base catalyst, such as diisopropylethylamine, can be used to facilitate the reaction[3].

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by HPLC.

  • Work-up: Upon completion, the intermediate, 5-(methoxyacetamido)-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid methyl ester, can be isolated.

Step 4: Second Amidation with this compound to yield Iopromide
  • Reaction Setup: The intermediate from Step 3 is reacted with this compound in a suitable solvent like EGME[3].

  • Reagent Addition: The molar ratio of this compound to the starting ester is typically between 1.0-1.5:1[3].

  • Catalysis: A catalyst, such as diisopropylethylamine, may be employed, with a typical loading of 0.01-0.05% by weight relative to the starting ester[3].

  • Reaction Conditions: The reaction is carried out at reflux temperature until completion, as monitored by HPLC[3].

  • Purification: The final product, iopromide, is purified. This can be achieved by removing the catalyst and by-product (methanol) through solvent crystallization[3].

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction steps.

Step 3: First Amidation Parameter Value Reference
Reactants5-(Methoxyacetamido)-2,4,6-triiodoisophthalic acid dimethyl ester, 3-Amino-1,2-propanediol-[3]
Molar Ratio(3-Amino-1,2-propanediol : diester)1.0-1.5 : 1[3]
CatalystDiisopropylethylamine-[3]
SolventEthylene glycol monomethyl ether (EGME)-[3]
TemperatureReflux-[3]
Step 4: Second Amidation (Iopromide Formation) Parameter Value Reference
Reactants5-(Methoxyacetamido)-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid methyl ester, this compound-[3]
Molar Ratio(this compound : ester)1.0-1.5 : 1[3]
CatalystDiisopropylethylamine0.01-0.05 wt%[3]
SolventEthylene glycol monomethyl ether (EGME)-[3]
TemperatureReflux-[3]
YieldIopromideHigh[4]
PurityIopromideHigh[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of iopromide.

Experimental_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis A Starting Materials (5-Amino-2,4,6-triiodoisophthalic acid derivative) B Reaction with 3-Amino-1,2-propanediol A->B C Reaction with This compound B->C D Crude Iopromide C->D E Crystallization D->E F Filtration & Drying E->F G Final Product (Iopromide) F->G H Quality Control (HPLC, NMR, MS) G->H

Caption: Experimental workflow for Iopromide synthesis.

Logical Relationship of Key Moieties

This diagram illustrates the logical assembly of the key chemical moieties to form the final iopromide structure.

Logical_Relationship A Triiodinated Benzene Ring E Iopromide A->E B Methoxyacetyl Group B->E C 2,3-Dihydroxypropylamino Group C->E D N-methyl-2,3-dihydroxypropylamino Group (from this compound) D->E

Caption: Key structural components of Iopromide.

References

Application Notes and Protocols: The Role of 3-Methylamino-1,2-propanediol in the Synthesis of Iodinated Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol (MAPD) is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring both a secondary amine and a diol, allows for the introduction of hydrophilic and reactive moieties into larger molecular frameworks. This is particularly valuable in the pharmaceutical industry, where the modification of organic acids with such building blocks can enhance solubility, biocompatibility, and target interaction. A prime application of MAPD is in the synthesis of non-ionic, low-osmolar iodinated contrast agents, a critical class of organic acids used in medical imaging.[3][4]

These application notes provide a detailed overview of the use of this compound in the synthesis of Iopromide, a widely used non-ionic iodinated contrast agent. The following sections include experimental protocols, quantitative data from related syntheses, and a visual representation of the synthetic pathway.

Application: Synthesis of Non-Ionic Iodinated Contrast Media

Non-ionic iodinated contrast media are essential for various diagnostic imaging procedures, such as X-ray computed tomography (CT).[4] The core of these agents is a tri-iodinated benzene ring, which provides the radiopacity. To improve patient tolerance, this hydrophobic core is derivatized with hydrophilic side chains to increase water solubility and reduce osmolality, thereby minimizing side effects.

This compound serves as a crucial building block for these hydrophilic side chains. Its diol group imparts significant hydrophilicity, while the secondary amine provides a reactive site for amide bond formation with an activated carboxylic acid on the tri-iodinated aromatic core.

A prominent example is the synthesis of Iopromide, where this compound is used in one of the final steps to complete the complex structure of the final active pharmaceutical ingredient.[5]

Data Presentation

The following table summarizes representative quantitative data for amination reactions in the synthesis of precursors for iodinated contrast agents, based on patent literature. This data provides context for the yields and purities that can be expected in similar synthetic steps involving aminopropanediols.

Precursor Synthesis StepReactantsCatalyst/ConditionsReaction TimeYieldPurityReference
Synthesis of 3-amino-1,2-propanediolGlycerin chlorohydrin, Ammonia water (26%)Cupric oxide, Stannic oxide, 50°C3h-99.1%[6]
Synthesis of 3-amino-1,2-propanediolGlycerin chlorohydrin, Ammonia water (27%)Cupric oxide, Manganese oxide, 30°C1h-99.0%[6]
Synthesis of 3-amino-1,2-propanediol3-chloro-1,2-propanediol, Ammonia50°C4h90%99.6%[7]
Green synthesis of MAPDGlycidol, Methylamine--98.52-98.99%99.87-99.96%[4]

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-[(methoxyacetyl)amino)]-N-methyl-1,3-benzenedicarboxamide (Iopromide Precursor)

This protocol describes the reaction of an activated organic acid with this compound, a key step in the synthesis of Iopromide.[5]

Objective: To synthesize the Iopromide precursor by forming an amide bond between 3-[(2,3-dihydroxypropylcarbamoyl)-5-[(methoxyacetyl)amino]-benzoyl chloride and this compound.

Materials:

  • 3-[(2,3-dihydroxypropylcarbamoyl)-5-[(methoxyacetyl)amino]-benzoyl chloride (Intermediate A)

  • This compound (MAPD)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Organic base (e.g., Triethylamine, Diisopropylethylamine) or Inorganic base (e.g., Potassium carbonate)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thermometer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography column (if necessary for purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Intermediate A in an appropriate volume of anhydrous aprotic solvent.

  • Addition of Base: Add a suitable organic or inorganic base to the reaction mixture. The molar ratio of the base to Intermediate A should be approximately 1-1.5:1.[5]

  • Addition of MAPD: Dissolve this compound in the same anhydrous solvent and add it dropwise to the reaction mixture using a dropping funnel. Maintain the temperature of the reaction mixture between 0-25°C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Intermediate A) is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-bis(2,3-dihydroxypropyl)-5-[(methoxyacetyl)amino)]-N-methyl-1,3-benzenedicarboxamide.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Acid chlorides (like Intermediate A) are corrosive and react with moisture; handle under anhydrous conditions.

  • Organic bases like triethylamine are flammable and have strong odors.

Visualizations

The following diagrams illustrate the logical flow of the synthesis of Iopromide, highlighting the integration of this compound.

G cluster_0 Synthesis of Iopromide A 5-Aminoisophthalic acid monomethyl ester B Chlorination A->B C 3-Amino-5-chloroformyl methyl benzoate B->C D Acylation with Methoxyacetyl chloride C->D E 3-Chloroformyl-5-[(methoxyacetyl)amino] -methyl benzoate D->E F Amidation with 3-Amino-1,2-propanediol E->F G 3-[(2,3-dihydroxypropylcarbamoyl)-5- [(methoxyacetyl)amino]-methyl benzoate F->G H Amidation with This compound G->H I N,N'-bis(2,3-dihydroxypropyl)-5- [(methoxyacetyl)amino)]-N-methyl- 1,3-benzenedicarboxamide H->I J Iodination I->J K Iopromide J->K

Caption: Synthetic pathway of Iopromide.

G cluster_1 Key Amidation Step Intermediate Activated Tri-iodinated Core Acid Product Final Product with Hydrophilic Side Chain Intermediate->Product MAPD This compound MAPD->Product

Caption: Role of MAPD in organic acid modification. Caption: Role of MAPD in organic acid modification.

References

Application Notes and Protocols: 3-Methylamino-1,2-propanediol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol (MAPD) is a versatile trifunctional monomer that holds significant promise in the field of polymer chemistry, particularly for the synthesis of functional and hydrophilic polymers. Its unique structure, featuring a secondary amine and two hydroxyl groups, allows it to be incorporated into various polymer backbones, such as polyurethanes and polyamides. The presence of the methylamino group provides a site for further chemical modification or for imparting specific properties like hydrophilicity, adhesion, and cationic character to the resulting polymers. These characteristics make MAPD-derived polymers attractive candidates for a range of applications, including biomedical materials, coatings, and drug delivery systems.

While direct literature on the polymerization of this compound is limited, its structural similarity to other amino diols, such as 3-dimethylamino-1,2-propanediol (DMAPD), allows for the development of robust synthetic strategies. This document provides detailed application notes and a representative experimental protocol for the use of MAPD in the synthesis of functionalized waterborne polyurethanes.

Key Applications in Polymer Chemistry

The incorporation of this compound into polymer chains can be leveraged for several applications:

  • Hydrophilic Polyurethanes: The amine and hydroxyl groups of MAPD can increase the hydrophilicity of polyurethane backbones, making it a valuable component in the synthesis of waterborne polyurethanes (WPUs). WPUs are environmentally friendly alternatives to solvent-based systems and are widely used in coatings, adhesives, and biomedical applications. A related compound, 3-dimethylamino-1,2-propanediol, is used to synthesize cationic waterborne polyurethane dispersions.[1]

  • Functional Polymers: The secondary amine in MAPD serves as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups, such as targeting ligands for drug delivery, or for cross-linking the polymer network.

  • Biomedical Polymers: The potential for creating hydrophilic and functionalized polymers makes MAPD an interesting monomer for biomedical applications. Polymers with controlled hydrophilicity and the ability to be functionalized are crucial for developing materials for tissue engineering, drug delivery vehicles, and biocompatible coatings.

  • Cross-linking Agent: Due to its trifunctionality (two hydroxyls and one secondary amine), MAPD can act as a cross-linker to enhance the mechanical properties and thermal stability of polymers.

Experimental Protocols

The following section details a representative protocol for the synthesis of a functionalized waterborne polyurethane using this compound as a hydrophilic chain extender. This protocol is adapted from established methods for synthesizing waterborne polyurethanes.

Synthesis of a Prepolymer

The first step involves the synthesis of an isocyanate-terminated prepolymer.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Poly(tetramethylene glycol) (PTMG)100050.0 g0.05
Isophorone diisocyanate (IPDI)222.2822.2 g0.10
Dibutyltin dilaurate (DBTDL)631.560.1 g-
Methyl ethyl ketone (MEK)72.1150 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add PTMG and IPDI.

  • Heat the mixture to 75-80°C under a nitrogen atmosphere with constant stirring.

  • Add DBTDL as a catalyst to the reaction mixture.

  • Maintain the reaction at 80°C for 2-3 hours. The progress of the reaction can be monitored by determining the NCO content via titration. The reaction is considered complete when the NCO content reaches the theoretical value.

  • Cool the resulting prepolymer to 60°C and add MEK to reduce the viscosity.

Dispersion and Chain Extension

In this step, the prepolymer is dispersed in water, and this compound is used for chain extension.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Prepolymer solution from previous step---
This compound (MAPD)105.142.63 g0.025
Deionized water18.02150 mL-

Procedure:

  • In a separate beaker, dissolve MAPD in deionized water.

  • Under vigorous stirring, add the prepolymer solution to the MAPD solution at room temperature.

  • Continue stirring for 1-2 hours to allow for the chain extension reaction to complete.

  • Remove the MEK by vacuum distillation to obtain a stable, translucent waterborne polyurethane dispersion.

Visualizing the Synthesis and Logic

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the waterborne polyurethane using this compound.

G cluster_prepolymer Prepolymer Synthesis cluster_dispersion Dispersion and Chain Extension A Charge PTMG and IPDI into reactor B Heat to 80°C under N2 A->B C Add DBTDL catalyst B->C D React for 2-3 hours C->D E Cool and add MEK D->E G Add prepolymer solution to MAPD solution E->G F Dissolve MAPD in deionized water F->G H Stir for 1-2 hours G->H I Remove MEK by vacuum distillation H->I J Functionalized Waterborne Polyurethane Dispersion I->J Final Product

Caption: Workflow for the synthesis of a waterborne polyurethane.

Reaction Mechanism

The underlying chemical reactions involve the formation of urethane linkages and the chain extension process.

G cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension A Polyol (PTMG) (HO-R-OH) C Isocyanate-terminated Prepolymer A->C + Catalyst (DBTDL) B Diisocyanate (IPDI) (OCN-R'-NCO) B->C + Catalyst (DBTDL) D Prepolymer C->D F Waterborne Polyurethane (with pendant -NH(CH3) and -OH groups) D->F E This compound (MAPD) E->F

Caption: Two-step reaction mechanism for the polyurethane synthesis.

Expected Polymer Properties and Characterization

The resulting waterborne polyurethane incorporating this compound is expected to exhibit the following properties:

  • Good film-forming ability: The dispersion should form a continuous and transparent film upon drying.

  • Hydrophilicity: The presence of the amino and hydroxyl groups from MAPD will increase the water affinity of the polymer.

  • Functionality: The secondary amine provides a site for further reactions, such as quaternization to introduce a permanent positive charge, or conjugation with other molecules.

Characterization Techniques:

PropertyTechniqueExpected Outcome
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic urethane peaks (~1730 cm⁻¹ for C=O stretching, ~3300 cm⁻¹ for N-H stretching).
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of the incorporation of MAPD into the polymer backbone through characteristic proton and carbon signals.
Particle Size and Distribution Dynamic Light Scattering (DLS)Determination of the average particle size and polydispersity index of the polyurethane dispersion.
Thermal Properties Thermogravimetric Analysis (TGA)Evaluation of the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg) of the polymer.
Mechanical Properties Tensile TestingMeasurement of tensile strength, elongation at break, and Young's modulus of the polymer films.

Conclusion

This compound is a promising monomer for the development of functional and hydrophilic polymers. Its unique trifunctional nature allows for its use as a chain extender and a site for post-polymerization modification. The provided application notes and representative protocol for the synthesis of a waterborne polyurethane highlight a key potential application of MAPD in modern polymer chemistry. Further research into the polymerization of MAPD and the characterization of the resulting polymers will undoubtedly unveil new opportunities for this versatile building block in various scientific and industrial fields.

References

Gas chromatography method for 3-Methylamino-1,2-propanediol purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Determination of 3-Methylamino-1,2-propanediol Purity by Gas Chromatography

This document provides a detailed methodology for assessing the purity of this compound (3-MAP) using gas chromatography (GC). 3-MAP is a critical intermediate in the synthesis of non-ionic contrast agents like iopromide, and its purity directly impacts the final product's quality and safety.[1] This protocol outlines a direct injection method that avoids the need for complex derivatization steps, saving time and improving efficiency.[1][2]

Introduction

The purity of this compound (CAS No: 40137-22-2) is a crucial quality attribute in pharmaceutical manufacturing. Gas chromatography with flame ionization detection (GC-FID) offers a reliable and sensitive method for quantifying 3-MAP and its potential impurities. Due to the high viscosity of 3-MAP, direct injection can be challenging.[1] This method addresses this issue by using methanol as a diluent to reduce viscosity, allowing for straightforward analysis without the need for derivatization.[1][2]

Potential impurities that can be monitored using this method include:

  • 2-methylamino-1,3-propanediol[2]

  • 1,3-dimethylamino-propanol[2]

  • N,N-(2,3-dihydroxypropyl)methylamine[2]

  • Glycerol[2][3]

  • Polyglycerol[2]

Experimental Protocol

This protocol is based on a direct injection gas chromatography method.

2.1. Materials and Reagents

  • This compound (Sample)

  • Methanol (Chromatography Grade)[1][2]

  • Helium or Nitrogen (Carrier Gas, High Purity)[2]

  • Hydrogen (FID Fuel, High Purity)

  • Air (FID Oxidizer, High Purity)

2.2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).[1][2]

  • Capillary GC Column: A DB-1701 (30m x 0.32mm x 0.5µm) or equivalent mid-polarity column is recommended.[1][2]

  • Autosampler or manual syringe for injection.

  • Data acquisition and processing software.

2.3. Sample Preparation

  • Accurately weigh approximately 0.1 mL of the this compound sample.

  • Dissolve the sample in 2 mL of chromatography-grade methanol.[1][2]

  • Vortex the solution until the sample is fully dissolved.

2.4. Gas Chromatography Conditions

The following table summarizes the recommended GC parameters. These may require optimization based on the specific instrument and column used.

ParameterRecommended Value
Column DB-1701 (30m x 0.32mm x 0.5µm)[1][2]
Inlet Temperature 280 °C[2]
Detector (FID) Temp 280 °C[2]
Oven Temperature 260 °C (Isothermal)[1][2]
Carrier Gas Nitrogen[2] or Helium
Carrier Gas Flow 30-40 mL/min[2]
Injection Volume 0.2 µL[2]
Split Ratio 20:1[2]
FID Gas Flow Rates
   Hydrogen45 mL/min[2]
   Air450 mL/min[2]

2.5. Data Analysis

The purity of 3-MAP is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of 3-MAP Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for a typical analysis of a 3-MAP sample is presented in the table below. Retention times are approximate and may vary.

Peak No.Retention Time (min)ComponentArea %
1~1.872-methylamino-1,3-propanediol0.28[3]
2~2.251,3-dimethylamino-propanol0.03[3]
3~2.62This compound >98.0[4]
4~3.05N,N-(2,3-dihydroxypropyl)methylamine0.40[3]
5~3.87Glycerol0.05[3]
6~4.10PolyglycerolAs per sample

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the GC analysis of this compound.

GC_Workflow SamplePrep Sample Preparation Dissolution Dissolve ~0.1 mL 3-MAP in 2 mL Methanol SamplePrep->Dissolution GC_System Gas Chromatography System Dissolution->GC_System Injection Inject 0.2 µL of Sample GC_System->Injection Separation Chromatographic Separation (DB-1701 Column, 260°C) Injection->Separation Detection FID Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Integration Peak Integration DataAnalysis->Integration Calculation Purity Calculation (Area %) Integration->Calculation Result Purity Report Calculation->Result

Caption: Workflow for GC Purity Analysis of 3-MAP.

Alternative Method: Derivatization

For certain applications or if enhanced volatility and peak shape are required, derivatization can be employed. A common approach for similar compounds like 3-amino-1,2-propanediol involves using trifluoroacetic anhydride (TFAA).[2] However, this method can introduce impurities and is more time-consuming.[2] If derivatization is necessary, the protocol would involve an additional step of reacting the sample with TFAA prior to GC analysis.[2]

Conclusion

The direct injection gas chromatography method detailed in this application note provides a simple, rapid, and reliable means of assessing the purity of this compound. By avoiding derivatization, this method enhances workflow efficiency, making it suitable for routine quality control in research and drug development settings. The provided GC parameters and impurity profile serve as a robust starting point for method implementation and validation.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylamino-1,2-propanediol (3-MPD) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and the presence of related impurities can significantly impact the quality and safety of the final drug product. Therefore, a reliable analytical method for the quantification of 3-MPD and its potential impurities is crucial. While gas chromatography (GC) has been traditionally used for the analysis of 3-MPD, often requiring derivatization[2][3], High-Performance Liquid Chromatography (HPLC) offers a viable alternative. This application note details a proposed HPLC method for the analysis of 3-MPD, providing a comprehensive protocol for researchers and analysts. Due to the polar nature and lack of a strong chromophore in 3-MPD, this method proposes the use of pre-column derivatization to enable UV detection, a common and accessible detection method in most analytical laboratories.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed HPLC method. These values are typical for a validated method and should be established during method validation in the user's laboratory.

Table 1: Chromatographic Parameters and System Suitability

ParameterProposed Value
Retention Time (tR) of Derivatized 3-MPD~ 6.5 min
Tailing Factor (Tf)≤ 1.5
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%

Table 2: Method Validation Parameters

ParameterProposed Specification
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~ 0.3 µg/mL
Limit of Quantification (LOQ)~ 1.0 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)≤ 2.0%

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic Anhydride (TFAA) (derivatizing agent)

  • Pyridine (catalyst)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (for pH adjustment and reaction quenching)

  • Sodium hydroxide (for pH adjustment)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

3. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-MPD reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization

  • Accurately weigh a sample containing 3-MPD and dissolve it in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range.

  • To 1 mL of the sample or standard solution in a clean, dry vial, add 50 µL of pyridine.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of 0.1 M hydrochloric acid.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the bottom organic layer to a clean vial for HPLC analysis.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (dichloromethane prepared in the same way as the samples) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic mobile phase to remove any strongly retained components.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing of 3-MPD Dissolve Dissolution in Dichloromethane Weigh->Dissolve Derivatize Derivatization with TFAA Dissolve->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Injection into HPLC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of 3-MPD Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of 3-MPD.

G cluster_validation Method Validation Parameters Specificity Specificity Validated Validated Method Specificity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated LOD_LOQ LOD & LOQ LOD_LOQ->Validated Robustness Robustness Robustness->Validated Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Logical relationship of HPLC method validation.

References

Synthesis of 3-Methylamino-1,2-propanediol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-Methylamino-1,2-propanediol and other N-substituted 3-amino-1,2-propanediol derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries. The protocols outlined below are based on established synthetic routes and are intended for laboratory-scale preparation.

Introduction

3-Amino-1,2-propanediol and its N-alkylated derivatives are important building blocks in organic synthesis. Notably, they are key precursors for the manufacturing of various pharmaceuticals, including non-ionic X-ray contrast agents and beta-adrenergic receptor antagonists.[1][2] The purity of these aminodiols is critical as it directly influences the quality and safety of the final active pharmaceutical ingredients. This application note details two primary synthetic methodologies for obtaining these compounds: the nucleophilic substitution of 3-chloro-1,2-propanediol and the ring-opening of glycidol.

Synthetic Pathways

Two common pathways for the synthesis of 3-alkylamino-1,2-propanediol derivatives are outlined below.

Method A: From 3-Chloro-1,2-propanediol

This widely used industrial method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol (CPD) with a primary alkylamine.[2]

Synthesis_Method_A CPD 3-Chloro-1,2-propanediol Reaction CPD->Reaction Alkylamine R-NH₂ (e.g., Methylamine) Alkylamine->Reaction Product 3-Alkylamino-1,2-propanediol Byproduct Alkylammonium Chloride Reaction->Product + Byproduct

Caption: Synthesis of 3-Alkylamino-1,2-propanediol from 3-Chloro-1,2-propanediol.

Method B: From Glycidol

This method involves the nucleophilic ring-opening of an epoxide, such as glycidol, with a primary alkylamine. This approach is also a well-established route for synthesizing β-amino alcohols.[1]

Synthesis_Method_B Glycidol Glycidol Reaction Glycidol->Reaction Alkylamine R-NH₂ (e.g., Methylamine) Alkylamine->Reaction Product 3-Alkylamino-1,2-propanediol Reaction->Product

Caption: Synthesis of 3-Alkylamino-1,2-propanediol from Glycidol.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound. These can be adapted for other N-alkyl derivatives by substituting the corresponding primary amine.

Protocol 1: Synthesis of this compound from 3-Chloro-1,2-propanediol

This protocol is based on the ammonolysis of 3-chloro-1,2-propanediol.[2]

Materials and Equipment:

  • Glass-lined or stainless steel pressurized reactor with stirrer, temperature and pressure controls, and a reflux condenser.

  • Distillation apparatus for vacuum distillation.

  • 3-chloro-1,2-propanediol (CPD)

  • Aqueous methylamine solution (e.g., 40%)

  • Sodium hydroxide (for pH adjustment if necessary)

  • Activated charcoal (optional, for decolorization)

Procedure:

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification charge_reactor 1. Charge reactor with CPD and aqueous methylamine (e.g., 15:1 molar ratio). heat 2. Heat to 40-60°C with stirring. charge_reactor->heat maintain 3. Maintain reaction for 4-6 hours. heat->maintain cool 4. Cool reactor to ambient temperature. maintain->cool recover 5. Recover excess methylamine (distillation or scrubbing). cool->recover neutralize 6. Neutralize and remove salt byproducts. recover->neutralize distill 7. Purify by vacuum distillation. neutralize->distill

Caption: Workflow for the synthesis from 3-Chloro-1,2-propanediol.

Detailed Steps:

  • Reactor Charging: Charge the reactor with 3-chloro-1,2-propanediol and aqueous methylamine solution. A molar ratio of methylamine to CPD of 15:1 is recommended to maximize yield and minimize the formation of secondary amine byproducts.[2]

  • Reaction: Heat the mixture to the desired reaction temperature, typically between 40-60°C, with constant stirring. The reaction is exothermic, and careful temperature control is crucial.

  • Reaction Monitoring: Maintain the reaction for 4-6 hours. The pressure in the reactor will increase due to the vapor pressure of methylamine at the reaction temperature.

  • Cooling: After the reaction is complete, cool the reactor to ambient temperature.

  • Amine Recovery: The excess methylamine can be recovered by venting the reactor through a scrubber or by distillation.

  • Neutralization and Salt Removal: The reaction mixture will contain methylammonium chloride. Adjust the pH if necessary and remove the salt.

  • Purification: The crude product is purified by vacuum distillation to obtain high-purity this compound.

Protocol 2: Synthesis of this compound from Glycidol

This protocol involves the ring-opening of glycidol with methylamine.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Ice bath.

  • Rotary evaporator.

  • Distillation apparatus for vacuum distillation.

  • Glycidol (2,3-epoxy-1-propanol)

  • Aqueous methylamine solution (e.g., 40%)

Procedure:

Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cool_amine 1. Cool aqueous methylamine solution to 0°C in an ice bath. add_glycidol 2. Add glycidol dropwise, maintaining temperature ≤ 10°C. cool_amine->add_glycidol stir 3. Stir at 0°C for 3 hours. add_glycidol->stir concentrate 4. Concentrate the reaction mixture under reduced pressure. stir->concentrate distill 5. Purify by vacuum distillation. concentrate->distill

Caption: Workflow for the synthesis from Glycidol.

Detailed Steps:

  • Reaction Setup: Cool the aqueous methylamine solution (e.g., 2 mol equivalent) to 0°C in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Glycidol Addition: Add glycidol (e.g., 0.34 mol equivalent) dropwise to the cooled methylamine solution at a rate that maintains the internal temperature at or below 10°C.

  • Reaction: Stir the mixture vigorously at 0°C for 3 hours.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methylamine and water.

  • Purification: Purify the resulting crude product by vacuum distillation to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3-amino-1,2-propanediol and its methyl derivative.

ProductStarting MaterialReagentMolar Ratio (Reagent:SM)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Amino-1,2-propanediol3-Chloro-1,2-propanediolAmmonia15:15049099.6[3]
3-Amino-1,2-propanediolGlycerin ChlorohydrinAmmonia-503~7799.1[4]
This compound3-Chloro-1,2-propanediolMethylamine---98.9999.96

Note: Data for this compound from 3-Chloro-1,2-propanediol is based on an industrial process; specific laboratory conditions may vary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Chloro-1,2-propanediol and glycidol are toxic and should be handled with care.

    • Aqueous ammonia and methylamine are corrosive and have pungent odors.

  • Pressure Reactions: When using a pressurized reactor, ensure it is properly rated and equipped with a pressure relief system.

  • Vacuum Distillation: Perform vacuum distillation with care to prevent bumping, and ensure all glassware is rated for vacuum applications.

By following these protocols and safety guidelines, researchers can successfully synthesize high-purity this compound and its derivatives for various research and development applications.

References

3-Methylamino-1,2-propanediol (MAPD) in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol (MAPD) is a versatile chiral building block with potential applications beyond its established use in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure, featuring a secondary amine and two hydroxyl groups, makes it an excellent candidate as a ligand for the formation of stable coordination complexes with a variety of metal ions. As a tridentate or bidentate ligand, MAPD can coordinate to a metal center through its nitrogen and oxygen donor atoms, creating complexes with potential applications in catalysis, materials science, and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in coordination chemistry. While direct literature on MAPD-metal complexes is limited, the information presented here is based on the well-documented coordination chemistry of analogous amino alcohol ligands, such as 3-amino-1,2-propanediol and N-methylethanolamine. These protocols and application notes are intended to serve as a comprehensive guide for researchers exploring the potential of MAPD in coordination chemistry.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for the successful synthesis of coordination complexes.

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[2]
Molecular Weight 105.14 g/mol
Appearance Clear, colorless to pale yellow viscous liquid[3]
Boiling Point ~247 °C[3]
Density 1.09 g/mL[3]
Solubility Soluble in water and alcohols[3]
pKa 14.09 ± 0.20 (Predicted)[4]

Application Notes

The coordination of this compound to metal centers is anticipated to yield complexes with interesting properties and potential applications in various fields.

Asymmetric Catalysis

Chiral amino alcohol ligands are widely employed in asymmetric catalysis to induce enantioselectivity in a variety of organic transformations. Metal complexes of MAPD, owing to its inherent chirality, are promising candidates for catalysts in reactions such as:

  • Asymmetric Hydrogenation: Chiral transition metal complexes can catalyze the enantioselective hydrogenation of prochiral ketones, olefins, and imines to produce chiral alcohols and amines, which are valuable intermediates in pharmaceutical synthesis.

  • Asymmetric Aldol Reactions: Lewis acidic metal-MAPD complexes could catalyze the enantioselective addition of enolates to aldehydes, a fundamental C-C bond-forming reaction in organic synthesis.

  • Asymmetric Epoxidation: MAPD-metal complexes, particularly with early transition metals, may serve as catalysts for the enantioselective epoxidation of allylic alcohols.

Drug Development and Bio-inorganic Chemistry

The biological activity of certain metal ions can be tuned by coordination to organic ligands. MAPD-metal complexes could be explored for their potential as:

  • Therapeutic Agents: The complexation of MAPD with metals like platinum, ruthenium, or copper could lead to novel compounds with anticancer or antimicrobial properties. The ligand can modulate the reactivity and bioavailability of the metal center.

  • Diagnostic Agents: Coordination of paramagnetic metal ions (e.g., Gd³⁺) or radionuclides to MAPD or its derivatives could yield contrast agents for magnetic resonance imaging (MRI) or radiopharmaceuticals for imaging and therapy.

Materials Science

The ability of MAPD to form polynuclear complexes could be exploited in the synthesis of novel materials:

  • Metal-Organic Frameworks (MOFs): MAPD could act as a linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

  • Precursors for Nanomaterials: Thermal decomposition of MAPD-metal complexes could provide a route to the synthesis of metal or metal oxide nanoparticles with controlled size and morphology.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound-metal complexes. These should be adapted based on the specific metal ion and desired complex.

Protocol 1: General Synthesis of a Transition Metal-MAPD Complex

This protocol describes a general procedure for the synthesis of a metal complex with MAPD, assuming a 1:2 metal-to-ligand molar ratio.

Materials:

  • This compound (MAPD)

  • Metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Anhydrous ethanol or methanol

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal salt (1 mmol) in 20 mL of anhydrous ethanol.

  • In a separate flask, dissolve this compound (2 mmol, 2 equivalents) in 10 mL of anhydrous ethanol.

  • Slowly add the MAPD solution to the stirring metal salt solution at room temperature.

  • A color change or precipitation may be observed upon addition of the ligand.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid precipitates. Collect the solid as described in step 7.

  • The resulting complex can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether).

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Metal_Salt Dissolve Metal Salt in Anhydrous Ethanol Addition Slowly Add MAPD Solution to Metal Salt Solution Metal_Salt->Addition MAPD Dissolve MAPD in Anhydrous Ethanol MAPD->Addition Reflux Reflux for 4-6 hours Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Isolate Complex (Filtration or Precipitation) Cooling->Isolation Drying Dry under Vacuum Isolation->Drying

Caption: Workflow for the synthesis of a metal-MAPD complex.

Protocol 2: Characterization of the Metal-MAPD Complex

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the synthesized complex.

1. Infrared (IR) Spectroscopy:

  • Objective: To confirm the coordination of MAPD to the metal ion.

  • Procedure: Acquire the IR spectrum of the free MAPD ligand and the synthesized complex.

  • Expected Observations:

    • A shift in the O-H and N-H stretching frequencies upon coordination.

    • The appearance of new low-frequency bands corresponding to M-O and M-N vibrations.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions and geometry of the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., ethanol) and record the UV-Vis spectrum.

  • Expected Observations:

    • The appearance of d-d transitions in the visible region for transition metal complexes, which are indicative of the coordination geometry.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the structure of the complex in solution.

  • Procedure: Record ¹H and ¹³C NMR spectra of the complex in a suitable deuterated solvent.

  • Expected Observations:

    • Shifts in the proton and carbon signals of the MAPD ligand upon coordination to a diamagnetic metal ion.

    • For paramagnetic complexes, significant broadening of the NMR signals is expected.

4. Elemental Analysis:

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Submit a pure sample of the complex for C, H, and N analysis.

  • Expected Results: The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.

Diagram of Characterization Workflow:

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Methods Synthesized_Complex Synthesized Metal-MAPD Complex IR Infrared (IR) Spectroscopy Synthesized_Complex->IR UV_Vis UV-Visible Spectroscopy Synthesized_Complex->UV_Vis NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesized_Complex->NMR Elemental_Analysis Elemental Analysis Synthesized_Complex->Elemental_Analysis Structural_Information Structural & Compositional Information IR->Structural_Information UV_Vis->Structural_Information NMR->Structural_Information Elemental_Analysis->Structural_Information

Caption: Workflow for the characterization of a metal-MAPD complex.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for a series of first-row transition metal complexes with MAPD, assuming a [M(MAPD)₂]Cl₂ stoichiometry. This data is based on typical values observed for similar amino alcohol complexes and should be used as a reference for expected experimental outcomes.

Metal (M)Coordination GeometryM-N Bond Length (Å) (Predicted)M-O Bond Length (Å) (Predicted)Magnetic Moment (μB) (Predicted)
Co(II) Octahedral2.1 - 2.22.0 - 2.14.3 - 5.2
Ni(II) Octahedral2.0 - 2.12.0 - 2.12.8 - 3.5
Cu(II) Distorted Octahedral1.9 - 2.0 (equatorial)2.3 - 2.5 (axial)1.9 - 2.0 (equatorial)1.7 - 2.2
Zn(II) Octahedral2.1 - 2.22.0 - 2.1Diamagnetic

Conclusion

This compound holds significant, yet largely unexplored, potential as a versatile ligand in coordination chemistry. Its structural features suggest that it can form stable complexes with a wide range of metal ions, opening avenues for the development of new catalysts, therapeutic agents, and materials. The protocols and application notes provided herein offer a solid foundation for researchers to begin investigating the rich coordination chemistry of MAPD. Further experimental work is necessary to fully elucidate the structures, properties, and applications of these promising coordination compounds.

References

Application Notes and Protocols: 3-Methylamino-1,2-propanediol in the Preparation of Particle Coatings for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylamino-1,2-propanediol and its N-substituted derivatives, such as 3-(dimethylamino)-1,2-propanediol, are critical building blocks in the synthesis of cationic and ionizable lipids. These lipids are fundamental components of lipid nanoparticles (LNPs), a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The tertiary amine headgroup derived from this compound provides a positive charge at acidic pH, facilitating the encapsulation of negatively charged nucleic acids and promoting endosomal escape for effective intracellular delivery.

These application notes provide a comprehensive overview of the synthesis of cationic lipids using a 3-(dialkylamino)-1,2-propanediol headgroup, subsequent formulation into lipid nanoparticles, and protocols for their characterization and in vitro evaluation.

I. Synthesis of Cationic Lipids Incorporating a 3-(Dialkylamino)-1,2-propanediol Headgroup

The synthesis of cationic lipids with a 3-(dialkylamino)-1,2-propanediol headgroup typically involves the reaction of the diol-containing amine with hydrophobic lipid tails. A common synthetic strategy is the ring-opening of an epoxide by the amine. This approach is efficient and well-suited for creating a library of lipid-like materials (lipidoids) for screening.

Experimental Protocol: Synthesis of a C12-200-like Lipidoid

This protocol describes the synthesis of a lipidoid through the reaction of an amine with an epoxide, a method used to generate libraries of lipid-like materials for siRNA delivery.

Materials:

  • 3-(Methylamino)-1,2-propanediol (or other primary/secondary amine)

  • 1,2-Epoxydodecane (or other long-chain epoxide)

  • Anhydrous conditions

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-(methylamino)-1,2-propanediol and 1,2-epoxydodecane in a desired molar ratio (e.g., 1:2 or 1:3 amine to epoxide). The reaction can be performed neat (without solvent).

  • Heat the reaction mixture with stirring at a temperature of 90°C for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the resulting lipid-like material can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • The final product should be characterized by ¹H NMR and mass spectrometry to confirm its structure.

This synthetic strategy is adaptable for parallel synthesis to create a library of lipidoids by varying the amine and epoxide starting materials.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product & Analysis Amine 3-(Methylamino)-1,2-propanediol Reaction Reaction (Neat, 90°C, 24-48h) Amine->Reaction Epoxide 1,2-Epoxydodecane Epoxide->Reaction Purification Column Chromatography Reaction->Purification Crude Product Lipidoid Cationic Lipidoid Purification->Lipidoid Purified Product Analysis Characterization (NMR, MS) Lipidoid->Analysis

Caption: Workflow for the synthesis of a cationic lipidoid.

II. Formulation of Lipid Nanoparticles (LNPs)

Cationic lipids derived from this compound are formulated into LNPs along with other components that contribute to the stability, biocompatibility, and delivery efficiency of the nanoparticles. These components typically include a helper lipid, cholesterol, and a PEGylated lipid.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Microfluidic mixing is a reproducible method for the formulation of LNPs with controlled size and low polydispersity.

Materials:

  • Synthesized cationic lipid (e.g., C12-200-like lipidoid)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (absolute)

  • Citrate buffer (10 mM, pH 3.0-4.0)

  • Phosphate-buffered saline (PBS, 1x)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the cationic lipid, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in absolute ethanol at a specific molar ratio. A common ratio is 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:PEG-lipid).[1]

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the citrate buffer.

  • Microfluidic Mixing: Set up the microfluidic device. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase).[1] The rapid mixing of the solvent and anti-solvent phases leads to the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.

  • Dialysis: Dialyze the resulting LNP suspension against 1x PBS for at least 2 hours to remove the ethanol and exchange the buffer.[1]

  • Sterilization and Storage: Filter the LNP suspension through a 0.22 µm sterile filter. Store the LNPs at 4°C.

DOT Script for LNP Formulation Workflow

LNP_Formulation cluster_solutions Solution Preparation cluster_process Formulation & Purification cluster_product Final Product Lipid_Phase Lipid Phase (Cationic Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) Mixing Microfluidic Mixing Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Citrate Buffer) Aqueous_Phase->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis LNP Suspension LNP Lipid Nanoparticles (LNPs) Dialysis->LNP Purified LNPs Characterization Characterization (DLS, Zeta Potential, Encapsulation Efficiency) LNP->Characterization

Caption: Workflow for the formulation of Lipid Nanoparticles (LNPs).

III. Characterization of Lipid Nanoparticles

The physicochemical properties of the formulated LNPs are critical for their in vitro and in vivo performance. Key parameters to evaluate include particle size, polydispersity, surface charge, and nucleic acid encapsulation efficiency.

Table 1: Physicochemical Characterization of Formulated LNPs
ParameterMethodTypical ValuesSignificance
Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 120 nm[1]Influences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow particle size distribution.
Zeta Potential Laser Doppler Velocimetry (LDV)Slightly negative or neutral at physiological pHA neutral surface charge can reduce non-specific interactions and prolong circulation time.
Nucleic Acid Encapsulation Efficiency RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)> 90%[1]High encapsulation protects the nucleic acid from degradation and ensures efficient delivery.
Experimental Protocols for Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a sample of the LNP suspension in 1x PBS.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Dilute a sample of the LNP suspension in 10 mM NaCl or a suitable low-salt buffer.

  • Measure the zeta potential using an instrument equipped with LDV.

3. Nucleic Acid Encapsulation Efficiency:

  • Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Add the RiboGreen or PicoGreen reagent to both sets of samples.

  • Measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100

IV. In Vitro Evaluation of LNP Performance

The biological activity of the formulated LNPs is assessed by their ability to transfect cells in culture and mediate the desired biological effect (e.g., protein expression for mRNA or gene silencing for siRNA).

Table 2: In Vitro Performance of LNPs
ParameterCell LineAssayTypical Outcome
Transfection Efficiency (mRNA) HEK293T, HeLaLuciferase Assay (for luciferase mRNA) or Fluorescence Microscopy (for GFP mRNA)High protein expression, significantly greater than naked mRNA.
Gene Silencing (siRNA) Target-expressing cell lineqPCR or Western Blot for target gene/proteinDose-dependent reduction in target gene/protein expression.
Cytotoxicity Any relevant cell lineCCK-8, MTT, or LDH AssayHigh cell viability (>80%) at effective concentrations.
Experimental Protocols for In Vitro Evaluation

1. In Vitro Transfection with mRNA-LNPs:

  • Seed cells (e.g., HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells per well.[2]

  • Allow the cells to adhere overnight.

  • Add the mRNA-LNP formulations at various concentrations to the cells.

  • Incubate for 24-48 hours.

  • If using luciferase mRNA, add a luciferase substrate and measure the luminescence.[2] If using GFP mRNA, visualize the cells using a fluorescence microscope.

2. Cytotoxicity Assay:

  • Seed cells as described above.

  • Add the LNP formulations at a range of concentrations.

  • Incubate for 24 hours.

  • Add CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.[2]

  • Measure the absorbance to determine cell viability.

Conclusion

This compound is a versatile precursor for the synthesis of cationic and ionizable lipids that are central to the development of advanced lipid nanoparticle-based drug delivery systems. The protocols outlined in these application notes provide a framework for the synthesis of these lipids, their formulation into LNPs, and the subsequent characterization and in vitro evaluation of these nanoparticles. The adaptability of the synthetic chemistry allows for the creation of diverse lipid libraries, enabling the optimization of LNP formulations for specific drug delivery applications.

References

Application Notes & Protocols: 3-Methylamino-1,2-propanediol (MAPD) as a Novel pH Modifier in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, minimal sample consumption, and rapid analysis times. The composition of the background electrolyte (BGE), particularly its pH, is a critical parameter that governs the charge of the analytes and the magnitude of the electroosmotic flow (EOF), thereby dictating the separation selectivity and resolution. This document outlines the potential application of 3-Methylamino-1,2-propanediol (MAPD) as a novel pH modifier in CE, offering a versatile tool for method development in the separation of a wide range of analytes, including small molecules and chiral compounds.

MAPD, an amino alcohol, possesses a pKa value that makes it a suitable candidate for buffering in the mid-to-alkaline pH range. Its diol functionality may also offer unique selectivity advantages through secondary interactions with certain analytes. These application notes provide a theoretical framework and investigational protocols for researchers interested in exploring the utility of MAPD in their CE methods.

Key Applications and Advantages of MAPD in CE

The use of this compound as a pH modifier in the background electrolyte for capillary electrophoresis presents several potential advantages for the separation of various analytes.

Potential Advantages:
  • pH Control in the Mid-to-Alkaline Range: The amine group in MAPD provides buffering capacity in a pH range that is often crucial for the separation of basic and acidic compounds.

  • Unique Selectivity: The hydroxyl groups in the MAPD structure can participate in hydrogen bonding interactions with analytes, potentially offering unique selectivity for polar and multifunctional compounds that are not achievable with standard buffers like phosphate or borate.

  • Chiral Separations: As an amino alcohol, MAPD has the potential to be used as a chiral selector or as a component of the BGE in chiral ligand exchange capillary electrophoresis for the enantiomeric separation of racemic drugs and other chiral molecules.

  • Reduced Analyte-Wall Interactions: The presence of MAPD in the BGE may help to dynamically coat the capillary surface, mitigating the adsorption of basic analytes to the negatively charged silanol groups of the fused silica capillary, which can lead to improved peak shapes and reproducibility.

  • Low UV Absorbance: MAPD is expected to have low background absorbance at typical detection wavelengths (e.g., 200-254 nm), which is advantageous for sensitive UV detection of analytes.

Potential Applications:
  • Pharmaceutical Analysis: Separation of active pharmaceutical ingredients (APIs) and their related impurities, particularly for basic and amphoteric drugs.

  • Chiral Analysis: Enantioseparation of chiral drugs, amino acids, and other bioactive molecules.

  • Small Molecule Analysis: Separation of a wide range of small organic molecules in complex matrices.

  • Metabolomics: Analysis of small molecule metabolites in biological samples.

Experimental Protocols

The following are investigational protocols for the use of MAPD as a pH modifier in capillary electrophoresis. Researchers should optimize these conditions based on their specific analytes and instrumentation.

Protocol 1: Preparation of MAPD-Based Background Electrolyte (BGE)

Objective: To prepare a stock solution of MAPD buffer for use as a BGE in capillary electrophoresis.

Materials:

  • This compound (MAPD), ≥98% purity

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 100 mM MAPD Stock Solution:

    • Weigh an appropriate amount of MAPD (Molecular Weight: 105.14 g/mol ). For 100 mL of a 100 mM solution, weigh 1.0514 g of MAPD.

    • Dissolve the MAPD in approximately 80 mL of deionized water in a 100 mL volumetric flask.

    • Stir the solution until the MAPD is completely dissolved.

    • Bring the final volume to 100 mL with deionized water.

  • Adjust the pH of the BGE:

    • Transfer a desired volume of the 100 mM MAPD stock solution to a beaker.

    • While stirring, monitor the pH using a calibrated pH meter.

    • Slowly add 1 M HCl to lower the pH or 1 M NaOH to raise the pH to the desired value. It is recommended to explore a pH range of 8.0 to 10.0 for initial method development.

    • Once the desired pH is reached and stable, the BGE is ready for use.

  • Filter the BGE:

    • Filter the prepared BGE through a 0.22 µm syringe filter to remove any particulate matter before introducing it into the CE instrument.

Protocol 2: General Capillary Electrophoresis Method Using MAPD BGE

Objective: To perform a separation of a model analyte mixture using a MAPD-based BGE.

Instrumentation and Consumables:

  • Capillary Electrophoresis system with UV or DAD detector

  • Fused-silica capillary (e.g., 50 µm I.D., 30-60 cm total length)

  • MAPD Background Electrolyte (prepared as in Protocol 1)

  • Analyte standards

  • Deionized water

  • 0.1 M NaOH (for capillary conditioning)

  • 0.1 M HCl (for capillary conditioning)

Procedure:

  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary sequentially with 1 M NaOH (10 min), deionized water (10 min), and the prepared MAPD BGE (20 min).

  • Pre-run Capillary Rinse:

    • Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the MAPD BGE (5 min).

  • Sample Preparation:

    • Dissolve the analyte mixture in deionized water or a diluted solution of the BGE to an appropriate concentration (e.g., 10-100 µg/mL).

  • Sample Injection:

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Electrophoretic Separation:

    • Apply a separation voltage in the range of +15 to +30 kV (for normal polarity).

    • Maintain the capillary temperature at 25 °C.

  • Detection:

    • Monitor the separation at a suitable wavelength for the analytes of interest (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Analyze the resulting electropherogram to determine migration times, peak efficiencies, and resolution.

Data Presentation

The following tables present hypothetical data to illustrate the potential performance of MAPD as a pH modifier in CE for the separation of a model mixture of acidic, basic, and neutral compounds.

Table 1: Effect of BGE pH on Analyte Migration Time

AnalytepKaMigration Time (min) at pH 8.5Migration Time (min) at pH 9.5
Benzoic Acid (Acidic)4.24.23.8
Aniline (Basic)4.66.87.5
Toluene (Neutral)N/A5.55.4
Conditions: 50 mM MAPD BGE, 25 kV, 25 °C, 50 cm capillary.

Table 2: Comparison of MAPD with a Standard Buffer System

Parameter50 mM MAPD, pH 9.050 mM Borate, pH 9.0
Resolution (Aniline/Toluene)1.81.5
Peak Efficiency (Aniline, plates/m)150,000120,000
Migration Time Reproducibility (RSD, n=6)1.2%1.5%
Conditions: 25 kV, 25 °C, 50 cm capillary.

Visualizations

The following diagrams illustrate the theoretical underpinnings and experimental workflow of using MAPD in capillary electrophoresis.

cluster_0 BGE Preparation MAPD 3-Methylamino- 1,2-propanediol DI_Water Deionized Water MAPD->DI_Water Dissolve pH_Adjust pH Adjustment (HCl / NaOH) DI_Water->pH_Adjust Filtration 0.22 µm Filtration pH_Adjust->Filtration BGE Final BGE Filtration->BGE

Caption: Workflow for the preparation of a MAPD-based background electrolyte.

Analyte Analyte Mixture (Acidic, Basic, Neutral) Capillary Fused Silica Capillary (MAPD BGE) Analyte->Capillary Injection Separation Separation based on: - Charge-to-size ratio - EOF - Secondary Interactions Capillary->Separation Voltage High Voltage (+) Voltage->Capillary Applied Field Detector Detector (UV/DAD) Electropherogram Electropherogram Detector->Electropherogram Separation->Detector Detection

Caption: Conceptual workflow of a CE separation using a MAPD-based BGE.

cluster_effects Influence on CE Separation cluster_outcomes Resulting Separation Performance MAPD MAPD in BGE pH Controls BGE pH MAPD->pH Interactions Potential Secondary Interactions (Hydrogen Bonding) MAPD->Interactions Analyte_Charge Modifies Analyte Charge State pH->Analyte_Charge EOF Influences Electroosmotic Flow pH->EOF Selectivity Altered Selectivity Analyte_Charge->Selectivity EOF->Selectivity Interactions->Selectivity Peak_Shape Enhanced Peak Shape Interactions->Peak_Shape Resolution Improved Resolution Selectivity->Resolution

Application Notes and Protocols for 3-Methylamino-1,2-propanediol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1,2-propanediol (3-MAP) is a small, reactive molecule featuring a secondary amine and a vicinal diol. While not yet established as a mainstream reagent in proteomics, its chemical structure presents several opportunities for the development of novel applications. The presence of multiple reactive functional groups in a compact and hydrophilic scaffold makes 3-MAP an attractive building block for creating new tools for protein analysis. These application notes propose two novel, hypothetical uses of 3-MAP in proteomics research: as a foundation for a novel hydrophilic crosslinker for studying protein-protein interactions and as a capture agent in affinity purification workflows. Detailed protocols for these applications are provided to guide researchers in exploring the potential of this versatile molecule.

Application 1: 3-MAP as a Novel Hydrophilic, Amine-Reactive Crosslinker (Hypothetical)

Introduction

Chemical crosslinking coupled with mass spectrometry (MS) is a powerful technique for identifying protein-protein interactions and elucidating the structure of protein complexes.[1][2][3] Crosslinkers are molecules with two or more reactive ends that can covalently link specific functional groups on proteins.[1][3] Primary amines, present in lysine residues and at the N-terminus of proteins, are common targets for crosslinking due to their abundance and surface exposure.[1][4]

We propose the synthesis of a novel homobifunctional crosslinker, Di-Succinimidyl-3-MAP (DS-MAP) , derived from this compound. In this hypothetical reagent, the secondary amine of 3-MAP is acylated with two N-hydroxysuccinimide (NHS) ester-activated carboxyl groups. The resulting DS-MAP would be an amine-reactive crosslinker with a short, hydrophilic spacer arm conferred by the diol backbone. This hydrophilicity could help to maintain the native conformation of proteins and improve the solubility of crosslinked complexes.

Experimental Workflow: Crosslinking with DS-MAP

G cluster_prep Sample Preparation cluster_crosslink Crosslinking Reaction cluster_analysis Mass Spectrometry Analysis p1 Protein Complex (e.g., in cell lysate or purified) p2 Buffer Exchange (Amine-free buffer, e.g., PBS) p1->p2 c1 Add DS-MAP Crosslinker p2->c1 c2 Incubate (e.g., 30 min at room temp.) c1->c2 c3 Quench Reaction (e.g., with Tris buffer) c2->c3 a1 SDS-PAGE Analysis (Visualize crosslinked products) c3->a1 a2 In-gel Digestion (e.g., with Trypsin) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Data Analysis (Identify crosslinked peptides) a3->a4

Caption: Workflow for protein crosslinking using hypothetical DS-MAP.

Protocol: Identification of Protein-Protein Interactions using DS-MAP

Materials:

  • DS-MAP crosslinker (hypothetical, to be synthesized)

  • Protein sample (purified complex or cell lysate)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • In-gel digestion kit (with Trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Methodology:

  • Sample Preparation:

    • If using a purified protein complex, ensure it is in an amine-free buffer like PBS. Dialyze or use a desalting column if necessary.

    • For cell lysate, prepare the lysate in an amine-free lysis buffer.

  • Crosslinking Reaction:

    • To 100 µL of protein sample (at 1 mg/mL), add DS-MAP to a final concentration of 1 mM. Note: The optimal concentration may vary and should be determined empirically.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.

  • SDS-PAGE Analysis:

    • Analyze the crosslinked sample by SDS-PAGE to visualize higher molecular weight bands, indicative of crosslinked protein complexes.

  • In-Gel Digestion:

    • Excise the bands of interest from the SDS-PAGE gel.

    • Perform in-gel digestion using trypsin according to standard protocols.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by LC-MS/MS. A high-resolution mass spectrometer is recommended for accurate identification of crosslinked peptides.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx) to identify crosslinked peptides from the MS/MS data. This will reveal which amino acid residues were linked, providing spatial constraints on the protein-protein interaction.

Hypothetical Quantitative Data

The following table illustrates hypothetical data from a crosslinking experiment using DS-MAP on a known protein complex (Protein A and Protein B), showing identified crosslinked peptides.

Crosslink IDProtein 1Residue 1Protein 2Residue 2Score
XL-01Protein AK152Protein BK8898.5
XL-02Protein AK152Protein BK9285.2
XL-03Protein AK210Protein BK4591.7

Application 2: 3-MAP-Functionalized Resin for Affinity Purification (Hypothetical)

Introduction

Affinity purification is a powerful technique for isolating specific proteins or protein complexes from a complex mixture. This method relies on the specific interaction between a protein of interest and a ligand immobilized on a solid support.

We propose a novel affinity purification strategy that utilizes the vicinal diol of 3-MAP. In this application, 3-MAP is covalently attached to a solid support (e.g., agarose beads) to create a 3-MAP-Resin . This resin can then be used to capture proteins that have been tagged with a boronic acid-containing probe. The reaction between a vicinal diol and a boronic acid to form a stable cyclic boronate ester is highly specific and reversible under acidic conditions, making it an ideal basis for a capture and release strategy.[5]

Experimental Workflow: Affinity Purification with 3-MAP-Resin

G cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_elution Elution and Analysis p1 Cell Lysate p2 Labeling with Boronic Acid Probe p1->p2 c1 Incubate Lysate with 3-MAP-Resin p2->c1 c2 Wash Resin (Remove non-specific binders) c1->c2 e1 Elute with Low pH Buffer c2->e1 e2 Protein Identification (e.g., by Western Blot or MS) e1->e2

Caption: Workflow for affinity purification using 3-MAP-Resin.

Protocol: Capture of Boronic Acid-Tagged Proteins using 3-MAP-Resin

Materials:

  • 3-MAP-Resin (hypothetical, to be synthesized)

  • Cell lysate containing proteins labeled with a boronic acid probe

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5)

Methodology:

  • Resin Equilibration:

    • Wash the 3-MAP-Resin three times with 10 bed volumes of Binding/Wash Buffer.

  • Binding:

    • Incubate the boronic acid-labeled cell lysate with the equilibrated 3-MAP-Resin for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin three times with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 2 bed volumes of Elution Buffer to the resin and incubate for 5-10 minutes at room temperature.

    • Pellet the resin and collect the supernatant containing the eluted proteins.

    • Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blot using an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of captured proteins.

Hypothetical Quantitative Data

The following table shows hypothetical quantitative data from a mass spectrometry analysis of proteins captured from a cell lysate using the 3-MAP-Resin. The enrichment factor indicates the relative abundance of the protein in the eluate compared to the input lysate.

Protein IDProtein NameEnrichment Factor (Eluate vs. Input)
P12345Kinase A (Bait)52.3
Q67890Substrate X35.8
R54321Scaffolding Protein Y28.1
S98765Non-specific binder 11.2

Conclusion

While this compound is not currently a standard reagent in proteomics, its chemical properties make it a promising candidate for the development of new research tools. The hypothetical applications presented here—as a hydrophilic crosslinker and as a capture agent for affinity purification—demonstrate the potential versatility of 3-MAP. Further research into the synthesis and validation of 3-MAP-derived reagents is warranted and could provide valuable new methodologies for the proteomics community.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylamino-1,2-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylamino-1,2-propanediol (MAPD).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound (MAPD)?

A1: The most prevalent methods for synthesizing MAPD are the reaction of 3-chloro-1,2-propanediol (CPD) with methylamine in a basic environment and the reaction of glycidol (2,3-epoxy-1-propanol) with methylamine.[1][2] Other reported methods include synthesis from allylamine and alkanolamine through a thermal process and the reaction of glycerol with monomethylamine under pressure.[2][3]

Q2: What are the typical yields and purity I can expect?

A2: With optimized processes, high yields and purity are attainable. For instance, a synthesis route starting from glycerol and monomethylamine has been reported to achieve a yield of 98.99% with a purity of 99.96%.[2] For the closely related synthesis of 3-amino-1,2-propanediol from CPD and ammonia, yields of 90% and purities of 99.6% have been achieved under optimized conditions.[4]

Q3: What are the common impurities found in MAPD synthesis?

A3: Common impurities can include unreacted starting materials, as well as side products. Identified impurities include glycerol, the isomeric 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, tertiary amines such as N,N-bis(2,3-dihydroxypropyl)methylamine, and dimeric ethers.[1][5] Polyglycerol may also be present, particularly in syntheses starting from glycerol.[5]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] These methods allow for the tracking of the consumption of starting materials and the formation of the product and any significant byproducts.

Q5: My final product is a viscous liquid. How can I handle it for purification?

A5: The high viscosity of MAPD can make it challenging to handle. Gently warming the product can help to reduce its viscosity, facilitating easier transfer and handling.[6] For purification techniques like column chromatography, dissolving the crude product in a suitable low-boiling solvent before loading it onto the column is recommended.[6]

Q6: The product is water-soluble, leading to losses during aqueous work-up. How can this be mitigated?

A6: To minimize the loss of the water-soluble product during extractions, it is advisable to saturate the aqueous phase with a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This process, known as "salting out," decreases the solubility of the organic product in the aqueous layer.[6] Performing multiple extractions with an organic solvent will also help to maximize the recovery of the product.[6]

Q7: My purified MAPD has developed a yellow or brown color over time. What is the cause?

A7: Amines are known to be susceptible to air oxidation, which can often result in discoloration.[6] To prevent degradation, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Troubleshooting Guides

Low Product Yield

A low yield of this compound can be attributed to several factors. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor progress by TLC or GC.[6]- If the reaction is sluggish, consider a moderate increase in the reaction temperature. Be cautious of potential side reactions at higher temperatures.[6]- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Reactant Ratio - An insufficient excess of methylamine can lead to the formation of secondary amine byproducts where the product reacts with another molecule of the starting material (CPD or glycidol). For the related synthesis of 3-amino-1,2-propanediol, a high molar ratio of ammonia to CPD (e.g., 15:1) is used to minimize this.[4] A similar high ratio of methylamine is recommended.
Side Reactions - From 3-chloro-1,2-propanediol: The formation of byproducts can be influenced by the choice of base and solvent. Optimization of these parameters may be necessary.- From Glycidol: Glycidol can undergo polymerization. To minimize this, control the reaction temperature carefully and add the reactants at a controlled rate.
Product Loss During Work-up - Due to the high water solubility of MAPD, significant amounts can be lost in the aqueous phase during extraction. Use the "salting out" technique by saturating the aqueous layer with NaCl or K₂CO₃.[6]- Perform multiple extractions with a suitable organic solvent to maximize recovery.[6]
Product Purity Issues

Impurities in the final product can affect downstream applications. This section addresses common purity-related problems.

Observed Issue Potential Cause Recommended Action
Presence of Starting Materials Incomplete reaction.See "Low Product Yield" section for optimizing reaction conditions.
Isomeric Impurity (2-methylamino-1,3-propanediol) The reaction of glycidol with methylamine can potentially lead to the formation of the 1,3-isomer.The reaction conditions, including solvent and temperature, can influence the regioselectivity of the epoxide ring-opening. A thorough literature review for conditions favoring the desired 1,2-diol is recommended.
Over-alkylation Products (Tertiary amines) The product (a secondary amine) can react further with the starting material.Use a significant molar excess of methylamine to favor the formation of the primary product.
High Viscosity and Discoloration Inherent property of the product and potential oxidation.See FAQs 5 and 7 for handling and storage recommendations.

Experimental Protocols

Synthesis of this compound from Glycidol

This protocol is based on a general method for the aminolysis of epoxides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool an aqueous solution of methylamine (e.g., 40% in water, ~6 molar equivalents) to 0 °C in an ice bath.

  • Addition of Glycidol: Add glycidol (1 molar equivalent) dropwise to the cooled methylamine solution, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: Stir the mixture at 0 °C for a minimum of 3 hours.[2]

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Remove excess methylamine and water under reduced pressure (in vacuo).

    • The crude product can be purified by vacuum distillation.[2]

Synthesis of this compound from 3-Chloro-1,2-propanediol

This protocol is adapted from the synthesis of the analogous 3-amino-1,2-propanediol.[4]

  • Reaction Setup: In a pressure-rated reactor, charge 3-chloro-1,2-propanediol (1 molar equivalent) and an aqueous solution of methylamine (e.g., 15 molar equivalents).

  • Reaction: Heat the mixture to approximately 50 °C and maintain this temperature for about 4 hours. The pressure in the reactor will increase.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent and recover the excess methylamine.

    • Add a strong base, such as sodium hydroxide, to neutralize the ammonium salt and liberate the free amine.

    • Filter to remove any precipitated salts.

    • The filtrate can be concentrated under reduced pressure to remove water and then purified by vacuum distillation.

Data Presentation

The following tables summarize key quantitative data for the synthesis of 3-amino-1,2-propanediol, which can serve as a valuable reference for optimizing the synthesis of this compound.

Table 1: Optimized Reaction Conditions for 3-Amino-1,2-propanediol Synthesis from CPD [4]

ParameterOptimized Value
Molar Ratio (Ammonia:CPD)15:1
Reaction Temperature50 °C
Reaction Time4 hours
Resulting Yield 90%
Resulting Purity 99.6%

Table 2: Common Impurities in this compound [1][5]

ImpurityChemical Name
Isomer2-Methylamino-1,3-propanediol
Over-alkylation byproducts1,3-Dimethylamino-propanolN,N-bis(2,3-dihydroxypropyl)methylamine
Starting material-relatedGlycerolPolyglycerol
OtherDimeric ethers

Visualizations

Troubleshooting_Low_Yield start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_ratio Suboptimal Reactant Ratio? incomplete_reaction->suboptimal_ratio No extend_time Extend reaction time Increase temperature moderately Improve mixing incomplete_reaction->extend_time Yes side_reactions Significant Side Reactions? suboptimal_ratio->side_reactions No increase_amine Increase molar excess of methylamine (e.g., >10 equivalents) suboptimal_ratio->increase_amine Yes workup_loss Product Loss During Work-up? side_reactions->workup_loss No optimize_conditions Optimize temperature and reactant addition rate (especially for glycidol) side_reactions->optimize_conditions Yes improve_extraction Saturate aqueous phase with salt Perform multiple extractions workup_loss->improve_extraction Yes end_node Yield Optimized workup_loss->end_node No extend_time->end_node increase_amine->end_node optimize_conditions->end_node improve_extraction->end_node

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis_Workflow_Glycidol start Start reactants Glycidol + Aqueous Methylamine (excess) start->reactants reaction Reaction at 0-10 °C (3 hours) reactants->reaction workup Work-up: Evaporate excess reactants and water reaction->workup purification Purification: Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for MAPD synthesis from glycidol.

References

Technical Support Center: Purification of 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylamino-1,2-propanediol (MAPD).

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound critical for my research?

A1: The purity of this compound is paramount, particularly when it is used as a key raw material in the synthesis of pharmaceuticals like iopromide, a non-ionic contrast agent.[1][2] The presence of impurities can lead to unwanted side reactions, resulting in the formation of complex and potentially harmful byproducts.[2] This can directly impact the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities that can be present in this compound include structural isomers and byproducts from its synthesis. These may include 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, N,N-(2,3-dihydroxypropyl)methylamine, glycerol, and polyglycerol.[2]

Q3: What are the recommended purification techniques for this compound?

A3: The most common and effective purification technique for this compound is vacuum distillation .[3] For analytical purposes and purity assessment, gas chromatography (GC) is the standard method.[1][2] For challenging separations, particularly from closely related amine impurities, the formation of a Schiff base intermediate, followed by hydrolysis, can be an effective, albeit more complex, purification strategy.[4]

Q4: How can I accurately determine the purity of my this compound sample?

A4: Gas chromatography (GC) with a Flame Ionization Detector (FID) is the recommended method for accurately determining the purity of this compound and quantifying impurities.[1][2] Due to the high viscosity of MAPD, direct injection is often problematic.[1] It is recommended to dilute the sample with a high-purity solvent, such as chromatographically pure methanol, to reduce viscosity before injection.[1][2]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites on the column interacting with the amine group. 2. Sample viscosity is too high. 3. Injection port temperature is too low.1. Use a column specifically designed for amine analysis or a column with good inertness (e.g., DB-1701).[1] 2. Ensure adequate dilution of the sample with an appropriate solvent like methanol.[1] 3. Increase the injector temperature to ensure complete and rapid vaporization of the sample.
Incomplete Separation of Impurities 1. Inappropriate GC column. 2. Suboptimal temperature program.1. Select a capillary column with a suitable stationary phase for separating polar compounds, such as a mid-polarity column.[1][5] 2. Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to improve resolution between peaks.
Sample Reactivity during Analysis The chosen solvent for dilution is reacting with the sample.Avoid using reactive solvents like acetone, which can react with this compound.[1] Use an inert solvent such as chromatographically pure methanol.[1][2]
Vacuum Distillation
Problem Potential Cause Troubleshooting Steps
Low Purity of Distilled Product 1. Inefficient fractional distillation column. 2. Vacuum level is not optimal. 3. Distillation rate is too fast.1. Use a fractionating column with sufficient theoretical plates for the separation. 2. Ensure a stable and sufficiently low vacuum is maintained throughout the distillation.[3] 3. Reduce the heating rate to allow for proper equilibration and separation of components.
Product Decomposition The distillation temperature is too high.Increase the vacuum to lower the boiling point of the this compound and prevent thermal decomposition.

Data Presentation

Table 1: Reported Vacuum Distillation Parameters and Purity of this compound

Parameter Value Resulting Purity Reference
Distillation Temperature103-105 °CNot specified[3]
Vacuum Pressure0.5 mm HgNot specified[3]
Distillation Temperature98.1-101.0 °C99.96%[3]
Vacuum Pressure0.0990-0.0998 MPa99.96%[3]

Table 2: Recommended Gas Chromatography (GC) Conditions for Purity Analysis

Parameter Condition Reference
Column Agilent DB-1701 (30m x 0.32mm x 0.5um) or similar[1]
Detector Flame Ionization Detector (FID)[1]
Carrier Gas Nitrogen or Helium[2][5]
Injector Temperature 200 °C[5]
Detector Temperature 260 °C[5]
Column Temperature Isothermal at 240-260 °C or a temperature program[1][2]
Sample Preparation Dilute with chromatographically pure methanol[1][2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended for higher purity), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Sample Charging: Charge the crude this compound into the round-bottom flask.

  • Initiating Vacuum: Gradually apply vacuum to the system, ensuring all joints are properly sealed. Aim for a pressure between 0.5 mm Hg and 0.1 MPa.[3]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction.

    • Collect the main fraction of this compound at the appropriate boiling point for the applied vacuum (e.g., 98.1-101.0 °C at ~0.1 MPa).[3]

  • Completion: Once the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of chromatographically pure methanol to reduce its viscosity.[1] A typical concentration might be around 0.1 mL in 2 mL of methanol.[1]

  • Instrument Setup:

    • Install an appropriate capillary column (e.g., DB-1701) in the gas chromatograph.[1]

    • Set the instrument parameters as outlined in Table 2.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition and run the analysis for a sufficient time to allow all components to elute.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components.

Visualizations

Purification_Workflow start Crude this compound purity_check1 Purity Analysis (GC) start->purity_check1 final_product Purified Product purity_check1->final_product Purity ≥ Specification meets_spec Meets Purity Specification? purity_check1->meets_spec Purity < Specification distillation Vacuum Distillation purity_check2 Purity Analysis (GC) distillation->purity_check2 schiff_base Schiff Base Formation & Hydrolysis purity_check2->schiff_base Purity < Specification purity_check2->final_product Purity ≥ Specification schiff_base->final_product meets_spec->distillation No

Caption: Workflow for selecting a purification technique for this compound.

GC_Troubleshooting start GC Analysis Issue peak_shape Poor Peak Shape Tailing or Fronting start->peak_shape separation Incomplete Separation Co-eluting Peaks start->separation solution1 Solution: Check sample dilution & injector temperature. Use inert column. peak_shape->solution1 solution2 Solution: Optimize temperature program. Use a different column phase. separation->solution2

Caption: Troubleshooting guide for common GC analysis issues.

References

Technical Support Center: 3-Methylamino-1,2-propanediol (MAPD) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylamino-1,2-propanediol (MAPD). The following information addresses common issues encountered during its synthesis, with a focus on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (MAPD)?

A1: The two main industrial synthesis routes for MAPD are:

  • From Glycidol: The ring-opening of glycidol (2,3-epoxy-1-propanol) with methylamine. This reaction is typically performed at low temperatures.

  • From 3-Chloro-1,2-propanediol (CPD): The nucleophilic substitution of the chlorine atom in CPD with methylamine in an alkaline environment.

Q2: What are the most common impurities found in MAPD synthesis?

A2: Gas chromatography-mass spectrometry (GC-MS) analysis of MAPD products has identified several common impurities, particularly from the glycidol route.[1] These include:

  • 2-Methylamino-1,3-propanediol: A regioisomer of MAPD.

  • N,N-bis(2,3-dihydroxypropyl)methylamine: Formed from the reaction of two glycidol molecules with one methylamine molecule.

  • Glycerol (Glycerin): Can be formed from the hydrolysis of the epoxide starting material.

  • Polyglycerol: Formed from the polymerization of glycerol.[1]

  • 1,3-Dimethylamino-propanol: Another potential impurity identified in GC-MS analysis.[1]

For the synthesis from 3-chloro-1,2-propanediol, the formation of secondary amines, analogous to N,N-bis(2,3-dihydroxypropyl)methylamine, is also a potential side reaction.

Q3: How do these impurities affect downstream applications?

A3: The purity of MAPD is critical, especially when it is used as an intermediate in the synthesis of pharmaceuticals like the non-ionic X-ray contrast agent iopromide. Impurities can lead to the formation of various side products in subsequent reaction steps, which can affect the purity, yield, and safety of the final active pharmaceutical ingredient (API).[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of MAPD.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously, as this may also increase side product formation. - Ensure efficient mixing of the reactants.
Suboptimal Molar Ratio of Reactants - For the reaction with 3-chloro-1,2-propanediol, a high molar ratio of ammonia to CPD (e.g., 15:1) is recommended to minimize the formation of secondary amine byproducts.[3] A similar principle applies to the use of methylamine.
Side Reactions Consuming Starting Materials - Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired reaction pathway. For the glycidol route, maintaining a low reaction temperature is crucial.
Problem 2: High Levels of 2-Methylamino-1,3-propanediol (Regioisomer)
Possible Cause Suggested Solution
Non-optimal Reaction Conditions in Glycidol Route - The ring-opening of epoxides with amines is a nucleophilic substitution (SN2) reaction. To ensure high regioselectivity for the attack at the less sterically hindered carbon (C3), maintain a low reaction temperature (e.g., 0-10°C).
Problem 3: High Levels of N,N-bis(2,3-dihydroxypropyl)methylamine
Possible Cause Suggested Solution
Incorrect Stoichiometry - Use a sufficient excess of methylamine relative to glycidol or 3-chloro-1,2-propanediol. This will increase the probability of the electrophile reacting with methylamine rather than the newly formed MAPD.
High Reaction Temperature - Elevated temperatures can promote the further reaction of the MAPD product with the starting epoxide or chlorohydrin. Maintain a controlled, lower reaction temperature.

Reaction Pathways and Side Product Formation

The following diagrams illustrate the main synthetic routes to this compound and the formation of common side products.

MAPD_Synthesis_from_Glycidol glycidol Glycidol MAPD This compound (Desired Product) glycidol->MAPD + Methylamine (Attack at C3) isomer 2-Methylamino-1,3-propanediol (Side Product) glycidol->isomer + Methylamine (Attack at C2) methylamine Methylamine bis_adduct N,N-bis(2,3-dihydroxypropyl)methylamine (Side Product) MAPD->bis_adduct + Glycidol

Caption: Synthesis of MAPD from Glycidol and common side products.

MAPD_Synthesis_from_CPD CPD 3-Chloro-1,2-propanediol MAPD This compound (Desired Product) CPD->MAPD + Methylamine (-HCl) methylamine Methylamine bis_adduct N,N-bis(2,3-dihydroxypropyl)methylamine (Side Product) MAPD->bis_adduct + 3-Chloro-1,2-propanediol (-HCl)

Caption: Synthesis of MAPD from 3-Chloro-1,2-propanediol.

Experimental Protocols

Synthesis of this compound from Glycidol

This protocol is adapted from a general method for the synthesis of MAPD.

Materials:

  • Glycidol (2,3-epoxy-1-propanol)

  • Methylamine (40% solution in water)

  • Deionized water

Procedure:

  • Cool a 40% aqueous solution of methylamine (a significant molar excess) to 0°C in an ice bath.

  • Slowly add glycidol to the cooled methylamine solution while maintaining the reaction temperature at or below 10°C.

  • After the addition is complete, continue to stir the mixture at 0°C for 3 hours.

  • Remove the excess methylamine and water in vacuo.

  • Purify the resulting crude product by vacuum distillation (e.g., 103-105°C at 0.5 mm Hg).

Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol (Illustrative for MAPD synthesis)

This protocol for a related compound illustrates the general conditions that can be adapted for MAPD synthesis.[3][4]

Materials:

  • 3-Chloro-1,2-propanediol (CPD)

  • Aqueous methylamine solution (e.g., 25-28%)

  • Sodium hydroxide (for pH adjustment if necessary)

Procedure:

  • Charge a pressurized reactor with 3-chloro-1,2-propanediol and the aqueous methylamine solution. A high molar ratio of methylamine to CPD (e.g., 15:1) is recommended.[3]

  • Heat the mixture to the reaction temperature, typically between 40-60°C.

  • Maintain the reaction for 4-6 hours under the pressure generated by the reactants at the reaction temperature.

  • After the reaction is complete, cool the reactor to ambient temperature.

  • Recover the excess methylamine, for example, by distillation.

  • The reaction mixture will contain methylammonium chloride. This can be neutralized and the salt removed.

  • Isolate the product by removing water and other volatile components under reduced pressure.

  • Further purify the crude product by vacuum distillation.

Analytical Method: Gas Chromatography for Purity Assessment

The following is a general GC method for the analysis of MAPD and its impurities, based on a patented method.[1]

Parameter Condition
Column Capillary column suitable for amine analysis (e.g., DB-1701 or similar)
Injector Temperature 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Carrier Gas Nitrogen
Flow Rate 30-40 mL/min
Column Temperature Isothermal at 240-260°C
Sample Preparation Dilute the viscous MAPD sample in a suitable solvent like methanol to reduce viscosity before injection.[2]

Note: This method does not require derivatization of the analytes.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in MAPD synthesis.

Troubleshooting_Workflow start Low Yield or Purity of MAPD gc_analysis Perform GC Analysis of Crude Product start->gc_analysis high_sm High Starting Material Content? gc_analysis->high_sm incomplete_rxn Incomplete Reaction high_sm->incomplete_rxn Yes high_isomer High Regioisomer Content? high_sm->high_isomer No incomplete_sol Increase reaction time or temperature. Check reactant stoichiometry. incomplete_rxn->incomplete_sol isomer_cause Non-optimal Temperature (Glycidol Route) high_isomer->isomer_cause Yes high_bis High N,N-bis Adduct Content? high_isomer->high_bis No isomer_sol Lower and control reaction temperature. isomer_cause->isomer_sol bis_cause Incorrect Stoichiometry or High Temperature high_bis->bis_cause Yes other_impurities Other Impurities Present? high_bis->other_impurities No bis_sol Increase excess of methylamine. Lower and control reaction temperature. bis_cause->bis_sol optimize Optimize purification process (e.g., distillation conditions). other_impurities->optimize Yes

Caption: A logical workflow for troubleshooting MAPD synthesis.

References

Technical Support Center: Iopromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions related to the synthesis of iopromide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of iopromide, offering potential causes and solutions in a question-and-answer format.

Question: Why is the overall yield of my iopromide synthesis lower than expected?

Answer: Low overall yield can stem from several factors throughout the multi-step synthesis process. Common causes include incomplete reactions, formation of side products, and losses during purification.

  • Incomplete Reactions: The acylation and amidation steps are critical. Ensure reaction completion by monitoring via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1]

  • Side Product Formation: The formation of "bismer" by-products, where both isophthaloyl chloride groups react with the same amine, is a known issue that reduces the yield of the desired product.[2] Careful control of stoichiometry and reaction conditions is crucial.

  • Purification Losses: Iopromide purification often involves multiple crystallization and filtration steps, which can lead to significant product loss.[2] Optimizing crystallization solvents and techniques is key to maximizing recovery.

Question: My final product has a high level of impurities. What are the common impurities and how can I avoid them?

Answer: Impurities in iopromide synthesis can arise from starting materials, side reactions, or degradation.

  • Common Impurities: Several process-related impurities, often designated as Iopromide Impurity A, B, C, etc., can be present.[] A significant by-product is the "bismer" impurity.[2]

  • Avoiding Impurities:

    • Starting Materials: Use high-purity 5-amino-2,4,6-triiodoisophthaloyl dichloride as the starting material.

    • Reaction Control: The sequential amidation steps must be carefully controlled. One patented process uses an intermediate protection step (acetylation of hydroxyl groups) to prevent the formation of the bismer by-product, which can then be easily removed by crystallization.[2]

    • Degradation: Iopromide can undergo degradation, such as deiodination, when exposed to acidic, basic, oxidative, thermal, or photolytic stress.[1] Ensure reactions and storage are performed under appropriate conditions.

Question: I am having difficulty with the purification of the crude iopromide product. What are the recommended methods?

Answer: Purification of iopromide is challenging but critical for achieving the required purity for pharmaceutical applications.

  • Crystallization: The most common method is crystallization. The crude product is often precipitated by pouring the reaction mixture into a solvent where iopromide has low solubility, such as isopropanol or acetone.[1]

  • Recrystallization: To achieve high purity, recrystallization from a suitable solvent system, like an ethanol/water mixture, is typically performed. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.[1]

  • Filtration and Drying: The purified crystals are collected by filtration, washed with a cold solvent to remove residual impurities, and then dried under a vacuum.[1]

Troubleshooting Logic Diagram

TroubleshootingFlow cluster_yield Low Yield cluster_purity Purity Issues problem problem cause cause solution solution check check start Observed Problem ly_problem Low Final Yield start->ly_problem pi_problem High Impurity Level start->pi_problem ly_c1 Incomplete Reaction ly_problem->ly_c1 ly_c2 Side Product Formation (e.g., Bismer) ly_problem->ly_c2 ly_c3 Loss During Purification ly_problem->ly_c3 ly_s1 Monitor reaction via HPLC/TLC ly_c1->ly_s1 ly_s2 Adjust stoichiometry & reaction conditions ly_c2->ly_s2 ly_s3 Optimize crystallization solvent & technique ly_c3->ly_s3 pi_c1 Starting Material Quality pi_problem->pi_c1 pi_c2 Degradation (e.g., Deiodination) pi_problem->pi_c2 pi_c3 Ineffective Purification pi_problem->pi_c3 pi_s4 Analyze for known impurities pi_problem->pi_s4 pi_s1 Use high-purity reagents pi_c1->pi_s1 pi_s2 Control stress factors (pH, light, heat) pi_c2->pi_s2 pi_s3 Perform recrystallization pi_c3->pi_s3

Caption: A logical workflow for troubleshooting common iopromide synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for iopromide synthesis? The synthesis of iopromide generally originates from 5-amino-2,4,6-triiodoisophthalic acid or its more reactive derivative, 5-amino-2,4,6-triiodoisophthaloyl dichloride.[1][4]

Q2: What are the key reaction steps in the synthesis of iopromide? The core synthesis involves a multi-step process that includes:

  • Acylation: The 5-amino group of the tri-iodinated benzene ring is acylated, typically with methoxyacetyl chloride.[1]

  • Sequential Amidation: The two isophthaloyl chloride groups are converted to amides by reacting them sequentially with two different amino alcohols: N-methyl-2,3-dihydroxypropylamine and 2,3-dihydroxypropylamine.[1][5]

Q3: What solvents are commonly used in iopromide synthesis? N,N-Dimethylacetamide (DMAc) is frequently used as the solvent for the main reaction steps.[1][4] For purification and precipitation, solvents like isopropanol, acetone, and ethanol/water mixtures are commonly employed.[1]

Q4: Are there alternative synthetic routes for iopromide? Yes, alternative pathways exist. One approach involves forming the amide side chains on a non-iodinated benzene ring first, with the iodination reaction occurring as one of the final steps. This can offer advantages in cost and handling of intermediates.[1] Another method starts with the esterification of 5-amino-2,4,6-triiodoisophthalic acid, followed by acylation and ester ammonolysis reactions.[6]

Q5: What analytical techniques are used to monitor the reaction and confirm the final product? Reaction progress is typically monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1] The structure and purity of the final iopromide product are confirmed using Mass Spectrometry (MS), which should show a prominent peak for the molecular ion [M+H]⁺ at m/z 792, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocols

Protocol: Synthesis from 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

This protocol is based on a common synthetic pathway involving acylation followed by sequential amidation.[1][5]

Step 1: Acylation

  • Dissolve 5-Amino-2,4,6-triiodoisophthaloyl dichloride in N,N-Dimethylacetamide (DMAc) in a suitable reaction vessel.

  • Cool the mixture to a temperature between 0-5 °C using an ice bath.

  • Slowly add methoxyacetyl chloride to the solution while vigorously stirring and maintaining the low temperature.

  • Allow the reaction to warm to room temperature and continue stirring for several hours until completion, which should be monitored by HPLC. The resulting solution contains 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride and is used directly in the next step.[1]

Step 2: First Amidation

  • To the solution from Step 1, add a solid base catalyst, such as ZrO₂-Cr₂O₃.[1][5]

  • Slowly add N-Methyl-2,3-dihydroxypropylamine to the mixture while maintaining room temperature.

  • Stir the reaction for several hours, monitoring its progress by HPLC.

  • Upon completion, the catalyst can be removed by filtration. The filtrate, containing 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride, is used in the next step.

Step 3: Second Amidation

  • To the filtrate from Step 2, add 2,3-dihydroxypropylamine.

  • Stir the mixture at room temperature until the reaction is complete as confirmed by HPLC.

Step 4: Purification and Isolation

  • Pour the final reaction mixture into a precipitation solvent such as isopropanol or acetone to induce the crystallization of crude iopromide.[1]

  • Collect the precipitate by filtration and wash it thoroughly with the same solvent.

  • Perform recrystallization from an ethanol/water mixture to achieve high purity.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

Iopromide Synthesis Workflow Diagram

Iopromide_Synthesis start_material start_material intermediate intermediate final_product final_product reagent reagent A 5-Amino-2,4,6-triiodo- isophthaloyl dichloride B 5-[(2-Methoxy)acetamido]-2,4,6-triiodo- isophthaloyl dichloride A->B Step 1: Acylation C 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N- methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride B->C Step 2: Amidation 1 D Crude Iopromide C->D Step 3: Amidation 2 E Pure Iopromide D->E Step 4: Purification R1 Methoxyacetyl chloride (in DMAc, 0-5°C) R1->A R2 N-Methyl-2,3-dihydroxypropylamine + Catalyst (ZrO₂-Cr₂O₃) R2->B R3 2,3-Dihydroxypropylamine R3->C R4 Crystallization & Recrystallization R4->D

Caption: A schematic of the primary synthetic pathway for Iopromide.

Data Summary

Table 1: Key Reaction Parameters
StepReactantsSolventCatalystTemperatureMonitoring
Acylation 5-Amino-2,4,6-triiodoisophthaloyl dichloride, Methoxyacetyl chlorideDMAc-0-5 °C, then warm to RTHPLC/TLC
Amidation 1 Intermediate from Step 1, N-Methyl-2,3-dihydroxypropylamineDMAcZrO₂-Cr₂O₃[1][5]Room TemperatureHPLC/TLC
Amidation 2 Intermediate from Step 2, 2,3-dihydroxypropylamineDMAc-Room TemperatureHPLC/TLC
Purification Crude IopromideIsopropanol/Acetone (precipitation), Ethanol/Water (recrystallization)-VariableHPLC
Table 2: Physicochemical Properties of Iopromide
PropertyValueReference
Molecular Formula C₁₈H₂₄I₃N₃O₈[7]
Molar Mass 791.116 g·mol⁻¹[7]
Appearance White to off-white powder
Molecular Ion [M+H]⁺ m/z 792[1]
Primary Degradation Pathway Deiodination[1]

References

Preventing impurity formation in 3-Methylamino-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis of 3-Methylamino-1,2-propanediol (3-MPD).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of 3-MPD.

Q1: I am observing a significant amount of a higher boiling point impurity in my final product. What could it be and how can I prevent its formation?

A1: A common higher boiling point impurity is the di-substituted amine, N,N-bis(2,3-dihydroxypropyl)methylamine . This impurity arises from the reaction of two molecules of the epoxide starting material (glycidol or a glycidol equivalent) with one molecule of methylamine.

Prevention Strategies:

  • Molar Ratio of Reactants: The most critical factor is the molar ratio of methylamine to the epoxide. A significant excess of methylamine will favor the formation of the desired mono-substituted product, 3-MPD. It is recommended to use a molar ratio of ammonia to 3-chloro-1,2-propanediol of at least 15:1 to minimize the formation of secondary amine byproducts.[1]

  • Slow Addition of Epoxide: Adding the epoxide starting material slowly to the methylamine solution helps to maintain a high effective concentration of methylamine throughout the reaction, thereby reducing the likelihood of di-substitution.

  • Temperature Control: The reaction is exothermic. Maintaining a low and controlled temperature (typically between 0-10°C) during the addition of the epoxide is crucial to prevent runaway reactions and minimize the formation of side products.

Q2: My final product purity is lower than expected, and I suspect the presence of an isomeric impurity. What is the likely isomer and how can I control its formation?

A2: The most probable isomeric impurity is 2-methylamino-1,3-propanediol . This can form, particularly when using epichlorohydrin as a starting material, through an alternative ring-opening of the epoxide intermediate.

Prevention and Control:

  • Choice of Starting Material: The synthesis route starting from glycidol generally offers better regioselectivity towards the desired 1,2-diol isomer compared to the route starting from epichlorohydrin.

  • Reaction Conditions: The pH and temperature of the reaction can influence the regioselectivity of the epoxide ring-opening. Careful control of these parameters is essential. For the ammonolysis of 3-chloro-1,2-propanediol, a reaction temperature of 40-60°C is typical.[1]

  • Purification: While challenging due to similar boiling points, high-efficiency fractional distillation under reduced pressure can help to separate the isomers.

Q3: I have identified glycerol as an impurity in my 3-MPD. What is the source of this impurity and how can I avoid it?

A3: Glycerol is formed by the hydrolysis of the epoxide starting material (glycidol or epichlorohydrin).

Prevention Strategies:

  • Anhydrous Conditions: Ensure that all reactants and solvents are as dry as possible to minimize the presence of water, which leads to hydrolysis.

  • Control of Reaction pH: In the synthesis from 3-chloro-1,2-propanediol, the reaction is typically carried out under basic conditions. Maintaining the appropriate pH is important to favor the amination reaction over hydrolysis.

  • Purification: Glycerol has a significantly higher boiling point than 3-MPD and can be effectively removed by vacuum distillation.

Q4: My reaction yield is low, and I have a complex mixture of byproducts. What are the likely causes and troubleshooting steps?

A4: Low yields and a complex byproduct profile can result from several factors, including polymerization of the epoxide starting material and other side reactions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of the epoxide starting material. The presence of acidic or basic impurities can catalyze polymerization.

  • Temperature Control: As mentioned previously, uncontrolled exothermic reactions can lead to a variety of side reactions. Strict temperature control is paramount.

  • Reaction Time: While a sufficient reaction time is necessary for complete conversion, excessively long reaction times, especially at elevated temperatures, can promote the formation of degradation products. Monitor the reaction progress by techniques like GC to determine the optimal reaction time.

  • Catalyst (if used): If a catalyst is employed, ensure its correct loading and activity. Catalyst deactivation or the use of an inappropriate catalyst can lead to incomplete conversion and side reactions.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and their Typical GC Retention Times.

Impurity NameChemical StructureTypical GC Retention Time (min)[2]
2-Methylamino-1,3-propanediolHOCH₂CH(NHCH₃)CH₂OH1.858
1,3-Dimethylamino-propanol(CH₃)₂NCH₂CH₂CH₂OH2.388
This compound CH₃NHCH₂CH(OH)CH₂OH 2.615
N,N-bis(2,3-dihydroxypropyl)methylamineCH₃N(CH₂CH(OH)CH₂OH)₂3.035
GlycerolHOCH₂CH(OH)CH₂OH3.847
Polyglycerol (dimer)(HOCH₂CH(OH)CH₂O)₂4.068

Note: Retention times are indicative and can vary depending on the specific GC column and conditions used.

Table 2: Effect of Reaction Parameters on Product Purity (Illustrative).

ParameterCondition ACondition BExpected Outcome
Molar Ratio (Methylamine:Epoxide) 5:115:1Higher ratio in Condition B significantly reduces the formation of N,N-bis(2,3-dihydroxypropyl)methylamine.
Reaction Temperature 40-50°C0-10°C (during addition)Lower temperature in Condition B minimizes side reactions and improves selectivity.
Starting Material EpichlorohydrinGlycidolGlycidol may offer better regioselectivity, leading to lower levels of 2-methylamino-1,3-propanediol.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycidol

This protocol is a representative laboratory-scale synthesis.

Materials:

  • Glycidol (1.0 mol, 74.08 g)

  • Aqueous Methylamine solution (40% w/w, 5.0 mol, 388 g)

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the round-bottom flask with the aqueous methylamine solution and cool it to 0-5°C using an ice-water bath.

  • Glycidol Addition: Add the glycidol dropwise to the cooled methylamine solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Remove the excess methylamine and water under reduced pressure using a rotary evaporator.

    • Add toluene to the residue and remove it by rotary evaporation to azeotropically remove residual water.

    • Dry the crude product over anhydrous magnesium sulfate, filter, and concentrate the filtrate.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 103-105°C at 0.5 mmHg). A product with a purity of over 99% can be obtained.[3]

Protocol 2: GC-MS Analysis of this compound Purity

This protocol outlines a general method for analyzing the purity of 3-MPD and identifying impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar amine analysis (e.g., DB-1701 or similar)

Sample Preparation:

  • Due to the high viscosity of 3-MPD, dilute the sample in a suitable solvent like methanol (e.g., 1:10 v/v) to ensure proper injection and chromatography.[4]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 10 minutes

  • Carrier Gas: Helium

  • Injection Mode: Split

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 40-400

  • Source Temperature: 230°C

Data Analysis:

  • Identify the 3-MPD peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify the purity and impurity levels by area percentage, assuming similar response factors for structurally related compounds. For more accurate quantification, calibration with reference standards is required.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Glycidol Glycidol Reaction Amination Glycidol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Methylamine Methylamine Methylamine->Reaction Crude_MPD Crude 3-MPD Reaction->Crude_MPD Purified_MPD High-Purity 3-MPD Crude_MPD->Purified_MPD Vacuum Distillation

Caption: General synthesis workflow for this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways Epoxide Epoxide (Glycidol or Epichlorohydrin) MPD This compound Epoxide->MPD Di_substituted N,N-bis(2,3-dihydroxypropyl)methylamine Epoxide->Di_substituted Excess Epoxide Isomer 2-Methylamino-1,3-propanediol Epoxide->Isomer Alternative Ring-Opening Glycerol Glycerol Epoxide->Glycerol Hydrolysis (Water) Methylamine Methylamine Methylamine->MPD MPD->Di_substituted Further Reaction

Caption: Key impurity formation pathways in 3-MPD synthesis.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Purity or High Impurity Level Ratio Incorrect Molar Ratio (Low Methylamine) Problem->Ratio Temp Poor Temperature Control Problem->Temp Water Presence of Water Problem->Water Purity_SM Impure Starting Materials Problem->Purity_SM Increase_Ratio Increase Methylamine Excess Ratio->Increase_Ratio Control_Temp Improve Cooling/ Slow Addition Temp->Control_Temp Dry_Reactants Use Anhydrous Reagents/Solvents Water->Dry_Reactants Check_Purity Verify Purity of Starting Materials Purity_SM->Check_Purity

Caption: Troubleshooting logic for impurity issues in 3-MPD synthesis.

References

Technical Support Center: 3-Methylamino-1,2-propanediol (MAPD) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of 3-Methylamino-1,2-propanediol (MAPD) production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of MAPD.

Question: Why is the yield of my this compound synthesis low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction between the starting materials may not have gone to completion.

    • Solution: Verify the reaction time and temperature. For the reaction of 3-chloro-1,2-propanediol with methylamine, a reaction time of 4 hours at 50°C has been shown to be effective for a similar reaction.[1] Ensure proper mixing to maximize contact between reactants.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Control the reaction temperature carefully, as higher temperatures can favor side reactions. The choice of base and solvent can also influence the reaction pathway.

  • Losses During Work-up and Purification: Product may be lost during extraction, distillation, or other purification steps.

    • Solution: Optimize the purification process. For distillation, ensure the vacuum is stable and the collection temperature range is appropriate. For MAPD, a collection temperature of 98.1-101.0°C at a vacuum of -0.0990 to -0.0998 MPa has been reported.[2]

Question: My final product is discolored (not a colorless liquid). What is the cause and how can I fix it?

Possible Causes and Solutions:

  • Impurities from Starting Materials: The starting materials, such as 3-chloro-1,2-propanediol or glycidol, may contain impurities that carry through the synthesis.

    • Solution: Use high-purity starting materials.

  • Side Reactions: Certain side reactions can produce colored byproducts.

    • Solution: Review the reaction conditions, particularly the temperature, to minimize side reactions.

  • Degradation During Purification: The product may be degrading at high temperatures during distillation.

    • Solution: Use a high-vacuum distillation to lower the boiling point of the product and reduce the risk of thermal degradation. Molecular distillation is another option for heat-sensitive compounds.[1]

  • Storage: Improper storage can lead to degradation and discoloration over time.

    • Solution: Store the purified MAPD in a cool, dark place under an inert atmosphere.

Question: I am seeing unexpected peaks in my Gas Chromatography (GC) analysis. How can I identify the impurities?

Possible Causes and Solutions:

  • Unreacted Starting Materials: Peaks corresponding to 3-chloro-1,2-propanediol, glycidol, or methylamine may be present.

    • Solution: Compare the retention times of the unknown peaks with those of the starting material standards.

  • Side-Product Formation: The reaction of glycidol with itself (polymerization) or other side reactions can lead to a variety of byproducts.

    • Solution: Mass spectrometry (GC-MS) can be used to identify the molecular weights of the impurities, which can help in elucidating their structures.

  • Derivatization Artifacts: If using a derivatizing agent like trifluoroacetic anhydride (TFAA), impurities in the agent or side reactions during derivatization can introduce new peaks.[3]

    • Solution: Run a blank sample with only the solvent and derivatizing agent to identify any extraneous peaks.

Question: The viscosity of my this compound is too high for my application/analysis. What can I do?

Possible Causes and Solutions:

  • Inherent Property: MAPD is a viscous liquid due to its chemical structure and hydrogen bonding.

    • Solution for Analysis: For GC analysis, dissolving the sample in a suitable solvent like methanol can reduce viscosity.[3]

    • Solution for Application: Depending on the downstream application, the product may need to be heated to reduce its viscosity for easier handling.[4]

Frequently Asked Questions (FAQs)

What are the common synthesis routes for this compound?

The two primary synthesis routes for MAPD are:

  • The reaction of 3-chloro-1,2-propanediol (CPD) with monomethylamine in an alkaline environment, typically with the addition of a base like sodium hydroxide.[4][5]

  • The reaction of glycidol with methylamine.[2]

What are the critical parameters to control during the scale-up of MAPD production?

  • Temperature: Exothermic reactions require careful temperature control to prevent runaway reactions and minimize side-product formation.

  • Molar Ratio of Reactants: The ratio of methylamine to the electrophile (CPD or glycidol) is crucial for maximizing yield and minimizing the formation of di-substituted products.

  • Mixing: Efficient mixing is essential to ensure homogeneity and complete reaction, especially in larger reactors.

  • Purification Conditions: Vacuum level and temperature during distillation must be carefully controlled to achieve high purity without product degradation.

What are the potential impurities in this compound?

Potential impurities can include:

  • Unreacted starting materials (3-chloro-1,2-propanediol, glycidol, methylamine).

  • Byproducts from side reactions, such as the dimerization or polymerization of glycidol.[6]

  • N-nitroso impurities, although the risk may be minimal depending on the synthesis route.[4]

  • Residual solvents, such as methanol, if used in the process.[4]

What analytical methods are suitable for determining the purity of this compound?

Gas chromatography (GC) is a common method for purity determination.[3] Due to the high viscosity and polarity of MAPD, direct injection can be challenging.[3] Derivatization with an agent like trifluoroacetic anhydride (TFAA) is often employed.[4] It is important to be aware that the derivatization process itself can introduce impurities.[3]

Data Presentation

Table 1: Reported Yield and Purity of this compound

Synthesis RoutePurity (%)Yield (%)Reference
From Glycidol99.87 - 99.9698.52 - 98.99[7]
From 3-chloro-1,2-propanediol> 99.0Not SpecifiedBorregaard

Table 2: Typical Distillation Parameters for this compound

ParameterValueReference
Vacuum-0.0990 to -0.0998 MPa[2]
Collection Temperature98.1 - 101.0 °C[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycidol

  • Cool a 40% aqueous solution of methylamine (e.g., 172 mL, 2 mol) to 0°C in a suitable reaction vessel.[2]

  • Slowly add glycidol (e.g., 25 g, 0.34 mol) to the methylamine solution, ensuring the temperature is maintained at or below 10°C.[2]

  • Stir the reaction mixture at 0°C for 3 hours.[2]

  • After the reaction is complete, remove the excess methylamine and water under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Gas Chromatography (GC) Analysis of this compound

  • Sample Preparation: Dissolve approximately 0.1 mL of the MAPD sample in 2 mL of chromatographically pure methanol.[3]

  • GC Conditions:

    • Column: DB-1701 (30m x 0.32mm x 0.5µm) or similar.[3]

    • Injector Temperature: 280°C.[3]

    • Column Temperature: 240°C.[3]

    • Detector (FID) Temperature: 260°C.[4]

    • Carrier Gas: Nitrogen or Helium.

    • Injection Volume: 0.2 µL (split injection, e.g., 20:1 split ratio).[3]

Visualizations

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow for MAPD Reactants Starting Materials (e.g., Glycidol and Methylamine) Reaction Amination Reaction Reactants->Reaction Workup Removal of Excess Reactants and Solvent Reaction->Workup Purification Vacuum Distillation Workup->Purification Product High-Purity This compound Purification->Product

Caption: Figure 1: Synthesis and Purification Workflow for MAPD

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield LowYield Low Yield Observed CheckReaction Check Reaction Parameters (Temp, Time, Molar Ratio) LowYield->CheckReaction CheckWorkup Review Work-up and Purification Procedures LowYield->CheckWorkup CheckPurity Analyze for Side Products (GC-MS) LowYield->CheckPurity OptimizeReaction Optimize Reaction Conditions CheckReaction->OptimizeReaction OptimizePurification Optimize Distillation (Vacuum, Temperature) CheckWorkup->OptimizePurification IdentifySideReactions Identify and Mitigate Side Reactions CheckPurity->IdentifySideReactions

Caption: Figure 2: Troubleshooting Low Yield

References

Technical Support Center: Analytical Method Validation for 3-Methylamino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for 3-Methylamino-1,2-propanediol (3-MPD).

Frequently Asked Questions (FAQs)

Q1: What is a common analytical technique for the purity determination of this compound?

A1: A common and effective technique for determining the purity of this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is suitable for separating 3-MPD from its potential impurities.[1][2] A direct injection of the sample, dissolved in a suitable solvent like methanol to reduce viscosity, can be employed, eliminating the need for derivatization.[1][2]

Q2: What are the typical challenges encountered during the GC analysis of this compound?

A2: Due to the high viscosity and polarity of this compound, several analytical challenges can arise. These include poor peak shape with significant tailing, incomplete separation of impurities, and the potential for the analyte to interact with the chromatographic column.[1] Careful optimization of chromatographic conditions, such as inlet temperature, column type, and temperature programming, is crucial to mitigate these issues.

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, also known as stress testing, are essential to establish the intrinsic stability of this compound.[3][4] These studies involve subjecting the molecule to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation products and establish degradation pathways.[3][5] The results are crucial for developing a stability-indicating analytical method that can effectively separate the intact drug from its degradants.

Q4: What kind of impurities can be expected in a this compound sample?

A4: Potential impurities in this compound can include structural isomers like 2-methylamino-1,3-propanediol, related substances such as 1,3-dimethylamino-propanol, and products from side reactions during synthesis, for instance, N,N-(2,3-dihydroxypropyl)methylamine.[1] Glycerin and polymerized glycerin can also be present as process-related impurities.[1]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) for 3-MPD Peak Active sites on the GC column interacting with the amine and hydroxyl groups of the analyte. High viscosity of the injected sample.Use a column with appropriate deactivation (e.g., a mid-polarity column like DB-1701). Ensure the sample is adequately diluted with a low-viscosity solvent like methanol.[1][2] Optimize the injector temperature to ensure complete and rapid vaporization.
Incomplete Separation of Impurities Sub-optimal chromatographic conditions (temperature program, carrier gas flow rate). Inappropriate column phase for the specific impurities.Adjust the temperature program to improve resolution between closely eluting peaks. Optimize the carrier gas flow rate. Consider a column with a different selectivity if co-elution persists.
Low Response or No Peak for 3-MPD Analyte degradation in the injector port due to excessive temperature. Adsorption of the analyte in the GC system.Lower the injector temperature incrementally to find the optimal balance between volatilization and stability. Use a deactivated liner in the injector port.
Baseline Drift Column bleed at high temperatures. Contamination in the carrier gas or GC system.Condition the column according to the manufacturer's instructions. Use high-purity carrier gas and ensure all gas lines are clean.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature. Leaks in the system.Check the gas supply and regulators for consistent pressure. Perform a leak check on the GC system. Ensure the oven temperature is stable and calibrated.

Experimental Protocols

GC-FID Method for Purity of this compound

This protocol is based on a method for direct analysis without derivatization.[1][2]

  • Chromatographic System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-1701 (30m x 0.32mm, 0.5µm film thickness) or equivalent.[1]

  • Sample Preparation: Dissolve approximately 0.1 mL of this compound in 2 mL of methanol (chromatography grade).[1][2]

  • Injection Volume: 0.2 µL.

  • Injector Temperature: 280°C.[1]

  • Split Ratio: 20:1.[1]

  • Carrier Gas: Nitrogen at a flow rate of 40 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 10°C/min to 120°C, hold for 1 min.

    • Ramp 2: 20°C/min to 280°C, hold for 3 min.

  • Detector Temperature: 280°C.[1]

  • Detector Gases: Hydrogen (45 mL/min) and Air (450 mL/min).[1]

Forced Degradation Study Protocol (Hypothetical)
  • Acid Hydrolysis: Reflux 10 mg of 3-MPD in 10 mL of 0.1 N HCl at 80°C for 8 hours.

  • Base Hydrolysis: Reflux 10 mg of 3-MPD in 10 mL of 0.1 N NaOH at 80°C for 8 hours.

  • Oxidative Degradation: Store 10 mg of 3-MPD in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid 3-MPD to 105°C in a hot air oven for 24 hours.

  • Photolytic Degradation: Expose a solution of 3-MPD (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

For all stress conditions, a control sample (unstressed) should be analyzed concurrently. Samples should be neutralized (if necessary) and diluted to an appropriate concentration before analysis.

Quantitative Data Summary

The following tables represent typical data that would be generated during an analytical method validation. Note: The following data is illustrative and not from a specific cited study for 3-MPD.

Table 1: Linearity
Concentration (µg/mL)Peak Area (Arbitrary Units)
50125,430
100251,050
200502,300
4001,005,100
6001,508,200
Correlation Coefficient (r²) 0.9998
Table 2: Accuracy (% Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.599.4
100101.2101.2
120119.199.3
Average Recovery 99.97%
Table 3: Precision (Repeatability)
SamplePeak Area% RSD
1501,980
2503,100
3500,8500.23%
4502,500
5501,700
6503,300

Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Analytical Method Protocol start->protocol specificity Specificity / Selectivity (incl. Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability Define System Suitability Criteria robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Pathway mpd This compound (C4H11NO2) acid Acid Hydrolysis (e.g., HCl, Heat) mpd->acid Stress Condition base Base Hydrolysis (e.g., NaOH, Heat) mpd->base Stress Condition oxidation Oxidation (e.g., H2O2) mpd->oxidation Stress Condition deg1 Potential Degradant 1 (e.g., Deamination Product) acid->deg1 no_deg No Significant Degradation base->no_deg deg2 Potential Degradant 2 (e.g., N-oxide) oxidation->deg2

Caption: Hypothetical Forced Degradation Pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methylamino-1,2-propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 3-Methylamino-1,2-propanediol (MAPD) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound (MAPD)?

A1: The most common and practical laboratory-scale synthetic routes for this compound include:

  • From 2,3-epoxy-1-propanol (Glycidol): This method involves the ring-opening of glycidol with methylamine. It is often preferred due to the high reactivity of the epoxide ring.

  • From 3-chloro-1,2-propanediol (3-MCPD): This route involves the nucleophilic substitution of the chlorine atom by methylamine, typically in the presence of a base like sodium hydroxide.[1][2][3]

Q2: What are the critical reaction parameters to control during the synthesis of MAPD?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Temperature: The reaction is often exothermic, especially the epoxide ring-opening. Maintaining a low temperature (e.g., 0-10 °C) during the addition of reagents is critical to prevent side reactions.[2][3]

  • Stoichiometry: The molar ratio of methylamine to the starting material (glycidol or 3-MCPD) is important. An excess of methylamine is typically used to favor the desired monosubstituted product and minimize the formation of secondary amines.

  • Solvent: The choice of solvent can influence the reaction rate and solubility of reactants. Common solvents include water, methanol, and ethanol.[1]

  • pH/Base: When starting from 3-MCPD, a base such as sodium hydroxide is required to neutralize the HCl formed during the reaction and to deprotonate the methylamine for enhanced nucleophilicity.[1][2][3]

Q3: How can I purify the final this compound product?

A3: Purification of MAPD is typically achieved through vacuum distillation.[2][3] Due to its relatively high boiling point and viscosity, distillation under reduced pressure is necessary to prevent decomposition. The purity of the final product can be assessed by gas chromatography (GC).[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal temperature control leading to side reactions. 3. Insufficient amount of methylamine. 4. Loss of product during workup or purification.1. Increase reaction time or temperature moderately after the initial addition of reagents. Monitor the reaction progress using TLC or GC. 2. Maintain the recommended low temperature during reagent addition. Ensure efficient stirring and cooling. 3. Use a larger excess of methylamine. 4. Optimize the extraction and distillation procedures. Ensure the vacuum is sufficiently low during distillation.
Formation of Impurities (e.g., secondary amines, dimeric ethers) 1. High reaction temperature. 2. Insufficient excess of methylamine, leading to the reaction of the product with the starting material. 3. Presence of water in certain reaction conditions can lead to the formation of glycerol.1. Strictly control the temperature, especially during the exothermic phases of the reaction. 2. Increase the molar ratio of methylamine to the electrophilic starting material. 3. Use anhydrous solvents if glycerol formation is a significant issue.
Poor Separation During Distillation 1. High viscosity of the crude product. 2. Inadequate vacuum. 3. Presence of high-boiling point impurities.1. Ensure all lower-boiling point solvents and excess reagents are removed before high-vacuum distillation. 2. Use a high-performance vacuum pump and ensure all connections are airtight. 3. Consider a preliminary purification step like column chromatography if the crude product is highly impure.
Inaccurate Purity Assessment by GC 1. High viscosity of the sample preventing proper injection. 2. Poor peak shape (tailing). 3. Incomplete separation of impurities.1. Dilute the sample in a suitable solvent like methanol before injection.[4] 2. Use a suitable GC column (e.g., DB-1701) and optimize the temperature program. Derivatization with agents like trifluoroacetic anhydride (TFAA) can improve peak shape for related amino diols.[5] 3. Adjust the GC method parameters, including the temperature gradient and carrier gas flow rate.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Epoxy-1-propanol

Materials:

  • 2,3-Epoxy-1-propanol (Glycidol)

  • Methylamine (40% solution in water)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Cool a 40% aqueous solution of methylamine (e.g., 2 moles) to 0 °C in an ice bath with vigorous stirring.[2][3]

  • Slowly add 2,3-epoxy-1-propanol (e.g., 0.34 moles) dropwise to the cooled methylamine solution, ensuring the reaction temperature does not exceed 10 °C.[2][3]

  • After the addition is complete, continue stirring the mixture at 0 °C for 3 hours.[2][3]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Remove the excess methylamine and water using a rotary evaporator under reduced pressure.

  • Purify the resulting crude product by vacuum distillation (e.g., 103-105 °C at 0.5 mm Hg) to obtain pure this compound.[2][3]

Protocol 2: Synthesis of this compound from 3-Chloro-1,2-propanediol

Materials:

  • 3-Chloro-1,2-propanediol (3-MCPD)

  • Methylamine

  • Sodium hydroxide (NaOH)

  • Water or an organic solvent (e.g., ethanol, methanol)[1]

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Dissolve 3-chloro-1,2-propanediol and a strong base like sodium hydroxide in a suitable solvent (e.g., water or ethanol).

  • Cool the mixture to a controlled temperature.

  • Add methylamine to the reaction mixture.

  • Stir the reaction for a sufficient time to ensure completion. The progress can be monitored by techniques like GC.

  • After the reaction is complete, neutralize any excess base if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Conditions for MAPD Synthesis from 2,3-Epoxy-1-propanol

ParameterValueReference
Reactant 12,3-Epoxy-1-propanol[2][3]
Reactant 2Methylamine (40% in water)[2][3]
Molar Ratio (Methylamine:Epoxide)~6:1[2][3]
Temperature0-10 °C[2][3]
Reaction Time3 hours at 0 °C[2][3]
Purification MethodVacuum Distillation[2][3]
Distillation Conditions103-105 °C at 0.5 mm Hg[2][3]

Table 2: Gas Chromatography Conditions for Purity Analysis of MAPD

ParameterValueReference
GC ColumnDB-1701 (30m x 0.32mm x 0.5um)[4]
DetectorFlame Ionization Detector (FID)[4]
Column Temperature240-260 °C[4]
Sample PreparationDilute ~0.1 mL in 2 mL of methanol[4]

Visualizations

experimental_workflow_epoxide start Start reagents 1. Mix Methylamine (aq) and cool to 0°C start->reagents addition 2. Add 2,3-Epoxy-1-propanol dropwise (T < 10°C) reagents->addition reaction 3. Stir at 0°C for 3 hours addition->reaction workup 4. Evaporate excess reagents and solvent reaction->workup purification 5. Purify by vacuum distillation workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of MAPD from 2,3-epoxy-1-propanol.

troubleshooting_logic issue Problem: Low Product Yield check_reaction Check Reaction Completion (TLC/GC) issue->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes solution1 Solution: Increase reaction time or temperature incomplete->solution1 check_temp Review Temperature Control Logs complete->check_temp temp_high Excursions > 10°C check_temp->temp_high Yes temp_ok Temp OK check_temp->temp_ok No solution2 Solution: Improve cooling, slower reagent addition temp_high->solution2 check_workup Evaluate Workup/ Purification Loss temp_ok->check_workup

References

Technical Support Center: Column Chromatography Purification of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of amino alcohols.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.

Q1: My amino alcohol is sticking to the silica gel column and won't elute, even with a very polar solvent system (e.g., 10% methanol in dichloromethane). What can I do?

This is a common issue due to the basic nature of the amino group interacting strongly with the acidic silanol groups on the silica gel surface.[1] Here are several strategies to overcome this:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic sites on the silica gel, reducing the strong adsorption of your amino alcohol. Start by adding 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent.[2] For particularly stubborn compounds, you might need to increase this concentration, but be mindful that excessive base can sometimes affect compound stability or subsequent analysis steps.

  • Increase Solvent Polarity Further: While 10% methanol is quite polar, some highly polar amino alcohols may require an even stronger eluent. You can gradually increase the percentage of methanol or switch to a more polar alcohol like ethanol.[2] In some cases, solvent systems like 85:14:1 dichloromethane:methanol:ammonium hydroxide can be effective for highly polar nitrogenous compounds.[2]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different adsorbent.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds as it lacks the strong acidity of silica.

    • Amine-functionalized silica: This stationary phase has amino groups bonded to the silica surface, which shields the acidic silanol groups and provides a less interactive surface for basic analytes.[1][3][4] This often allows for elution with less polar solvents and can improve peak shape.[3]

Q2: My purified amino alcohol fractions show significant peak tailing on TLC and upon analysis. How can I improve the peak shape?

Peak tailing is typically caused by strong, non-uniform interactions between the analyte and the stationary phase, a common problem with amines on silica gel.[5][6][7][8]

  • Use a Basic Additive: As with elution problems, adding a basic modifier like triethylamine or ammonium hydroxide to the mobile phase is a primary solution for reducing peak tailing.[2] The modifier competes with your amino alcohol for the active sites on the silica, leading to more symmetrical peaks.[8][9]

  • Check for Column Overload: Loading too much sample onto the column can lead to peak tailing for all compounds.[5] A general guideline is to use a silica gel-to-crude sample weight ratio of 30:1 for simple separations and up to 100:1 for more difficult ones.[10] If you suspect overloading, try reducing the amount of sample loaded.

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks can cause uneven solvent flow, leading to band broadening and tailing. Ensure your silica gel is packed uniformly as a slurry and that the bed is not disturbed when adding the sample or eluent.

Q3: I'm getting a low yield of my amino alcohol after purification. Where could my compound have gone?

Low recovery can be frustrating. Here are a few potential causes:

  • Irreversible Adsorption: Your compound may be too polar for the chosen chromatography conditions and has irreversibly bound to the column. If you did not use a basic modifier, this is a strong possibility.

  • Decomposition on Silica: Silica gel is acidic and can cause the degradation of sensitive compounds.[11] Before running a column, it's wise to test the stability of your amino alcohol by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear.

  • Co-elution with an Unseen Impurity: If you are monitoring fractions by UV and your compound has a weak chromophore, it might co-elute with a non-UV active impurity, leading you to combine impure fractions and discard some of your product. Always use a complementary visualization method, such as a ninhydrin or permanganate stain, to get a complete picture of the separation.

  • Material Transfer Losses: Ensure you have quantitatively transferred your compound at each step—from the reaction flask to the rotovap, and from the flask to the column. Rinsing glassware with the appropriate solvent can help minimize these losses.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my amino alcohol sample onto the column?

There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase. If the sample is not very soluble, you can use a slightly more polar solvent like dichloromethane.[10] Carefully pipette this solution onto the top of the column, allowing it to absorb into the silica bed before adding more eluent.[10]

  • Dry Loading: This is the preferred method for samples that are not very soluble in the starting eluent.[10] Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel (typically 2-3 times the weight of your crude product), and evaporate the solvent to obtain a dry, free-flowing powder.[10] Carefully add this powder to the top of your packed column. This technique often results in better resolution and sharper bands.

Q2: How do I choose the right solvent system for my amino alcohol purification?

The ideal solvent system is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent system where your desired amino alcohol has an Rf value of approximately 0.2-0.35.[2][10]

  • Start with a binary solvent system, such as ethyl acetate/hexanes or methanol/dichloromethane.

  • If your compound remains at the baseline, increase the polarity by increasing the proportion of the more polar solvent.

  • If your compound runs at the solvent front, decrease the polarity.

  • Remember to test the effect of adding a small amount of a basic modifier (e.g., 0.5% triethylamine) to your TLC mobile phase to see if it improves the spot shape and mobility.

Q3: How can I visualize my amino alcohol on a TLC plate?

Amino alcohols often lack a strong UV chromophore, making visualization under a UV lamp difficult unless they are part of a larger, UV-active molecule. Therefore, chemical staining is usually necessary.

  • Ninhydrin Stain: This is an excellent choice for primary and secondary amines, which will appear as purple or yellow spots upon heating.[12][13]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, including alcohols and amines. It will show up as yellow-brown spots on a purple background.[12][13]

  • p-Anisaldehyde Stain: This stain is effective for visualizing alcohols and amines, often producing a range of colors for different compounds upon heating.[12][14]

Q4: How do I calculate the yield and purity of my purified amino alcohol?

  • Yield Calculation: The percentage yield is a measure of the efficiency of your purification step. It is calculated as:

    • % Yield = (Mass of Pure Product / Mass of Crude Product) x 100

  • Purity Assessment: Purity is often assessed by techniques like NMR spectroscopy, HPLC, or LC-MS. For a quick assessment after column chromatography:

    • Run a TLC of your combined, purified fractions. A single spot (visualized by multiple methods if possible) suggests high purity at this level of analysis.

    • For quantitative purity, HPLC is often used. The percent purity can be estimated by the area of the product peak relative to the total area of all peaks in the chromatogram.[15]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Amino Alcohol Purification on Silica Gel

Polarity of Amino AlcoholRecommended Starting SolventsModifier (if needed)
Low to MediumDichloromethane / Methanol (99:1 to 95:5)0.5 - 1% Triethylamine
Medium to HighDichloromethane / Methanol (95:5 to 90:10)1 - 2% Triethylamine or Ammonium Hydroxide
Very High / Poly-functionalDichloromethane / Methanol / Ammonium Hydroxide (e.g., 85:14:1)Already included
Low to MediumEthyl Acetate / Hexanes (1:1 to 4:1) with Methanol (1-5%)0.5 - 1% Triethylamine

Table 2: Common TLC Stains for Amino Alcohol Visualization

StainPreparationProcedurePositive Result
Ninhydrin Dissolve 1.5 g ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[12]Dip the TLC plate in the solution and heat gently with a heat gun.Purple/pink spots for primary amines, yellow for secondary amines.[13]
Potassium Permanganate Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water.[12]Dip the TLC plate in the solution. Spots appear quickly.Yellow-brown spots on a purple background.
p-Anisaldehyde Add 3.5 mL of p-anisaldehyde and 15 mL of acetic acid to 350 mL of ice-cold ethanol. Cautiously add 50 mL of concentrated H₂SO₄.[12]Dip the TLC plate in the solution and heat with a heat gun.Various colors (e.g., blue, green, red) depending on the compound's structure.

Experimental Protocols

Protocol 1: General Procedure for Slurry-Packing a Silica Gel Column

  • Preparation: Securely clamp a glass column of appropriate size in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[16] Add a thin layer of sand (approx. 1 cm) on top of the plug.[16]

  • Making the Slurry: In a beaker, measure the required amount of silica gel (typically 30-100 times the weight of your crude sample).[10] Add your initial, least polar eluent to the silica gel to form a slurry that can be easily poured but is not too dilute.[16]

  • Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column with a piece of rubber tubing to ensure even packing and dislodge any air bubbles.[16]

  • Finalizing the Column: Continue adding the slurry until the desired column height is reached. Allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Never let the column run dry. Add another thin layer of sand on top of the silica to prevent disturbance when adding your sample and eluent.[16][17]

Protocol 2: Calculating Percentage Recovery

  • Determine the mass of the crude sample: Accurately weigh the crude amino alcohol mixture before purification.

  • Perform column chromatography: Follow the appropriate protocol for packing, loading, and eluting your column.

  • Analyze fractions: Use TLC to identify the fractions containing your pure product.

  • Combine and evaporate: Combine the pure fractions in a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Dry the product: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Determine the mass of the pure product: Weigh the flask containing the dry, purified amino alcohol.

  • Calculate the percentage recovery:

    • Mass of pure product = (Mass of flask with product) - (Mass of empty flask)

    • % Recovery = (Mass of pure product / Mass of crude sample) × 100%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC with Staining) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Yield 9. Calculate Yield & Purity Evaporate->Yield

Caption: General workflow for amino alcohol purification by column chromatography.

troubleshooting_tree start Problem Encountered q1 Is there peak tailing? start->q1 q2 Is the compound not eluting? start->q2 q3 Is the yield low? start->q3 a1 Add 0.5-2% TEA or NH4OH to mobile phase q1->a1 Yes a2 Reduce sample load (Check silica:sample ratio) q1->a2 Yes a3 Repack column carefully q1->a3 Yes b1 Increase mobile phase polarity (e.g., higher % MeOH) q2->b1 Yes b2 Add basic modifier (TEA or NH4OH) q2->b2 Yes b3 Switch to alumina or amine-functionalized silica q2->b3 Yes c1 Check for decomposition on a TLC plate before column q3->c1 Yes c2 Use a basic modifier to prevent irreversible binding q3->c2 Yes c3 Use multiple TLC stains to check for co-elution q3->c3 Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Validation & Comparative

A Comparative Analysis of Amino Alcohols in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy and patient compliance. Among the various components utilized in these systems, amino alcohols have emerged as critical building blocks, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. The structural characteristics of these amino alcohols significantly influence the physicochemical properties and biological performance of the delivery vehicle. This guide provides an objective comparison of different amino alcohols used in drug delivery systems, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Performance Comparison of Amino Alcohol-Based Lipid Nanoparticles

The performance of a drug delivery system is multi-faceted, with key parameters including encapsulation efficiency, drug release kinetics, and cytotoxicity. The following tables summarize quantitative data for various amino alcohol-based systems, offering a comparative overview of their performance.

Table 1: Cytotoxicity of Amino Alcohols

The cytotoxicity of drug delivery components is a critical determinant of their clinical viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, with lower values indicating higher toxicity.

Amino Alcohol DerivativeCell LineIC50 (µM)Reference
2-(Dodecylamino)ethanolFa32 (Rat Hepatoma)3[1]
2-Amino-1-propanolFa32 (Rat Hepatoma)28[1]
3-Amino-1-propanolFa32 (Rat Hepatoma)29[1]
1-Amino-2-propanolFa32 (Rat Hepatoma)30[1]
2-Amino-1-butanolFa32 (Rat Hepatoma)14[1]
4-Amino-2-butanolFa32 (Rat Hepatoma)11[1]
5-Amino-1-pentanolFa32 (Rat Hepatoma)10[1]
6-Amino-1-hexanolFa32 (Rat Hepatoma)3[1]
Novel β-amino alcohol 1A549 (Human Lung Carcinoma)794.37[2]
Novel β-amino alcohol 2HT29 (Human Colon Carcinoma)654.31[2]
Novel β-amino alcohol 3HT29 (Human Colon Carcinoma)1064.05[2]

Table 2: Comparative Performance of Amino Alcohol-Based Lipid Nanoparticles

The efficiency of a lipid nanoparticle in encapsulating its payload and releasing it at the target site is crucial for its therapeutic effect. The following data, synthesized from multiple sources, provides a comparative look at these parameters for different amino alcohol-based LNPs. Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Ionizable Amino LipidEncapsulation Efficiency (%)Drug/PayloadRelease Profile HighlightsReference
DLin-MC3-DMA>90%siRNApH-dependent release, enhanced endosomal escape[3][4]
SM-102>95%mRNAEfficient in vivo protein expression[5]
ALC-0315>95%mRNAStrong in vivo expression[5]
C12-200Not specifiedmRNAStereochemistry impacts delivery efficiency[6]
114-iLNP (Spermine head group)>95%mRNAHigh transfection efficiency, liver-selective delivery[7]
Tamoxifen-loaded PLGA Nanoparticles71.6%TamoxifenFollowed Korsmeyer-Peppas release model[8][9]
Lycopene-loaded NLCs> SLNsLycopeneHigher EE compared to Solid Lipid Nanoparticles[10]
Acyclovir-loaded SLNs56.3% - 80.7%AcyclovirFollowed Higuchi diffusion model[11]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for key experiments cited in the comparative analysis.

Determination of Cytotoxicity using MTT Assay

This protocol provides a generalized procedure for assessing the cytotoxicity of amino alcohol-based formulations.

a. Materials:

  • Mammalian cell line (e.g., HeLa, A549, or Fa32)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (amino alcohols or formulations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Determination of Encapsulation Efficiency

This protocol describes a common method for determining the amount of drug or nucleic acid successfully encapsulated within nanoparticles using a fluorescence-based assay.

a. Materials:

  • Lipid nanoparticle (LNP) formulation

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 lysis buffer (e.g., 2% Triton X-100 in TE buffer)

  • Quant-iT™ RiboGreen™ reagent (for RNA) or a suitable fluorescent dye for the specific drug

  • Nuclease-free water (for RNA)

  • Fluorometer or fluorescence microplate reader

b. Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free drug or RNA in TE buffer at known concentrations.

  • Sample Preparation for Free Drug/RNA Measurement: Dilute the LNP formulation in TE buffer to a suitable concentration.

  • Sample Preparation for Total Drug/RNA Measurement: Dilute the LNP formulation in the Triton X-100 lysis buffer to the same final concentration as in step 2. The detergent will disrupt the nanoparticles, releasing the encapsulated content.[15]

  • Fluorescence Measurement:

    • Add the RiboGreen™ reagent (or other fluorescent dye) to the standard curve dilutions, the "free" sample, and the "total" sample.

    • Incubate as per the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorometer.

  • Calculation:

    • Determine the concentration of free drug/RNA and total drug/RNA in your samples using the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Drug/RNA - Free Drug/RNA) / Total Drug/RNA] x 100[15]

In Vitro Drug Release Study

This protocol outlines a dialysis-based method for assessing the release kinetics of a drug from a nanoparticle formulation.

a. Materials:

  • Drug-loaded nanoparticle formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4, potentially with a surfactant to ensure sink conditions)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

b. Procedure:

  • Preparation of Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions. Securely close one end of the dialysis tubing.

  • Loading the Sample: Place a known amount of the drug-loaded nanoparticle formulation into the dialysis bag and securely close the other end.

  • Initiating the Release Study: Immerse the dialysis bag in a known volume of pre-warmed release medium in a beaker or flask. Place the setup in a shaking water bath maintained at 37°C.[16]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[16]

  • Sample Analysis: Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[8][9]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow relevant to the analysis of amino alcohol-based drug delivery systems.

Signaling Pathways

1. LNP-Induced TLR4/MyD88-Dependent Inflammatory Signaling

Ionizable lipids within LNPs can be recognized by Toll-like receptor 4 (TLR4), initiating an innate immune response. This pathway is crucial in understanding the potential immunogenicity and reactogenicity of LNP formulations.[3][17][18][19]

Caption: TLR4/MyD88-dependent signaling pathway activated by LNPs.

2. NLRP3 Inflammasome Activation by LNPs

Certain LNP formulations can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of pro-inflammatory cytokines.[14][20][21][22]

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation TLR4_priming TLR4 Activation (e.g., by LPS or LNP) NFkB_priming NF-κB Activation TLR4_priming->NFkB_priming Transcription Transcription of pro-IL-1β & NLRP3 NFkB_priming->Transcription Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Provides substrate LNP_uptake LNP Uptake & Endosomal Destabilization K_efflux K+ Efflux LNP_uptake->K_efflux ROS Mitochondrial ROS Production LNP_uptake->ROS NLRP3 NLRP3 K_efflux->NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Cleavage by Caspase-1

Caption: NLRP3 inflammasome activation pathway by LNPs.

Experimental Workflow and Logical Relationships

1. Experimental Workflow for Comparative Analysis of Amino Alcohol-Based Drug Delivery Systems

This diagram outlines the general workflow for the synthesis, characterization, and in vitro evaluation of amino alcohol-based nanoparticle drug delivery systems.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Amino Alcohol Lipids Formulation Nanoparticle Formulation (e.g., Microfluidics) Synthesis->Formulation Size_Zeta Particle Size & Zeta Potential (DLS) Formulation->Size_Zeta Morphology Morphology (TEM/SEM) Formulation->Morphology EE Encapsulation Efficiency Formulation->EE Cytotoxicity Cytotoxicity Assay (e.g., MTT) Formulation->Cytotoxicity Cellular_Uptake Cellular Uptake Studies Formulation->Cellular_Uptake Drug_Release In Vitro Drug Release EE->Drug_Release Data_Analysis Comparative Analysis of Performance Metrics Drug_Release->Data_Analysis Cytotoxicity->Data_Analysis Endosomal_Escape Endosomal Escape Assay Cellular_Uptake->Endosomal_Escape Endosomal_Escape->Data_Analysis

Caption: Workflow for evaluation of amino alcohol delivery systems.

2. Endosomal Escape Mechanism of Ionizable Amino Alcohol-Based LNPs

A critical step for the intracellular delivery of nanoparticle cargo is its escape from the endosome. This diagram illustrates the pH-dependent mechanism by which ionizable amino alcohol-containing LNPs are thought to facilitate this process.[12][13]

Endosomal_Escape cluster_cellular_uptake Cellular Uptake cluster_endosomal_pathway Endosomal Pathway cluster_escape Endosomal Escape LNP_Extracellular LNP in Extracellular Space (Neutral pH ~7.4) Ionizable Lipid is Neutral Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Ionizable Lipid becomes Protonated (+) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Further Protonation Early_Endosome->Late_Endosome Membrane_Interaction Positively Charged LNP interacts with negatively charged endosomal membrane Early_Endosome->Membrane_Interaction Late_Endosome->Membrane_Interaction Membrane_Destabilization Membrane Destabilization & Cargo Release Membrane_Interaction->Membrane_Destabilization Cytosol Cytosol Membrane_Destabilization->Cytosol Cargo in Cytoplasm

Caption: Mechanism of endosomal escape for ionizable LNPs.

References

A Comparative Guide to the Validation of Gas Chromatography for 3-Methylamino-1,2-propanediol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 3-Methylamino-1,2-propanediol (3-MAPD) is critical for ensuring product purity and safety. Gas chromatography (GC) offers a robust and reliable analytical approach. This guide provides a comparative overview of a direct GC-Flame Ionization Detection (FID) method for 3-MAPD analysis and contrasts it with an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method used for a structurally similar compound, highlighting the performance characteristics of each.

Experimental Protocols

Direct Gas Chromatography-Flame Ionization Detection (GC-FID) of this compound

This method allows for the direct analysis of 3-MAPD without the need for derivatization, simplifying sample preparation.

Sample Preparation: Due to the high viscosity of this compound, direct injection is not feasible. A simple dilution step is employed to reduce viscosity.[1]

  • Accurately weigh approximately 0.1 mL of the 3-MAPD sample.

  • Dissolve the sample in 2 mL of chromatography-grade methanol.[1]

  • Ensure the sample is fully dissolved before injection.[1]

Chromatographic Conditions: A patent for this method outlines the following GC-FID conditions for the analysis of 3-MAPD purity.[1][2]

  • Gas Chromatograph: Agilent GC or similar, equipped with a Flame Ionization Detector (FID).[1]

  • Column: DB-1701 (30m x 0.32mm x 0.5µm) quartz capillary column.[1]

  • Carrier Gas: Nitrogen, with a flow rate of 40 mL/min.[2]

  • Injector Temperature: 280°C.[1]

  • Detector Temperature: 280°C.[1]

  • Column Temperature: 260°C.[2]

  • Injection Volume: 0.2 µL with a split ratio of 20:1.[1]

Alternative Method: LC-MS/MS Analysis of a 3-Alkylamino-1,2-propanediol Derivative

As a point of comparison, a validated method for a similar compound, 3-tert-butylamino-1,2-propanediol, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is presented. This highlights an alternative analytical platform that can be adapted for 3-MAPD, especially for applications requiring higher sensitivity and selectivity.

Sample Preparation: This method involves a more complex sample preparation procedure, including derivatization.

  • Sample extraction from the matrix (e.g., solid-phase extraction).

  • Derivatization of the analyte to enhance chromatographic retention and ionization efficiency.

  • Reconstitution in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions: The method was developed for the enantioseparation of the intermediate, demonstrating the high specificity achievable with this technique.

  • LC System: A high-performance liquid chromatography system.

  • Column: A chiral stationary phase column for enantiomeric separation.

  • Mobile Phase: A normal-phase solvent system (e.g., n-hexane, 1,2-dichloroethane, methanol).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the direct GC-FID method for 3-MAPD, with typical performance characteristics for GC-FID analysis of similar small molecules, and the validated LC-MS/MS method for a related amino propanediol.

Validation ParameterDirect GC-FID for 3-MAPD (Typical Performance)LC-MS/MS for 3-tert-butylamino-1,2-propanediol
Linearity (R²) ≥ 0.99Validated in the 25-500 ng/mL range
Limit of Detection (LOD) 1.5 - 3 µg/mLNot explicitly stated, but expected to be in the low ng/mL range
Limit of Quantitation (LOQ) 5 - 10 µg/mL25 ng/mL
Accuracy (% Recovery) 85 - 118%Not explicitly stated
Precision (%RSD) < 10%Not explicitly stated

Note: The performance data for the direct GC-FID method for 3-MAPD are based on typical validation results for similar analytes by GC-FID and are intended to be representative.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-FID analysis of 3-MAPD and a logical comparison of the GC-FID and LC-MS/MS analytical approaches.

GC_FID_Workflow GC-FID Analysis Workflow for 3-MAPD cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh ~0.1 mL of 3-MAPD Sample dissolve Dissolve in 2 mL of Methanol start->dissolve vortex Ensure Complete Dissolution dissolve->vortex inject Inject 0.2 µL into GC vortex->inject separate Separation on DB-1701 Column inject->separate detect Detection by FID separate->detect integrate Peak Integration detect->integrate quantify Quantification of 3-MAPD integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the direct GC-FID analysis of 3-MAPD.

Method_Comparison Comparison of GC-FID and LC-MS/MS for Amino Propanediol Analysis cluster_gcfid Direct GC-FID cluster_lcmsms LC-MS/MS gc_prep Simple Dilution gc_sep Gas Phase Separation gc_prep->gc_sep gc_det Flame Ionization Detector gc_sep->gc_det gc_adv Advantages: - Simple Sample Prep - Robust & Cost-Effective gc_det->gc_adv gc_lim Limitations: - Lower Sensitivity - Requires Volatility gc_det->gc_lim lc_prep Extraction & Derivatization lc_sep Liquid Phase Separation lc_prep->lc_sep lc_det Tandem Mass Spectrometry lc_sep->lc_det lc_adv Advantages: - High Sensitivity & Selectivity - Applicable to Non-Volatile Analytes lc_det->lc_adv lc_lim Limitations: - Complex Sample Prep - Higher Cost & Complexity lc_det->lc_lim analyte 3-Alkylamino-1,2-propanediol analyte->gc_prep analyte->lc_prep

Caption: Logical comparison of GC-FID and LC-MS/MS analytical approaches.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Amino Alcohol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of amino alcohols. The following sections detail the experimental protocols and present a cross-validation framework, supported by representative experimental data, to assist in the selection of the most suitable analytical method.

Comparison of Analytical Methods for Purity Assessment

The choice between HPLC and GC for the purity analysis of amino alcohols depends on several factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For amino alcohols, which often lack a strong UV chromophore, derivatization is commonly employed to enhance detection.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of many amino alcohols, derivatization is often necessary to convert them into more volatile species suitable for GC analysis.

The following table summarizes the key performance parameters of representative HPLC and GC methods for the purity analysis of a model amino alcohol, 2-amino-1-butanol.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation of derivatized amino alcohol in a liquid mobile phase based on its affinity for a solid stationary phase.Separation of a volatile derivative of the amino alcohol in a gaseous mobile phase based on its interaction with a stationary phase.
Derivatization Pre-column derivatization with a UV-absorbing or fluorescent tag (e.g., Naproxen-based chiral reagent).Derivatization to increase volatility (e.g., silylation).
Instrumentation HPLC with UV or Fluorescence DetectorGC with Flame Ionization Detector (FID)
Typical Column Chiral Stationary Phase (e.g., for enantiomeric purity) or C18Capillary column (e.g., DB-624)

Quantitative Data Summary

The following tables present a summary of the validation parameters for representative HPLC and GC methods for the purity analysis of an amino alcohol.

Table 1: HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 31.5 pmol
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 105.0 pmol

Table 2: GC Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Accuracy (% Recovery) 90.0 - 110.0%95.7%
Precision (RSD%)
- Repeatability (n=6)≤ 5.0%2.1%
- Intermediate Precision≤ 8.0%4.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 340 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10100 µg/mL

Experimental Protocols

HPLC Method for Amino Alcohol Purity

This protocol describes a method for the enantiomeric purity determination of an amino alcohol using a chiral derivatizing reagent and HPLC with UV detection.[1]

1. Materials and Reagents:

  • Amino alcohol sample

  • Chiral derivatizing reagent (e.g., (S)-Naproxen-based imidazole)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the amino alcohol reference standard in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the amino alcohol sample in the mobile phase to a similar concentration as the standard solution.

  • Derivatization: To a specific volume of the standard or sample solution, add the derivatizing reagent and allow the reaction to proceed at room temperature.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

GC Method for Amino Alcohol Purity

This protocol outlines a GC method for the purity determination of an amino alcohol after derivatization.[2]

1. Materials and Reagents:

  • Amino alcohol sample

  • Derivatizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile)

  • Internal standard (optional)

2. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-624, 30 m x 0.53 mm, 1.0 µm)

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the amino alcohol reference standard in the chosen solvent.

  • Sample Solution: Accurately weigh and dissolve the amino alcohol sample in the solvent to a known concentration.

  • Derivatization: To a specific volume of the standard or sample solution, add the derivatizing reagent (e.g., BSTFA) and heat to complete the reaction.

4. Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 250 °C at 10 °C/min

    • Hold at 250 °C for 5 minutes

  • Split Ratio: 10:1

Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Analysis cluster_conclusion Conclusion define_objective Define Objective (Purity Assay) select_methods Select Methods (e.g., HPLC & GC) define_objective->select_methods define_parameters Define Validation Parameters (ICH Q2) select_methods->define_parameters develop_hplc Develop & Optimize HPLC Method develop_gc Develop & Optimize GC Method validate_hplc Validate HPLC Method develop_hplc->validate_hplc compare_data Compare Validation Data (Accuracy, Precision, etc.) validate_hplc->compare_data validate_gc Validate GC Method develop_gc->validate_gc validate_gc->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence report Final Report & Method Selection assess_equivalence->report

Caption: Workflow for Cross-Validation of Analytical Methods.

HPLC_vs_GC_Decision cluster_properties Analyte Properties cluster_methods Analytical Method start Amino Alcohol Sample volatility Volatile & Thermally Stable? start->volatility gc Gas Chromatography (GC) (with derivatization) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No

References

A Comparative Analysis of the Cytotoxicity of Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various amino alcohol derivatives, drawing upon key experimental findings. The data presented herein is intended to inform research and development in fields requiring an understanding of the structure-activity relationships that govern the cytotoxicity of this chemical class.

Quantitative Cytotoxicity Data

The cytotoxic potential of different amino alcohol derivatives is quantified by their NI50 or IC50 values. NI50 represents the concentration required for a 50% inhibition of neutral red uptake, while IC50 is the half-maximal inhibitory concentration. In both cases, a lower value signifies higher cytotoxicity.[1]

Simple Amino Alcohols

The following table summarizes the cytotoxicity of simple amino alcohols in Fa32 rat hepatoma-derived cells. The data suggests that cytotoxicity is influenced by the carbon chain length and the position of the hydroxyl group.[2] For instance, an increase in chain length from propanol to hexanol derivatives correlates with increased cytotoxicity (lower NI50 values).[1][2] Furthermore, the position of the hydroxyl group appears to be a significant determinant of toxicity, as evidenced by the differing NI50 values for 4-amino-1-butanol and 4-amino-2-butanol.[2] Conversely, the position of the amino group seems to have a minimal impact on cytotoxicity.[2]

Table 1: Cytotoxicity of Simple Amino Alcohols in Rat Hepatoma (Fa32) Cells [1]

CompoundNI50 (mM)
2-Amino-1-propanol28
3-Amino-1-propanol29
1-Amino-2-propanol30
2-Amino-1-butanol14
3-Amino-1-butanol22
4-Amino-1-butanol23
4-Amino-2-butanol11
5-Amino-1-pentanol10
6-Amino-1-hexanol3
2-Amino-1,3-propanediol>30
2-Amino-2-methyl-1,3-propanediol>30
2-Amino-2-phenyl-1,3-propanediol3

Data sourced from Högberg et al. (2002) using the neutral red uptake inhibition assay.[1]

Fatty Acid-Based β-Amino Alcohols

Derivatives synthesized from 10-undecenoic acid, a medium-chain fatty acid, have been evaluated for their cytotoxicity against various human cancer cell lines. The presence of longer carbon chains in these compounds can affect their interaction with cell membranes and their overall cytotoxic profile.[1][3]

Table 2: Cytotoxicity (IC50, µM) of Fatty Acid-Based β-Amino Alcohols in Human Cancer Cell Lines

CompoundHeLaA549MCF-7
4a >100>100>100
4b >100>100>100
4c 98.5>100>100
4d 85.396.2>100
4e 75.188.495.6
4f 45.265.878.3

Data represents a selection of synthesized compounds from in vitro MTT assays.[3] Lower IC50 values indicate greater cytotoxicity.

Eugenol-Derived β-Amino Alcohols

Eugenol, a component of clove oil, and its derivatives have been investigated for their anticancer properties.[4] Certain β-amino alcohol derivatives of eugenol have demonstrated enhanced cytotoxicity against AGS (gastric cancer) and A549 (lung cancer) cell lines when compared to the parent compound.[5]

Table 3: Cell Viability (%) of Eugenol Derivatives (100 µM) in AGS and A549 Cancer Cell Lines

CompoundAGS Cell Viability (%)A549 Cell Viability (%)
Eugenol (1) ~90~95
Epoxide (2) ~100~100
Derivative 3 ~95~90
Derivative 4 ~8069
Derivative 5 72 ~80

Data indicates that derivatives 4 and 5 are the most promising cytotoxic agents in this series, significantly reducing cell viability.[5] A lower percentage indicates higher cytotoxicity.

Experimental Protocols

Neutral Red Uptake Inhibition Assay

This assay is used to determine the cytotoxicity of substances by measuring the uptake of the supravital dye, Neutral Red, into the lysosomes of viable cells.

  • Cell Culture: Fa32 rat hepatoma-derived cells are cultured under standard conditions.[2]

  • Glutathione Depletion/Antioxidant Enrichment (Optional): To investigate the role of oxidative stress, cells can be pre-incubated for 24 hours with L-buthionine-S,R-sulphoximine (BSO) to deplete glutathione (GSH) or with α-tocopherol acetate (vitamin E) for antioxidant enrichment.[2]

  • Compound Exposure: Cells are treated with various concentrations of the test amino alcohols for 24 hours.[2]

  • Neutral Red Staining: The treatment medium is replaced with a medium containing Neutral Red dye, and the cells are incubated to allow for dye uptake by viable cells.

  • Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted from the lysosomes. The amount of dye is then quantified using a spectrophotometer.

  • NI50 Calculation: The concentration of the test compound that causes a 50% reduction in neutral red uptake (NI50) compared to untreated control cells is calculated.[2]

G cluster_0 Neutral Red Uptake Assay Workflow A Plate Fa32 Cells B Optional Pre-treatment: - BSO (GSH Depletion) - Vitamin E (Enrichment) A->B 24h C Treat with Amino Alcohol Derivatives (24h) A->C B->C D Incubate with Neutral Red Medium C->D E Wash and Extract Dye D->E F Measure Absorbance E->F G Calculate NI50 Value F->G

Caption: Workflow of the Neutral Red Uptake Inhibition Assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the amino alcohol derivatives. Control wells with untreated cells and a known cytotoxic agent are included.[1]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the test compound that inhibits cell viability by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_1 MTT Assay Experimental Workflow P1 Seed Cancer Cells in 96-well Plates P2 Add Serial Dilutions of Test Compounds P1->P2 P3 Incubate for 24-72h P2->P3 P4 Add MTT Reagent P3->P4 P5 Incubate to Allow Formazan Formation P4->P5 P6 Solubilize Formazan Crystals (e.g., DMSO) P5->P6 P7 Read Absorbance P6->P7 P8 Determine IC50 P7->P8

Caption: General experimental workflow for the MTT cytotoxicity assay.

Mechanisms of Cytotoxicity

Role of Oxidative Stress

Studies have indicated that the cytotoxicity of some amino alcohols may involve the generation of reactive oxygen species (ROS).[2] This is supported by findings where depletion of glutathione (GSH), a key intracellular antioxidant, increased the cytotoxicity of most tested compounds.[2] Conversely, enriching cells with vitamin E, an antioxidant, led to decreased toxicity.[2] This suggests that these amino alcohols may interact with GSH directly or indirectly through processes that produce oxygen free radicals.[2]

Induction of Apoptosis

For certain eugenol-derived β-amino alcohols, the mechanism of cytotoxicity is linked to the induction of apoptosis, or programmed cell death.[4][5] The ability to trigger apoptosis is a desirable characteristic for potential anticancer agents, as cancer cells are often characterized by their ability to evade this process.[5] One of the key mediators of apoptosis is caspase-3. It has been shown that some eugenol derivatives can increase the activity of caspase-3, leading to apoptotic cell death.[5]

G cluster_2 Apoptosis Induction Pathway Compound Eugenol Derivative (e.g., Compound 5) Cell Cancer Cell (AGS or A549) Compound->Cell treatment Caspase3 Caspase-3 Activation Cell->Caspase3 induces Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis leads to

Caption: Simplified pathway of apoptosis induced by eugenol derivatives.

References

In the Synthesis of Iopromide, 3-Methylamino-1,2-propanediol Remains the Reagent of Choice Due to Lack of Publicly Available Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the synthesis of the non-ionic X-ray contrast agent iopromide, 3-Methylamino-1,2-propanediol continues to be the cornerstone amino alcohol reagent. A comprehensive review of publicly available scientific literature and patent filings reveals a notable absence of directly comparable alternative reagents for the specific amidation step where it is utilized.

While various synthetic routes for iopromide have been explored to optimize yield, purity, and cost-effectiveness, these modifications primarily focus on aspects such as the timing of the iodination step or the use of protecting groups to control side reactions. The core molecular building blocks, including the N-methylated dihydroxypropylamine side chain introduced by this compound, appear to be consistently employed across these established methods.

This lack of documented alternatives suggests that this compound possesses a unique combination of reactivity, stereochemistry, and physical properties that are highly suited for the synthesis of iopromide, contributing to the final product's desired solubility, low osmolality, and safety profile.

Standard Synthetic Pathway of Iopromide

The conventional synthesis of iopromide is a multi-step process that typically begins with 5-amino-2,4,6-triiodoisophthalic acid or its derivatives. The key steps involve acylation followed by two separate amidation reactions to introduce the hydrophilic side chains. It is in one of these amidation steps that this compound is introduced to form one of the N,N'-disubstituted amide moieties.

A generalized workflow for the synthesis of iopromide is depicted below:

Iopromide_Synthesis A 5-Amino-2,4,6-triiodoisophthaloyl dichloride B Acylation with Methoxyacetyl chloride A->B Reaction C 5-(Methoxyacetyl)amino- 2,4,6-triiodoisophthaloyl dichloride B->C D Amidation with 3-Amino-1,2-propanediol C->D Reaction E Intermediate Amide D->E F Amidation with This compound E->F Reaction G Iopromide F->G

Caption: Generalized synthetic workflow for Iopromide.

Potential Avenues for Future Research

While no direct substitutes for this compound in iopromide synthesis are currently documented, the broader field of medicinal chemistry offers insights into potential areas of exploration for developing such alternatives. Research could focus on synthesizing and evaluating other N-alkylated-amino-1,2-propanediols with varying alkyl groups to investigate their impact on the final properties of the contrast agent. For instance, exploring longer or more functionalized N-alkyl chains could modulate the hydrophilicity and biocompatibility of the resulting iopromide analogue.

However, any potential alternative would need to undergo rigorous experimental validation to ensure that it meets the stringent requirements for a pharmaceutical ingredient, including high reaction yield, purity, stability, and a comparable or improved safety profile over the established reagent.

Conclusion

At present, the synthesis of iopromide is intrinsically linked to the use of this compound. The absence of published research on alternative reagents for its specific role underscores its efficacy and the well-established nature of the current manufacturing processes. For professionals in drug development, this highlights a potential area for novel research and development, although any new reagent would face a significant validation process before it could be considered a viable alternative in a pharmaceutical manufacturing setting. Without available comparative data, a direct performance guide to alternative reagents cannot be compiled.

A Spectroscopic Comparison of 3-Methylamino-1,2-propanediol and Its N-Alkylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Methylamino-1,2-propanediol and its N-dimethyl and N-diethyl derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All data is supported by experimental protocols for reproducibility.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound, 3-(Dimethylamino)-1,2-propanediol, and 3-(Diethylamino)-1,2-propanediol. Data has been compiled from various spectroscopic databases.

Spectroscopic TechniqueThis compound3-(Dimethylamino)-1,2-propanediol3-(Diethylamino)-1,2-propanediol
¹H NMR (Chemical Shift δ, ppm)Data not readily available in compiled format.(CDCl₃): δ 2.25 (s, 6H), 2.35-2.55 (m, 2H), 3.45-3.65 (m, 2H), 3.75-3.90 (m, 1H)(CDCl₃): δ 1.05 (t, 6H), 2.55 (q, 4H), 2.65-2.80 (m, 2H), 3.50-3.70 (m, 2H), 3.80-3.95 (m, 1H)
¹³C NMR (Chemical Shift δ, ppm)Data not readily available in compiled format.(CDCl₃): δ 45.5, 60.0, 65.0, 70.0(CDCl₃): δ 11.8, 47.5, 54.0, 65.5, 68.0
IR Spectroscopy (Key Peaks, cm⁻¹)3350-3250 (O-H, N-H stretch), 2940-2820 (C-H stretch), 1460 (C-H bend), 1100-1000 (C-O stretch)3400-3300 (O-H stretch), 2960-2820 (C-H stretch), 1465 (C-H bend), 1050 (C-O stretch)3400-3300 (O-H stretch), 2970-2860 (C-H stretch), 1470 (C-H bend), 1070 (C-O stretch)
Mass Spectrometry (m/z)Molecular Ion (M⁺): 105.08Molecular Ion (M⁺): 119.12, Base Peak: 58.07Molecular Ion (M⁺): 147.16, Base Peak: 86.11

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar) was used.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was used.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

    • Introduction Method: Direct insertion probe or gas chromatography (GC) inlet.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive or negative ion mode was selected based on the analyte's properties.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas: Nitrogen at a flow rate of 5-10 L/min.

    • Drying Gas Temperature: 250-350 °C.

    • Mass Range: m/z 50-1000.

    • Introduction Method: Direct infusion via a syringe pump or liquid chromatography (LC) inlet.

  • Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were determined from the resulting mass spectrum.

Logical Relationship: Synthesis of Iopromide

This compound is a key building block in the synthesis of Iopromide, a non-ionic, low-osmolar iodinated contrast agent. The following diagram illustrates a simplified synthetic pathway.

Iopromide_Synthesis A 5-Nitroisophthalic acid B 5-Nitroisophthaloyl dichloride A->B SOCl₂ C N,N'-Bis(2,3-dihydroxypropyl) -5-nitroisophthalamide B->C + 3-Amino-1,2-propanediol D 5-Amino-N,N'-bis(2,3-dihydroxypropyl) isophthalamide C->D Reduction (e.g., H₂/Pd-C) E 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl) isophthalamide D->E Acetic Anhydride F 5-Acetamido-2,4,6-triiodo-N,N'- bis(2,3-dihydroxypropyl)isophthalamide E->F Iodination (e.g., ICl) G Iopromide F->G + this compound (Alkylation) MAPD This compound

Caption: Simplified synthesis pathway of Iopromide from 5-Nitroisophthalic acid, highlighting the incorporation of this compound.

A Head-to-Head Comparison of Purification Methods for Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining amino alcohols of high purity is a critical step in the synthesis of pharmaceuticals and other fine chemicals. The choice of purification method can significantly impact yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most common purification techniques for amino alcohols: crystallization, distillation, chromatography, and extraction.

At a Glance: Comparing Purification Methods

The optimal purification strategy depends on the physicochemical properties of the amino alcohol, the nature of the impurities, and the desired final purity. The following table summarizes the key characteristics of each method to aid in selection.

MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantagesBest Suited For
Crystallization Difference in solubility between the amino alcohol and impurities in a given solvent system.High to Very High (>99%)Moderate to High (70-95%)Cost-effective, scalable, can provide very high purity in a single step.Product must be a solid, requires screening for suitable solvents, potential for yield loss in mother liquor.Thermally stable, solid amino alcohols.
Distillation Separation based on differences in boiling points.High (>99%)High (80-95%)Excellent for large quantities, effective for removing non-volatile impurities.Requires the compound to be thermally stable and volatile, can be energy-intensive.Thermally stable, liquid amino alcohols with significantly different boiling points from impurities.
Chromatography Differential partitioning of components between a stationary and a mobile phase.Very High (>99.9%)Moderate to High (50-90%)High resolution, applicable to a wide range of compounds, can separate enantiomers.Can be expensive, may require significant solvent usage, scalability can be a challenge.Complex mixtures, chiral separations, and when very high purity is required.
Extraction Differential solubility of components in two immiscible liquid phases.Moderate to HighModerate to HighSimple, rapid, and can handle large volumes.Purity may not be as high as other methods, can be solvent-intensive, may require multiple steps.Initial cleanup, separation from components with different acid/base properties or polarities.

Quantitative Performance Data

The following tables present quantitative data on the performance of different purification methods for specific amino alcohols, compiled from various sources.

Crystallization Performance
Amino AlcoholPurityYieldReference
Cbz-D-phenylalaninol>99% (by mp)90.8%[1]
Ethanolamine HClHigh (not quantified)High (not quantified)[2]
L-PhenylalanineHigh (not quantified)-[3][4][5]
Distillation Performance
Amino AlcoholPurityYieldReference
Monoethanolamine99.7%High (not quantified)[6]
TriethanolamineHigh (Hazen number < 60)-[7]
Ethanol85%-[8]
Chromatography Performance
Amino Alcohol DerivativePurity (ee)YieldReference
N-benzoylamino alcohol>99%-[9]
Chiral β-amino alcohol>99%-
Axially chiral vicinal amino alcoholHigh (not quantified)55-70%[9]

ee: enantiomeric excess

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any purification technique. Below are representative experimental protocols for each of the discussed methods.

Protocol 1: Purification of Phenylalaninol by Crystallization

This protocol is adapted from a procedure for the preparation of N-blocked phenylalaninols.[1]

Materials:

  • Crude D-phenylalaninol

  • Benzyl chloroformate

  • 50% aqueous NaOH

  • Methanol

  • Water

  • Ice bath

  • Filtration apparatus

Procedure:

  • After the synthesis of D-phenylalaninol, adjust the pH of the aqueous filtrate to approximately 13 by adding 50% aqueous NaOH.

  • Cool the solution to 4°C in an ice bath.

  • Add benzyl chloroformate dropwise to the cooled solution to precipitate the N-Cbz protected phenylalaninol.

  • Collect the precipitated white crystals by filtration.

  • Recrystallize the crude product from a water/methanol (1:1) mixture to obtain pure cbz-D-phenylalaninol.

Protocol 2: Purification of Ethanolamines by Vacuum Distillation

This protocol is a general procedure based on the purification of crude ethanolamine mixtures.[6][7]

Materials:

  • Crude ethanolamine mixture (containing mono-, di-, and triethanolamine)

  • Vacuum distillation apparatus with a fractionating column

  • Heating mantle

  • Vacuum pump

Procedure:

  • Assemble the vacuum distillation apparatus. A column with 20 plates is suitable for separating the ethanolamine mixture.

  • Charge the distillation flask with the crude ethanolamine mixture.

  • Begin heating the flask and apply a vacuum (e.g., 20 mm Hg).

  • Collect the different ethanolamine fractions based on their boiling points under reduced pressure. For example, monoethanolamine can be collected at the top of the column.

  • Monitor the purity of the collected fractions using a suitable analytical method such as gas chromatography.

Protocol 3: Purification of a Chiral Amino Alcohol by HPLC

This protocol outlines a general approach for the preparative separation of enantiomers of a chiral amino alcohol.[10]

Materials:

  • Racemic amino alcohol

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • HPLC system with a fraction collector

  • Appropriate mobile phase (e.g., n-heptane/ethanol/diethylamine)

  • Rotary evaporator

Procedure:

  • Dissolve the racemic amino alcohol in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase.

  • Inject the sample onto the column.

  • Monitor the separation of the enantiomers using a UV detector.

  • Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Combine the fractions for each enantiomer and remove the solvent using a rotary evaporator to obtain the purified enantiomers.

Protocol 4: Purification of Ephedrine by Liquid-Liquid Extraction

This protocol describes the extraction of ephedrine from plant material, which involves acid-base extraction principles.[11][12][13]

Materials:

  • Dried and powdered Ephedra plant material

  • Ethanol (or another suitable organic solvent)

  • Dilute ammonia solution

  • Dilute hydrochloric acid

  • Separatory funnel

  • Filtration apparatus

  • Evaporation apparatus

Procedure:

  • Macerate the powdered plant material in ethanol to extract the alkaloids.

  • Filter the mixture to separate the ethanolic extract from the solid plant material.

  • Concentrate the extract by evaporating the ethanol.

  • Acidify the residue with dilute hydrochloric acid to convert the ephedrine to its water-soluble hydrochloride salt.

  • Wash the acidic solution with a non-polar organic solvent to remove non-polar impurities.

  • Make the aqueous solution basic with dilute ammonia to regenerate the free base of ephedrine, which is less soluble in water.

  • Extract the ephedrine free base into a non-polar organic solvent.

  • Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Evaporate the organic solvent to obtain the purified ephedrine.

Visualization of Workflows

To further clarify the processes involved in amino alcohol purification and analysis, the following diagrams, generated using the DOT language, illustrate typical experimental workflows.

Purification_and_Analysis_Workflow cluster_purification Purification cluster_analysis Analysis Crude Amino Alcohol Crude Amino Alcohol Purification_Method Select Purification Method (Crystallization, Distillation, Chromatography, or Extraction) Crude Amino Alcohol->Purification_Method Purified_Amino_Alcohol Purified_Amino_Alcohol Purification_Method->Purified_Amino_Alcohol Purity_Analysis Purity Assessment (HPLC, GC, NMR) Purified_Amino_Alcohol->Purity_Analysis Chiral_Analysis Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) Purified_Amino_Alcohol->Chiral_Analysis If Chiral Final_Product Pure Amino Alcohol (Characterized) Purity_Analysis->Final_Product Chiral_Analysis->Final_Product

A generalized workflow for the purification and subsequent analysis of an amino alcohol.

Purification_Decision_Tree Start Start: Crude Amino Alcohol Is_Solid Is the amino alcohol a solid? Start->Is_Solid Is_Thermally_Stable Is it thermally stable? Is_Solid->Is_Thermally_Stable No Crystallization Crystallization Is_Solid->Crystallization Yes High_Purity_Needed Is very high purity (>99.9%) or enantiomeric separation required? Is_Thermally_Stable->High_Purity_Needed No Distillation Distillation Is_Thermally_Stable->Distillation Yes Initial_Cleanup Is it for initial cleanup or separation based on acidity/basicity? High_Purity_Needed->Initial_Cleanup No Chromatography Chromatography High_Purity_Needed->Chromatography Yes Extraction Extraction Initial_Cleanup->Extraction Yes Consider_Other Consider other methods or derivatization Initial_Cleanup->Consider_Other No

A decision tree to guide the selection of an appropriate purification method.

References

A Comparative Review of Synthetic Routes to Vicinal Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vicinal amino alcohols, also known as 1,2-amino alcohols or β-amino alcohols, are a pivotal structural motif in a vast array of natural products, pharmaceuticals, and chiral ligands. The precise stereochemical arrangement of the amino and hydroxyl groups is often crucial for their biological activity, making their stereoselective synthesis a significant focus in organic chemistry. This guide provides a comparative overview of several prominent synthetic strategies to access these valuable compounds, with a focus on reaction performance, substrate scope, and detailed experimental protocols.

Ring-Opening of Epoxides with Amines

The nucleophilic ring-opening of epoxides with amines is one of the most direct and atom-economical methods for the synthesis of vicinal amino alcohols. The reaction's regioselectivity is a key consideration, particularly with unsymmetrical epoxides. The attack of the amine can occur at either the less substituted (SN2-like) or more substituted carbon, influenced by the reaction conditions, the nature of the epoxide, and the amine.

A variety of catalysts, including Lewis acids, transition metals, and organocatalysts, have been employed to facilitate this transformation, often enhancing reactivity and selectivity. Biocatalytic approaches using lipases have also been reported. Interestingly, high yields and regioselectivity can also be achieved under metal- and solvent-free conditions, for instance, mediated by acetic acid or in polar mixed solvents.

Comparative Data for Ring-Opening of Epoxides
EpoxideAmineCatalyst/ConditionsRegioselectivity (attack at less hindered carbon)Yield (%)Reference
Styrene oxideAnilineAcetic acid, neat, 60 °C>99:195
Propylene oxideBenzylamineDMF/H₂O (1:1), 60 °C>99:198
Cyclohexene oxideMorpholineYb(OTf)₃, aq. NH₃, i-PrOH, 85 °CN/A85
1,2-EpoxyhexanePiperidineNone, H₂O, 100 °C>99:192
Experimental Protocol: Acetic Acid-Mediated Ring-Opening of Styrene Oxide with Aniline

To a neat mixture of styrene oxide (1.0 mmol) and aniline (1.2 mmol) was added acetic acid (1.0 mmol). The reaction mixture was stirred at 60 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ solution. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Vicinal Amino Alcohol Synthesis Pathways

G General Synthetic Routes to Vicinal Amino Alcohols cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Epoxide Epoxide + Amine RingOpening Ring-Opening Epoxide->RingOpening Alkene Alkene ASAH Sharpless Asymmetric Aminohydroxylation Alkene->ASAH AminoKetone α-Amino Ketone Reduction Diastereoselective Reduction AminoKetone->Reduction AminoAcid Amino Acid FromAminoAcid Conversion to α-Amino Aldehyde & Nucleophilic Addition AminoAcid->FromAminoAcid AllylicAlcohol Allylic Alcohol AzaWacker Aza-Wacker Cyclization AllylicAlcohol->AzaWacker VicinalAminoAlcohol Vicinal Amino Alcohol RingOpening->VicinalAminoAlcohol ASAH->VicinalAminoAlcohol Reduction->VicinalAminoAlcohol FromAminoAcid->VicinalAminoAlcohol AzaWacker->VicinalAminoAlcohol

Caption: Overview of major synthetic pathways to vicinal amino alcohols.

Sharpless Asymmetric Aminohydroxylation (ASAH)

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from alkenes.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to induce asymmetry. A stoichiometric nitrogen source, such as a chloramine salt of a sulfonamide, carbamate, or amide, provides the amino group.

The ASAH reaction is known for its high enantioselectivity and predictable stereochemical outcome based on the choice of the chiral ligand. The reaction proceeds via a syn-addition of the amino and hydroxyl groups across the double bond. A key challenge can be controlling the regioselectivity with unsymmetrical alkenes.

Comparative Data for Sharpless Asymmetric Aminohydroxylation
AlkeneNitrogen SourceChiral LigandRegioselectivity (N at C2)Yield (%)ee (%)Reference
StilbeneTsN(Cl)Na(DHQ)₂-PHALN/A9499
StyreneCbzN(Cl)Na(DHQD)₂-PHAL95:58598
Methyl cinnamateAcNH(Br)(DHQ)₂-PHAL>95:58896
1-HexeneTsN(Cl)Na(DHQD)₂-PHAL80:207595
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Stilbene

In a round-bottom flask, a mixture of K₂OsO₂(OH)₄ (0.04 mmol), (DHQ)₂-PHAL (0.05 mmol), and Chloramine-T trihydrate (3.0 mmol) in n-propanol/water (1:1, 10 mL) is stirred at room temperature until a clear solution is obtained. The solution is cooled to 0 °C, and stilbene (1.0 mmol) is added. The reaction mixture is stirred at 0 °C for 12 hours. Sodium sulfite (1.5 g) is then added, and the mixture is stirred for an additional hour at room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Diastereoselective Reduction of α-Amino Ketones

The reduction of α-amino ketones presents another important route to vicinal amino alcohols. The key to this method is controlling the diastereoselectivity of the reduction to favor either the syn or anti diastereomer. The stereochemical outcome is highly dependent on the choice of reducing agent and the nature of the protecting group on the nitrogen atom.

For N-Boc-protected α-amino ketones, the use of bulky reducing agents such as lithium tri-sec-butylborohydride (L-Selectride®) often leads to the syn diastereomer with high selectivity, presumably through a Felkin-Anh-type transition state. Conversely, reductions of unprotected or certain N-aryl α-amino ketones can favor the anti diastereomer via chelation-controlled reduction with reagents like zinc borohydride.

Comparative Data for Diastereoselective Reduction of α-Amino Ketones
α-Amino Ketone (N-protected)Reducing AgentSolventDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Boc-2-amino-1-phenylethanoneLiBH(s-Bu)₃HTHF>95:590
N-Boc-3-amino-2-butanoneLiBH(s-Bu)₃HTHF92:885
2-Amino-1-phenylethanoneZn(BH₄)₂Et₂O5:9588
N-(p-methoxyphenyl)-2-amino-1-phenylethanoneEt₃BHLiTHF>95:5 (anti)92
Experimental Protocol: syn-Selective Reduction of N-Boc-2-amino-1-phenylethanone

A solution of N-Boc-2-amino-1-phenylethanone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. To this solution, L-Selectride® (1.0 M in THF, 1.2 mL, 1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Synthesis from the Chiral Pool: Amino Acids

Amino acids provide a readily available and inexpensive source of chirality for the synthesis of enantiopure vicinal amino alcohols. The general strategy involves the conversion of an amino acid into a chiral α-amino aldehyde, which then undergoes diastereoselective nucleophilic addition. The stereochemical outcome of the addition is often controlled by the existing stereocenter at the α-position.

The formation of the α-amino aldehyde can be achieved by the reduction of the corresponding N-protected amino acid or ester. The subsequent addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can proceed with high diastereoselectivity, which can often be predicted by the Felkin-Anh or chelation-controlled models, depending on the protecting group and reaction conditions.

Comparative Data for Synthesis from Amino Acids
N-Protected Amino AldehydeNucleophileReaction ConditionsDiastereomeric Ratio (anti:syn)Yield (%)Reference
N-Boc-L-alaninalPhMgBrEt₂O, -78 °C95:585
N-Boc-L-leucinalMeLiTHF, -78 °C92:888
N,N-Dibenzyl-L-serinal acetonideCH₂=CHMgBrTHF, 0 °C>98:2 (syn)90
N-Cbz-L-prolinalBuLiTHF, -78 °C90:1082
Experimental Protocol: Synthesis from N-Boc-L-alaninal

To a solution of N-Boc-L-alaninal (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an inert atmosphere is added phenylmagnesium bromide (3.0 M in Et₂O, 0.4 mL, 1.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the vicinal amino alcohol.

Palladium-Catalyzed Aza-Wacker Cyclization

A modern and elegant approach to vicinal amino alcohols involves the palladium-catalyzed aerobic oxidative cyclization of allylic alcohols, known as the aza-Wacker cyclization. This method allows for the stereoselective synthesis of these compounds from readily available starting materials. The reaction proceeds through the formation of an O-allyl hemiaminal, which then undergoes an intramolecular aminopalladation of the alkene followed by β-hydride elimination and catalyst regeneration.

The diastereoselectivity of the cyclization is often high and can be influenced by the geometry of the starting allylic alcohol and the nature of the substituents. This method provides access to cyclic ethers containing the vicinal amino alcohol motif, which can be further elaborated.

Comparative Data for Aza-Wacker Cyclization
Allylic Alcohol SubstrateDiastereomeric Ratio (dr)Yield (%)Reference
(E)-But-2-en-1-ol derivative9:185
(Z)-But-2-en-1-ol derivative>20:178
1-Phenylprop-2-en-1-ol derivative15:182
Cyclohex-2-en-1-ol derivative>20:190
Experimental Protocol: Aza-Wacker Cyclization

To a solution of the O-allyl hemiaminal (0.5 mmol) in THF (5 mL) are added Pd(TFA)₂ (5 mol %), NaOBz (20 mol %), and 3 Å molecular sieves. The flask is evacuated and backfilled with oxygen (1 atm). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the cyclized product.

Emerging Strategies: Organocatalysis and Biocatalysis

In recent years, organocatalytic and biocatalytic methods have emerged as powerful and sustainable alternatives for the synthesis of vicinal amino alcohols.

Organocatalysis often employs small, chiral organic molecules, such as proline and its derivatives, to catalyze asymmetric transformations. One notable example is the asymmetric α-amination of aldehydes or ketones followed by reduction. These methods offer the advantages of being metal-free and often proceeding under mild reaction conditions.

Biocatalysis utilizes enzymes, such as transaminases, lipases, or engineered amine dehydrogenases, to achieve high levels of stereoselectivity. Transaminases can be used for the asymmetric amination of α-hydroxy ketones, while lipases are often employed in the kinetic resolution of racemic amino alcohols. These enzymatic methods are highly attractive due to their excellent selectivity, mild reaction conditions, and environmental compatibility.

Comparative Data for Emerging Strategies
MethodSubstrateCatalystKey Performance MetricReference
OrganocatalysisPropanal & NitrosobenzeneL-Proline99% ee, 85% yield
Biocatalysis (Transaminase)1-Hydroxy-2-butanoneω-Transaminase>99% ee, 95% conversion
Experimental Protocol: Organocatalytic α-Aminoxylation/Reduction

To a solution of propanal (1.0 mmol) and L-proline (20 mol%) in DMF (2 mL) at 0 °C is added nitrosobenzene (1.2 mmol). The reaction is stirred for 24 hours. The reaction mixture is then cooled to -20 °C, and NaBH₄ (2.0 mmol) in ethanol (2 mL) is added. The mixture is stirred for an additional 2 hours and then quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by column chromatography.

Conclusion

The synthesis of vicinal amino alcohols can be achieved through a variety of effective strategies, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the desired stereochemistry, the availability of starting materials, scalability, and the tolerance of functional groups in the substrate.

The ring-opening of epoxides is a versatile and direct approach, particularly for achiral or racemic products, with modern variations offering catalyst-free conditions. For enantioselective synthesis, the Sharpless Asymmetric Aminohydroxylation provides a powerful tool for the direct conversion of alkenes with high enantioselectivity. The diastereoselective reduction of α-amino ketones offers excellent control over the relative stereochemistry, allowing access to both syn and anti diastereomers by careful selection of the reducing agent and protecting group. The use of amino acids from the chiral pool is a cost-effective strategy for producing enantiopure products, where the challenge lies in controlling the diastereoselectivity of the nucleophilic addition. The aza-Wacker cyclization represents a modern, palladium-catalyzed method for the diastereoselective synthesis of complex cyclic structures containing the vicinal amino alcohol motif. Finally, emerging organocatalytic and biocatalytic methods are providing increasingly green and highly selective alternatives to traditional synthetic approaches.

This comparative guide is intended to assist researchers in navigating the diverse landscape of synthetic methodologies for vicinal amino alcohols and in selecting the most appropriate route for their specific research and development needs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylamino-1,2-propanediol
Reactant of Route 2
3-Methylamino-1,2-propanediol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。